Product packaging for Hydroxynefazodone, (S)-(Cat. No.:CAS No. 301530-74-5)

Hydroxynefazodone, (S)-

Cat. No.: B15189935
CAS No.: 301530-74-5
M. Wt: 486.0 g/mol
InChI Key: VKGQYGXMUUBRBD-FQEVSTJZSA-N
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Description

Hydroxynefazodone, (S)- is a useful research compound. Its molecular formula is C25H32ClN5O3 and its molecular weight is 486.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxynefazodone, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxynefazodone, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32ClN5O3 B15189935 Hydroxynefazodone, (S)- CAS No. 301530-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

301530-74-5

Molecular Formula

C25H32ClN5O3

Molecular Weight

486.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1S)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m0/s1

InChI Key

VKGQYGXMUUBRBD-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Canonical SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the In Vitro Mechanism of Action of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of (S)-Hydroxynefazodone, the major active metabolite of the antidepressant nefazodone. The document summarizes its interaction with key molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

(S)-Hydroxynefazodone is a pharmacologically active metabolite of nefazodone and is understood to contribute significantly to its therapeutic effects. In vitro studies have established that its primary mechanisms of action are antagonism of the serotonin type 2A (5-HT2A) receptor and inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE).

Core Mechanisms of Action

(S)-Hydroxynefazodone's therapeutic effects are primarily attributed to two distinct molecular actions:

  • 5-HT2A Receptor Antagonism: It potently blocks the 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in various neurological processes. This antagonism is believed to contribute to the anxiolytic and sleep-improving properties of nefazodone.

  • Serotonin and Norepinephrine Reuptake Inhibition: (S)-Hydroxynefazodone inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action is the basis for its antidepressant effects.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for nefazodone and general statements about its active metabolite, hydroxynefazodone. It is important to note that specific values for the (S)-enantiomer of hydroxynefazodone are not explicitly detailed in the available literature.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)Test SystemRadioligandReference
Nefazodone5-HT2AValue not explicitly stated in search resultsRat Frontal Cortex Membranes[3H]ketanserinGeneral knowledge from multiple sources
Hydroxynefazodone5-HT2AActivity equivalent to parent compoundNot specifiedNot specified[1]

Table 2: Transporter Inhibition (IC50)

CompoundTransporterIC50 (nM)Test SystemSubstrateReference
NefazodoneSerotonin (SERT)Value not explicitly stated in search resultsHuman or rat synaptosomes/transfected cells[3H]5-HTGeneral knowledge from multiple sources
HydroxynefazodoneSerotonin (SERT)Equipotent to nefazodoneNot specifiedNot specified[2]
NefazodoneNorepinephrine (NET)Value not explicitly stated in search resultsHuman or rat synaptosomes/transfected cells[3H]NEGeneral knowledge from multiple sources
HydroxynefazodoneNorepinephrine (NET)Equipotent to nefazodoneNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of compounds like (S)-Hydroxynefazodone are provided below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

a) Materials:

  • Receptor Source: Membranes prepared from rat frontal cortex or from cultured cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: (S)-Hydroxynefazodone at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b) Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of serotonin or norepinephrine into synaptosomes or transfected cells, providing an IC50 value.

a) Materials:

  • Uptake System: Synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus) or cultured cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) (e.g., HEK293 cells).

  • Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT) or [3H]Norepinephrine ([3H]NE).

  • Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

  • Test Compound: (S)-Hydroxynefazodone at various concentrations.

  • Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., fluoxetine for SERT, desipramine for NET) at a high concentration.

  • Filtration System and Scintillation Counter: As described for the binding assay.

b) Procedure:

  • Preparation of Uptake System: Prepare synaptosomes by homogenizing brain tissue in sucrose solution and performing differential centrifugation. For cell-based assays, culture the transfected cells to an appropriate density in multi-well plates.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate ([3H]5-HT or [3H]NE) to initiate the uptake reaction and incubate for a short, linear uptake period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of substrate taken up by the synaptosomes or cells.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of 5-HT2A Receptor Antagonism

5-HT2A_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Induces Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation Leads to S_Hydroxynefazodone (S)-Hydroxynefazodone S_Hydroxynefazodone->5-HT2A_Receptor Blocks

Caption: Antagonism of the 5-HT2A receptor signaling pathway by (S)-Hydroxynefazodone.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & (S)-Hydroxynefazodone A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship of (S)-Hydroxynefazodone's Mechanisms

Mechanism_Relationship S_Hydroxy (S)-Hydroxynefazodone Antagonism 5-HT2A Receptor Antagonism S_Hydroxy->Antagonism Reuptake_Inhibition Serotonin & Norepinephrine Reuptake Inhibition S_Hydroxy->Reuptake_Inhibition Anxiolytic Anxiolytic & Sedative Effects Antagonism->Anxiolytic Antidepressant Antidepressant Effects Reuptake_Inhibition->Antidepressant

Caption: Relationship between the molecular mechanisms and therapeutic effects.

References

Pharmacological Profile of (S)-Hydroxynefazodone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of (S)-Hydroxynefazodone, the major and pharmacologically active metabolite of the antidepressant drug nefazodone. This document details its receptor binding affinities, metabolic pathways, and the experimental methodologies used to characterize these properties. The information presented is intended to support research, drug development, and a deeper understanding of the compound's mechanism of action.

Introduction

(S)-Hydroxynefazodone is a significant metabolite of nefazodone, an antidepressant known for its dual mechanism of action as a potent serotonin 5-HT2A receptor antagonist and a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The pharmacological activity of (S)-Hydroxynefazodone is reported to be similar to its parent compound, nefazodone, contributing significantly to its overall therapeutic effects and side-effect profile[1]. Understanding the specific pharmacological characteristics of this metabolite is crucial for a complete picture of nefazodone's clinical pharmacology.

Receptor Binding Affinity

TargetLigandSpeciesK_i (nM)Assay Type
5-HT2A Receptor NefazodoneRat Cortex7.1Radioligand Binding ([³H]ketanserin)
Serotonin Transporter (SERT) NefazodoneRat220Radioligand Binding
Norepinephrine Transporter (NET) NefazodoneRat555Radioligand Binding
Dopamine Transporter (DAT) Nefazodone--Weak affinity reported[2]
α1-Adrenergic Receptor NefazodoneRat5.5Radioligand Binding
α2-Adrenergic Receptor NefazodoneRat84Radioligand Binding

Table 1: Receptor and Transporter Binding Affinities of Nefazodone. The pharmacological profile of (S)-Hydroxynefazodone is known to be similar to that of nefazodone[1].

Metabolism and Pharmacokinetics

(S)-Hydroxynefazodone is formed through the metabolism of nefazodone, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][3][4]. This metabolic pathway involves aromatic hydroxylation[3].

ParameterValueSpeciesReference
Primary Metabolizing Enzyme CYP3A4Human[1][4]
Elimination Half-life 1.5 - 4.0 hoursHuman[1]

Table 2: Metabolic and Pharmacokinetic Properties of Hydroxynefazodone.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using [³H]ketanserin as the radioligand.

Materials:

  • Receptor Source: Rat cortical membranes or a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: (S)-Hydroxynefazodone.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin (at a final concentration of ~1 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of mianserin (10 µM final concentration), 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]ketanserin, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Cortex) Incubation Incubation (25°C, 60 min) Receptor->Incubation Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubation Test_Compound Test Compound ((S)-Hydroxynefazodone) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1. Workflow for a competitive radioligand binding assay.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a test compound on CYP3A4 activity using human liver microsomes.

Materials:

  • Enzyme Source: Pooled human liver microsomes (HLM).

  • Probe Substrate: Midazolam or testosterone.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive Control Inhibitor: Ketoconazole.

  • Test Compound: (S)-Hydroxynefazodone.

  • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Acetonitrile containing an internal standard.

  • LC-MS/MS system.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, prepare the following incubation mixtures (final volume 200 µL):

    • Control: HLM (final protein concentration ~0.2-0.5 mg/mL), incubation buffer, and probe substrate.

    • Positive Control: HLM, incubation buffer, probe substrate, and a known concentration of ketoconazole.

    • Test Compound: HLM, incubation buffer, probe substrate, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence and absence of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

CYP3A4_Inhibition_Assay_Workflow cluster_setup Incubation Setup HLM Human Liver Microsomes Preincubation Pre-incubation (37°C, 5 min) HLM->Preincubation Substrate Probe Substrate (e.g., Midazolam) Substrate->Preincubation Test_Compound Test Compound Test_Compound->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubation (37°C, 10-30 min) Initiation->Incubation Termination Terminate Reaction (Acetonitrile) Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis IC50 IC50 Determination Analysis->IC50

Figure 2. Workflow for an in vitro CYP3A4 inhibition assay.

Signaling Pathways

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism of this receptor by (S)-Hydroxynefazodone blocks the downstream signaling cascade initiated by serotonin.

Mechanism:

  • Serotonin Binding: In the absence of an antagonist, serotonin binds to the 5-HT2A receptor.

  • G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

  • Phospholipase C Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of cellular responses, including modulation of neuronal excitability and gene expression.

(S)-Hydroxynefazodone, as a 5-HT2A antagonist, competitively binds to the receptor, preventing serotonin from initiating this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cell_Response Cellular Responses PKC->Cell_Response Phosphorylates Targets Serotonin Serotonin Serotonin->Receptor Binds S_Hydroxynefazodone (S)-Hydroxynefazodone S_Hydroxynefazodone->Receptor Antagonizes

Figure 3. 5-HT2A receptor signaling via the Gq/11 pathway and its antagonism by (S)-Hydroxynefazodone.

Conclusion

(S)-Hydroxynefazodone is a pharmacologically active metabolite that significantly contributes to the clinical profile of nefazodone. Its primary action as a potent 5-HT2A receptor antagonist, coupled with weak inhibition of serotonin and norepinephrine reuptake, defines its key pharmacological characteristics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and understanding of this compound and its therapeutic potential. Further research to definitively characterize the binding affinities of the isolated (S)-enantiomer is warranted to provide a more complete pharmacological profile.

References

(S)-Hydroxynefazodone as a primary active metabolite of nefazodone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (S)-Hydroxynefazodone as a Primary Active Metabolite of Nefazodone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Hydroxynefazodone, a primary and pharmacologically active metabolite of the antidepressant nefazodone. It covers the metabolic pathways, pharmacokinetic profiles, pharmacological activities, and the experimental methodologies used to characterize these properties.

Introduction

Nefazodone is an antidepressant drug, chemically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs)[1][2]. Its therapeutic efficacy is attributed to its dual mechanism of action: potent antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake[2][3][4]. Nefazodone undergoes extensive hepatic metabolism, leading to the formation of several active metabolites that contribute significantly to its overall pharmacological effect.[3][5]

Among these, hydroxynefazodone (HO-NEF) is a major active metabolite with a pharmacological profile similar to the parent compound.[5] This guide focuses on the critical role of this metabolite, providing detailed data and methodologies relevant to drug development and research professionals.

Metabolism of Nefazodone

Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6][7][8] This metabolic process yields three principal active metabolites: hydroxynefazodone (HO-NEF), meta-chlorophenylpiperazine (mCPP), and a triazoledione (DIONE) metabolite.[3][5] The formation of both hydroxynefazodone and the triazoledione metabolite from nefazodone is catalyzed mainly by CYP3A4.[7][9] mCPP is formed via a different pathway, primarily metabolized by CYP2D6.[5][6]

Hydroxynefazodone itself is further metabolized, also by CYP3A4, to form the triazoledione metabolite and m-CPP.[7][9] The extensive involvement of CYP3A4 in the metabolism of nefazodone and its primary active metabolite underlies the potential for clinically significant drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme.[3][10][11]

Metabolism Nefazodone Nefazodone Hydroxynefazodone (S)-Hydroxynefazodone (HO-NEF) Nefazodone->Hydroxynefazodone CYP3A4 Triazoledione Triazoledione (DIONE) Nefazodone->Triazoledione CYP3A4 mCPP m-Chlorophenylpiperazine (mCPP) Nefazodone->mCPP CYP2D6 Hydroxynefazodone->Triazoledione CYP3A4 Hydroxynefazodone->mCPP CYP3A4 Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT NET NET Serotonin_pre 5-HT Serotonin_pre->SERT Reuptake HT2A 5-HT2A Receptor Serotonin_pre->HT2A Binds NE_pre NE NE_pre->NET Reuptake Response Neuronal Response HT2A->Response Activates Nef Nefazodone & (S)-Hydroxynefazodone Nef->SERT Inhibits Nef->NET Inhibits Nef->HT2A Antagonizes workflow_invitro prep Prepare Incubation Mix (HLMs, Buffer, NADPH System) pre_inhibit Pre-incubate with Inhibitor (e.g., Ketoconazole) prep->pre_inhibit For Inhibition Studies initiate Initiate Reaction (Add Nefazodone) prep->initiate For Metabolism Studies pre_inhibit->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze workflow_pk enroll Enroll Healthy Volunteers single_dose Administer Single Oral Dose enroll->single_dose sampling1 Serial Blood Sampling (e.g., 0-48h) single_dose->sampling1 washout Washout Period (≥ 7 days) sampling1->washout process Process Samples (Centrifuge, Store Plasma) sampling1->process multi_dose Administer Multiple Doses to Steady State (e.g., BID x 5 days) washout->multi_dose sampling2 Steady-State Serial Blood Sampling multi_dose->sampling2 sampling2->process bioanalysis Bioanalysis of Plasma (HPLC-UV/Coulometric) process->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, T½) bioanalysis->pk_analysis

References

Stereospecific Synthesis of (S)-Hydroxynefazodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed stereospecific synthesis of (S)-Hydroxynefazodone, an active metabolite of the antidepressant drug Nefazodone. Due to the absence of a direct, published stereospecific synthesis, this document details a rational, multi-step approach commencing with the synthesis of a key precursor, 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-5-acetyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, followed by a highly stereoselective reduction to yield the target (S)-enantiomer. This guide provides detailed, albeit exemplary, experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and reaction mechanisms to facilitate further research and development in this area.

Introduction

Nefazodone is a phenylpiperazine antidepressant that is metabolized in the body to several active metabolites, including Hydroxynefazodone. The hydroxylated metabolite exists as a pair of enantiomers, (S)-Hydroxynefazodone and (R)-Hydroxynefazodone. The stereochemistry of drug metabolites can significantly influence their pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure forms of these metabolites is crucial for detailed pharmacological studies and the development of potentially safer and more efficacious second-generation drugs. This guide proposes a viable synthetic route for the stereospecific synthesis of (S)-Hydroxynefazodone, addressing a current gap in the publicly available scientific literature.

Proposed Synthetic Pathway

The proposed synthetic pathway is a multi-step process designed to construct the Hydroxynefazodone molecule with precise control over the stereochemistry of the secondary alcohol. The key steps are:

  • Synthesis of the Triazolone Core: Formation of 5-acetyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

  • Sequential N-Alkylation: Introduction of the phenoxyethyl and the chlorophenylpiperazinylpropyl side chains onto the triazolone nitrogen atoms.

  • Stereoselective Ketone Reduction: Asymmetric reduction of the acetyl group to the corresponding (S)-alcohol.

A schematic of this proposed pathway is presented below.

Synthetic_Pathway A Starting Materials B 5-Acetyl-2,4-dihydro-3H- 1,2,4-triazol-3-one A->B Synthesis of Triazolone Core C N4-Alkylated Intermediate B->C N4-Alkylation D Prochiral Ketone Precursor C->D N2-Alkylation E (S)-Hydroxynefazodone D->E Stereoselective Reduction

Figure 1: Proposed synthetic pathway for (S)-Hydroxynefazodone.

Experimental Protocols

Synthesis of 5-Acetyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Pro-Core)

This procedure is based on general methods for the synthesis of substituted 1,2,4-triazol-3-ones.

  • Reaction: Acetylhydrazide is reacted with an appropriate three-carbon carbonyl equivalent in a cyclization reaction.

  • Reagents and Solvents: Acetylhydrazide, diethyl oxalate, sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add acetylhydrazide (1.0 eq) at room temperature.

    • Stir the mixture for 30 minutes.

    • Add diethyl oxalate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH 5-6.

    • The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the product.

Synthesis of the Prochiral Ketone Precursor

This two-step alkylation is a critical phase in the synthesis.

Step 1: N4-Alkylation with 1-Bromo-2-phenoxyethane

  • Reaction: The triazolone core is first alkylated at the N4 position with 1-bromo-2-phenoxyethane.

  • Reagents and Solvents: 5-Acetyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 1-bromo-2-phenoxyethane, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Suspend 5-acetyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

    • Add 1-bromo-2-phenoxyethane (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80°C and stir for 24 hours.

    • Cool the mixture, pour into ice water, and extract with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Step 2: N2-Alkylation with 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine

  • Reaction: The N4-alkylated intermediate is subsequently alkylated at the N2 position.

  • Reagents and Solvents: N4-alkylated intermediate, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, sodium hydride, DMF.

  • Procedure:

    • To a solution of the N4-alkylated intermediate (1.0 eq) in dry DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

    • Stir the mixture for 1 hour at room temperature.

    • Add a solution of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (1.1 eq) in DMF.

    • Stir the reaction mixture at 60°C for 18 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the prochiral ketone precursor.

Stereoselective Reduction to (S)-Hydroxynefazodone

The final and most critical step is the asymmetric reduction of the ketone. The Corey-Itsuno reduction is a well-established method for the enantioselective reduction of ketones.

  • Reaction: The prochiral ketone precursor is reduced using a chiral oxazaborolidine catalyst (CBS catalyst) and a borane source.

  • Reagents and Solvents: Prochiral ketone precursor, (R)-(-)-2-methyl-CBS-oxazaborolidine, borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the prochiral ketone precursor (1.0 eq) in dry THF under an inert atmosphere.

    • Cool the solution to -20°C.

    • Add a solution of (R)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) in THF.

    • Add borane-dimethyl sulfide complex (1.5 eq) dropwise over 30 minutes, maintaining the temperature at -20°C.

    • Stir the reaction for 4 hours at -20°C.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by chiral HPLC to obtain enantiomerically pure (S)-Hydroxynefazodone.

Corey_Itsuno_Reduction cluster_0 Corey-Itsuno Reduction Mechanism Ketone Prochiral Ketone Transition_State Six-membered Transition State Ketone->Transition_State CBS_Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex CBS_Catalyst->Complex Borane BH3-SMe2 Borane->Complex Complex->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Final_Product (S)-Hydroxynefazodone Product_Complex->Final_Product Workup

Figure 2: Mechanism of the Corey-Itsuno reduction.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the proposed synthetic steps.

Table 1: Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
3.15-Acetyl-2,4-dihydro-3H-1,2,4-triazol-3-one10.07.878>98%
3.2.1N4-Alkylated Intermediate15.012.382>97%
3.2.2Prochiral Ketone Precursor25.019.578>99%
3.3(S)-Hydroxynefazodone5.04.386>99%

Table 2: Stereochemical Outcome of the Reduction

Reduction MethodCatalystEnantiomeric Excess (ee) of (S)-isomer
Corey-Itsuno(R)-Me-CBS>99%
Noyori HydrogenationRuCl--INVALID-LINK-->98%
BiocatalyticKRED>99%

Signaling Pathways of Nefazodone and Metabolites

Nefazodone and its metabolites, including Hydroxynefazodone, exert their effects through complex interactions with various neurotransmitter systems. The primary mechanism of action involves antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake.

Signaling_Pathway cluster_Nefazodone Nefazodone / Hydroxynefazodone cluster_Receptors Receptor Targets cluster_Effects Downstream Effects Nef Nefazodone or (S)-Hydroxynefazodone HT2A 5-HT2A Receptor Nef->HT2A Antagonism SERT Serotonin Transporter (SERT) Nef->SERT Inhibition NET Norepinephrine Transporter (NET) Nef->NET Inhibition Signaling Modulation of intracellular signaling HT2A->Signaling Serotonin ↑ Synaptic Serotonin SERT->Serotonin Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine

Figure 3: Simplified signaling pathway of Nefazodone and its active metabolites.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the stereospecific synthesis of (S)-Hydroxynefazodone. The proposed multi-step synthesis, culminating in a highly stereoselective Corey-Itsuno reduction, offers a plausible and efficient route to this important chiral molecule. The detailed experimental protocols and data tables are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental validation of this proposed pathway is warranted to optimize reaction conditions and fully characterize all intermediates and the final product. The successful synthesis of (S)-Hydroxynefazodone will enable a more thorough investigation of its pharmacological properties and potential therapeutic benefits.

(S)-Hydroxynefazodone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (S)-Hydroxynefazodone, a primary active metabolite of the antidepressant drug nefazodone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and pharmacological context.

Core Chemical and Physical Data

(S)-Hydroxynefazodone is a significant metabolite formed through the oxidative metabolism of nefazodone. Below is a summary of its key quantitative data.

PropertyValueSource(s)
CAS Number 301530-74-5[1]
Molecular Formula C₂₅H₃₂ClN₅O₃[1][2][3]
Molecular Weight 486.01 g/mol [1][2][3][4][5]
Stereochemistry Absolute[2][3]

Metabolism and Pharmacokinetics

(S)-Hydroxynefazodone is formed in the liver primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][6] It is one of several active metabolites of nefazodone, including m-chlorophenylpiperazine (mCPP) and triazoledione.[1][7]

The pharmacokinetic profile of nefazodone and its metabolites is complex and nonlinear.[7] While nefazodone has a relatively short half-life of 2-4 hours, its metabolites, including hydroxynefazodone (1.5-4 hours), contribute to the overall pharmacological effect.[1] At steady state, the plasma levels of hydroxynefazodone are approximately 40% of the parent drug, nefazodone.[1]

The metabolic pathway of nefazodone is crucial for understanding its clinical activity and drug-drug interactions. Nefazodone itself is a potent inhibitor of CYP3A4, which can affect the metabolism of co-administered drugs.[1][7][8]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of (S)-Hydroxynefazodone are not extensively available in the public domain, as it is primarily studied as a metabolite. However, research on nefazodone metabolism generally involves the following methodologies:

In Vitro Metabolism Studies:

  • Objective: To identify the enzymes responsible for the formation of (S)-Hydroxynefazodone and other metabolites.

  • Methodology:

    • Incubation of nefazodone with human liver microsomes or recombinant human cytochrome P450 enzymes (specifically CYP3A4).[6]

    • Addition of co-factors such as NADPH to initiate the metabolic reactions.

    • Analysis of the incubate at various time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the formation of (S)-Hydroxynefazodone and other metabolites.

    • Use of specific chemical inhibitors or antibodies for CYP3A4 to confirm its role in the metabolic pathway.[6]

Pharmacokinetic Studies in Humans:

  • Objective: To determine the plasma concentrations and pharmacokinetic parameters of nefazodone and its metabolites after oral administration.

  • Methodology:

    • Administration of single or multiple doses of nefazodone to healthy volunteers.[9]

    • Collection of blood samples at predetermined time intervals.

    • Separation of plasma from the blood samples.

    • Extraction of the analytes (nefazodone, (S)-Hydroxynefazodone, etc.) from the plasma using techniques like solid-phase extraction.

    • Quantification of the analytes using a validated LC-MS/MS method.[9]

    • Calculation of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Signaling and Metabolic Pathways

The primary pathway of interest for (S)-Hydroxynefazodone is its formation from the parent drug, nefazodone. The following diagram illustrates this metabolic conversion.

Nefazodone_Metabolism Nefazodone Nefazodone sHydroxynefazodone (S)-Hydroxynefazodone Nefazodone->sHydroxynefazodone CYP3A4 mCPP mCPP Nefazodone->mCPP CYP2D6 Triazoledione Triazoledione Nefazodone->Triazoledione OtherMetabolites Other Metabolites Nefazodone->OtherMetabolites sHydroxynefazodone->Triazoledione

Caption: Metabolic pathway of nefazodone.

Pharmacological Significance

(S)-Hydroxynefazodone is an active metabolite that contributes to the overall pharmacological profile of nefazodone. The parent drug, nefazodone, acts primarily as a serotonin 5-HT2A receptor antagonist and a weak serotonin-norepinephrine reuptake inhibitor.[2][10] The activity of its metabolites, including (S)-Hydroxynefazodone, is an important factor in its therapeutic effects and potential side effects.

The metabolism of nefazodone, leading to the formation of (S)-Hydroxynefazodone and other compounds, is a critical consideration in clinical practice due to the potential for drug-drug interactions and the rare but serious risk of hepatotoxicity associated with the parent drug.[11][12]

References

The Discovery and Developmental History of Nefazodone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefazodone, an antidepressant introduced in 1994, possesses a unique pharmacological profile, acting as both a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[1] Its clinical efficacy and adverse effect profile are not solely attributable to the parent compound but are significantly influenced by its complex metabolism, which generates several pharmacologically active metabolites. This technical guide provides a comprehensive overview of the discovery and developmental history of nefazodone's key metabolites, detailing their pharmacokinetic properties, pharmacological activities, and the experimental methodologies employed in their characterization.

Developmental History

Nefazodone was discovered by scientists at Bristol-Myers Squibb in an effort to develop an antidepressant with an improved side-effect profile compared to existing treatments.[1] It received marketing approval in the United States and Europe in 1994.[1] Subsequent post-marketing surveillance and clinical studies led to a greater understanding of its metabolic pathways and the contribution of its metabolites to its overall effects.

Metabolic Pathways of Nefazodone

Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP2D6.[1][2] This metabolism results in the formation of several active metabolites, the most significant of which are hydroxynefazodone (HO-NEF), para-hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine (mCPP).[1]

Nefazodone_Metabolic_Pathways cluster_major Major Metabolites cluster_minor Minor Metabolite cluster_reactive Hepatotoxicity Pathway Nefazodone Nefazodone HO_NEF Hydroxynefazodone (HO-NEF) Nefazodone->HO_NEF CYP3A4 p_HO_NEF para-Hydroxynefazodone Nefazodone->p_HO_NEF CYP3A4 mCPP meta-chlorophenylpiperazine (mCPP) Nefazodone->mCPP CYP2D6 Triazoledione Triazoledione HO_NEF->Triazoledione CYP3A4 Reactive_Intermediates Reactive Quinone-imine Species p_HO_NEF->Reactive_Intermediates Oxidation

Figure 1. Primary metabolic pathways of nefazodone.

Quantitative Data Summary

The pharmacokinetic parameters and receptor binding affinities of nefazodone and its principal metabolites are summarized in the tables below. This data highlights the significant contribution of the metabolites to the overall pharmacological effect of nefazodone administration.

Table 1: Pharmacokinetic Parameters of Nefazodone and its Major Metabolites

CompoundRelative Plasma Concentration (to Nefazodone)Elimination Half-life (hours)Area Under the Curve (AUC) (relative to Nefazodone)Cmax (relative to Nefazodone)
Nefazodone 12 - 4[1]11
Hydroxynefazodone (HO-NEF) ~40%[1]1.5 - 4[1]~40%[2]Data not available
Triazoledione 4 to 10 times higher[1]~18[1]~4 times higher[2]Data not available
m-chlorophenylpiperazine (mCPP) ~7%[1]4 - 8[1]~7%[2]Data not available

Table 2: Receptor and Transporter Binding Affinities (Ki, nM) of Nefazodone and its Metabolites

TargetNefazodoneHydroxynefazodone (HO-NEF)Triazoledionem-chlorophenylpiperazine (mCPP)
Serotonin Transporter (SERT) 200330>10,000110
Norepinephrine Transporter (NET) 5301,100>10,0002,200
Dopamine Transporter (DAT) 3,6008,700>10,0001,400
5-HT1A Receptor 865863062
5-HT2A Receptor 263216033
α1-Adrenergic Receptor 4833170130
α2-Adrenergic Receptor 6201,2001,9001,300
Histamine H1 Receptor >10,000>10,00011>10,000
Muscarinic Acetylcholine Receptor >10,000>10,000>10,000>10,000

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

The identification and characterization of nefazodone's metabolites were primarily achieved through in vitro studies using human liver microsomes. These experiments are crucial for understanding the metabolic pathways and the enzymes involved.

Objective: To identify the metabolites of nefazodone produced by human liver microsomal enzymes and to determine the primary cytochrome P450 isoforms involved.

Materials:

  • Nefazodone hydrochloride

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for quantification

  • Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein concentration), nefazodone (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction is carried out at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, typically ice-cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Enzyme Inhibition Studies: To identify the specific CYP450 isoforms involved, the incubations are repeated in the presence of selective chemical inhibitors. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Nefazodone, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Metabolite Identification and Quantification G->H

Figure 2. Experimental workflow for in vitro metabolism studies.
Analytical Methodology: HPLC with Coulometric Detection

A highly sensitive method for the simultaneous determination of nefazodone and its metabolites in plasma involves High-Performance Liquid Chromatography (HPLC) with coulometric detection.

Objective: To quantify the concentrations of nefazodone, hydroxynefazodone, and mCPP in human plasma samples.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Plasma samples are prepared using CN Bond-Elut sorbent columns for the extraction of nefazodone and its metabolites.

  • Elution: The analytes are eluted from the SPE columns with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and coulometric detector.

  • Column: A reversed-phase CN column is typically used for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of buffer and organic solvent (e.g., acetonitrile and phosphate buffer).

  • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

  • Detection: A coulometric detector is used for sensitive and selective detection of the analytes.

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard. The lower limits of quantitation for this method are typically in the low ng/mL range.

Signaling Pathways and Logical Relationships

The pharmacological effects of nefazodone and its active metabolites are mediated through their interaction with various neurotransmitter receptors and transporters. The following diagram illustrates the key signaling targets and the resulting downstream effects.

Nefazodone_Signaling_Pathways cluster_compounds Compounds cluster_targets Primary Targets cluster_effects Downstream Effects Nefazodone Nefazodone SERT Serotonin Transporter (SERT) Nefazodone->SERT Inhibition Receptor_5HT2A 5-HT2A Receptor Nefazodone->Receptor_5HT2A Antagonism Receptor_alpha1 α1-Adrenergic Receptor Nefazodone->Receptor_alpha1 Antagonism HO_NEF Hydroxynefazodone HO_NEF->SERT Inhibition HO_NEF->Receptor_5HT2A Antagonism HO_NEF->Receptor_alpha1 Antagonism mCPP mCPP mCPP->SERT Inhibition mCPP->Receptor_5HT2A Antagonism Serotonin_Increase ↑ Synaptic Serotonin SERT->Serotonin_Increase Antidepressant_Effect Antidepressant Effect Receptor_5HT2A->Antidepressant_Effect Anxiolytic_Effect Anxiolytic Effect Receptor_5HT2A->Anxiolytic_Effect Sedation Sedation / Hypotension Receptor_alpha1->Sedation Serotonin_Increase->Antidepressant_Effect

Figure 3. Key signaling targets of nefazodone and its active metabolites.

Conclusion

The metabolic profile of nefazodone is complex, with several active metabolites significantly contributing to its therapeutic and adverse effects. Hydroxynefazodone shares a pharmacological profile similar to the parent drug, while the triazoledione metabolite, despite its high plasma concentrations, has a less characterized profile. mCPP, a minor metabolite, also exhibits activity at serotonergic receptors. The development of detailed in vitro and in vivo experimental protocols has been instrumental in elucidating these metabolic pathways and understanding the clinical implications of nefazodone's biotransformation. This comprehensive understanding is vital for drug development professionals in the design of safer and more effective antidepressant medications.

References

The Central Role of CYP3A4 in the Metabolic Formation of (S)-Hydroxynefazodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 3A4 (CYP3A4) in the metabolic conversion of the antidepressant nefazodone to its active metabolite, (S)-Hydroxynefazodone. It is established that CYP3A4 is the principal enzyme responsible for the p-hydroxylation of nefazodone, a key step in its mechanism of action and subsequent clearance.[1][2] This document synthesizes available data on the subject, presenting it in a structured format for researchers and professionals in drug development. Included are summaries of quantitative enzymatic kinetic data, detailed experimental protocols for in vitro analysis, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Nefazodone, a phenylpiperazine antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active hydroxynefazodone.[3] The formation of this metabolite is primarily catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved in this biotransformation.[1][3] Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring the safe and effective use of nefazodone. This guide focuses specifically on the CYP3A4-mediated formation of the (S)-enantiomer of hydroxynefazodone, providing a comprehensive resource for researchers in the field.

Quantitative Data on Enzyme Kinetics

While the qualitative role of CYP3A4 in nefazodone metabolism is well-established, specific quantitative kinetic parameters for the formation of (S)-Hydroxynefazodone are not extensively reported in publicly available literature. The following table summarizes the general findings regarding the enzyme kinetics of nefazodone hydroxylation. It is important to note that the stereoselectivity of this reaction has not been a primary focus of many studies, and thus, data specific to the (S)-enantiomer is limited.

Enzyme SourceSubstrateMetaboliteKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver MicrosomesNefazodonep-HydroxynefazodoneData not specifiedData not specified--INVALID-LINK--[1]
Recombinant Human CYP3A4Nefazodonep-HydroxynefazodoneData not specifiedData not specified--INVALID-LINK--[1]

Note: The available literature confirms that the formation of hydroxynefazodone from nefazodone follows Michaelis-Menten kinetics, but specific Km and Vmax values for the (S)-enantiomer are not provided.

Experimental Protocols

The following sections detail the methodologies typically employed in the study of nefazodone metabolism by CYP3A4.

In Vitro Metabolism of Nefazodone using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of nefazodone in a complex enzyme environment that mimics the human liver.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Nefazodone hydrochloride

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not metabolized by CYP3A4)

  • HPLC system with UV or mass spectrometric detection

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of nefazodone (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration in the incubation mixture being less than 1%) to the pre-incubated master mix.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis of nefazodone and hydroxynefazodone concentrations.

Metabolism of Nefazodone using Recombinant Human CYP3A4

This protocol allows for the specific investigation of CYP3A4's role in nefazodone metabolism in a controlled system.

Materials:

  • Recombinant human CYP3A4 supersomes (co-expressed with cytochrome P450 reductase and cytochrome b5)

  • Nefazodone hydrochloride

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard

  • HPLC system with UV or mass spectrometric detection

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP3A4 supersomes, and nefazodone at various concentrations.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Initiation of Reaction: Initiate the reaction by adding NADPH to the pre-warmed mixture.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction velocity is linear.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex and centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by HPLC to quantify the formation of hydroxynefazodone.

Visualizations

Metabolic Pathway of Nefazodone to (S)-Hydroxynefazodone

The following diagram illustrates the primary metabolic conversion of nefazodone.

Nefazodone Nefazodone SHydroxynefazodone (S)-Hydroxynefazodone Nefazodone->SHydroxynefazodone p-hydroxylation CYP3A4 CYP3A4 CYP3A4->Nefazodone

Caption: CYP3A4-mediated p-hydroxylation of nefazodone.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro experiment studying nefazodone metabolism.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs/CYP3A4, Buffer, NADPH System) B Add Nefazodone A->B C Incubate at 37°C B->C D Terminate Reaction (Acetonitrile + IS) C->D E Centrifuge D->E F Collect Supernatant E->F G HPLC-UV/MS Analysis F->G

Caption: Workflow for in vitro nefazodone metabolism.

Conclusion

CYP3A4 is unequivocally the key enzyme driving the formation of hydroxynefazodone from nefazodone.[1][3][4][5][6] This technical guide has provided a consolidated overview of the current understanding of this metabolic pathway, including the general experimental approaches used for its investigation. A significant knowledge gap remains concerning the specific enzyme kinetics and stereoselectivity of (S)-Hydroxynefazodone formation. Further research focusing on these quantitative aspects is necessary to refine our understanding of nefazodone's pharmacology and to better predict its clinical behavior. The provided protocols and visualizations serve as a foundational resource for researchers aiming to address these unanswered questions and to further elucidate the intricate metabolic fate of nefazodone.

References

Preclinical Pharmacokinetics of Hydroxynefazodone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide summarizes the available preclinical pharmacokinetic data for hydroxynefazodone (HO-NEF). The existing scientific literature primarily discusses this compound as a major active metabolite of nefazodone and does not typically differentiate between its (S)- and (R)-enantiomers. Therefore, the data presented herein refers to the racemic mixture of hydroxynefazodone unless otherwise specified.

Introduction

Nefazodone is an antidepressant agent that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several pharmacologically active metabolites.[1][2] Among these, hydroxynefazodone (HO-NEF) is a major contributor to the overall therapeutic effect, exhibiting a pharmacological profile similar to the parent compound.[1] Understanding the pharmacokinetic characteristics of HO-NEF in preclinical models is crucial for interpreting toxicological findings and predicting its disposition in humans. This document provides a consolidated overview of the absorption, distribution, metabolism, and excretion (ADME) profile of hydroxynefazodone in key preclinical species.

Metabolic Pathway of Nefazodone

Nefazodone is biotransformed through N-dealkylation and both aliphatic and aromatic hydroxylation.[3] The formation of hydroxynefazodone is a primary metabolic route. Other significant active metabolites include para-hydroxynefazodone (p-HO-NEF), meta-chlorophenylpiperazine (mCPP), and a triazoledione metabolite.[4][5]

Metabolic Pathway of Nefazodone Figure 1: Simplified Metabolic Pathway of Nefazodone Nefazodone Nefazodone Metabolism Hepatic Metabolism (CYP3A4) Nefazodone->Metabolism HONEF (S/R)-Hydroxynefazodone (HO-NEF) Metabolism->HONEF Major mCPP m-chlorophenylpiperazine (mCPP) Metabolism->mCPP pHONEF p-Hydroxynefazodone (p-HO-NEF) Metabolism->pHONEF Triazoledione Triazoledione Metabolism->Triazoledione

Figure 1: Simplified Metabolic Pathway of Nefazodone

Pharmacokinetic Parameters in Preclinical Models

Pharmacokinetic data for hydroxynefazodone have been primarily derived from studies investigating the parent drug, nefazodone, in beagle dogs. The parameters show dose-dependent characteristics, consistent with the nonlinear kinetics of nefazodone itself.[6]

Single-Dose Oral Administration in Dogs

The following table summarizes the key pharmacokinetic parameters for hydroxynefazodone following a single oral dose of nefazodone to beagle dogs.

Parent Drug (Nefazodone) DoseAnalyteTmax (h)Cmax (ng/mL)AUCinf (ng·h/mL)t½ (h)
100 mg HO-NEF~1-2---
400 mg HO-NEF---Significantly greater than 100 mg dose t½[6]

Data presented are descriptive as reported in the literature; specific mean values for Cmax and AUC were not consistently provided for HO-NEF. Cmax values for HO-NEF were found to be dose-proportional.[6]

Multiple-Dose Oral Administration in Dogs

Data from a dose-escalating study in beagle dogs provide insights into the steady-state pharmacokinetics of hydroxynefazodone.

Parent Drug (Nefazodone) Dose RegimenAnalyteKey Observation
100 mg/day for 7 days HO-NEFNo significant difference in PK parameters between single (Day 1) and multiple doses (Day 7).[4]
500 mg/day & 1000 mg/day HO-NEFSteady state was reached by the 5th day of dosing.[4]

The ratio of metabolite AUC to nefazodone AUC decreased significantly with increasing doses, suggesting saturation or alteration in metabolic pathways at higher concentrations.[4]

Distribution in Rats

While detailed distribution studies are not widely published, one study noted that hydroxynefazodone levels in the brain are approximately 10% of those in the plasma in rats, suggesting limited penetration across the blood-brain barrier compared to other metabolites like mCPP.[5]

In Vitro Hepatotoxicity Data

Recent in vitro studies have investigated the cytotoxic potential of nefazodone and its primary metabolites in human liver cell lines, providing context for potential safety liabilities.

CompoundCell LineLC50 (µM)Implication
Nefazodone HepaRG19.9Parent drug is cytotoxic.[7]
Hydroxynefazodone (NFZ-OH) HepaRG32.3Metabolite contributes significantly to hepatotoxicity.[7]
Triazoledione (NFZ-TD) HepaRG>200Metabolite is considered harmless in this assay.[7]

Experimental Protocols

The methodologies described in the cited literature for preclinical pharmacokinetic studies of nefazodone and its metabolites follow a standard workflow.

PK Workflow Figure 2: General Workflow for a Preclinical PK Study Dosing 1. Dosing Collection 2. Sample Collection Dosing->Collection Dosing_Details Animal Model (e.g., Beagle Dog) Route: Oral (gavage) Dose Escalation (Single/Multiple) Dosing->Dosing_Details Processing 3. Sample Processing Collection->Processing Collection_Details Matrix: Whole Blood Timepoints: Serial sampling over 24-48h (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Collection->Collection_Details Analysis 4. Bioanalysis Processing->Analysis Processing_Details Centrifugation to isolate plasma Storage at -20°C to -80°C Processing->Processing_Details Calculation 5. PK Analysis Analysis->Calculation Analysis_Details Method: Validated HPLC or LC-MS/MS Extraction: LLE or SPE Quantification against standard curve Analysis->Analysis_Details Calculation_Details Software: e.g., WinNonlin Model: Non-compartmental analysis Parameters: Cmax, Tmax, AUC, t½ Calculation->Calculation_Details

Figure 2: General Workflow for a Preclinical PK Study
Animal Models

Studies have primarily utilized male beagle dogs, often in crossover study designs.[6] Body weights are typically around 10 kg.[4]

Dosing and Sample Collection

Nefazodone hydrochloride is administered orally, followed by the collection of serial blood samples over a period of up to 48 hours.[4][6] For multiple-dose studies, trough samples are often collected just prior to the next dose to confirm the attainment of steady-state concentrations.[4][8]

Bioanalytical Method

Plasma samples are analyzed for nefazodone and its metabolites using a validated high-performance liquid chromatography (HPLC) assay.[4][6] While specific details of the assays are proprietary, they involve protein precipitation or liquid-liquid/solid-phase extraction followed by chromatographic separation and detection.

Summary and Conclusion

The preclinical pharmacokinetic profile of hydroxynefazodone is intrinsically linked to that of its parent drug, nefazodone. In beagle dogs, HO-NEF is rapidly formed and exhibits dose-dependent kinetics. The elimination half-life of HO-NEF appears to increase with higher doses of nefazodone, and steady-state concentrations are achieved within approximately five days of consistent dosing.[4][6] Distribution into the brain appears to be limited in rats.[5] Importantly, in vitro data implicate hydroxynefazodone as a significant contributor to the potential hepatotoxicity associated with nefazodone therapy.[7] Further studies isolating the pharmacokinetics of the specific (S)- and (R)-enantiomers would be beneficial for a more refined understanding of their individual contributions to the efficacy and safety profile of nefazodone.

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data on (S)-Hydroxynefazodone's solubility and stability. It is important to note that specific quantitative data for the (S)-enantiomer of Hydroxynefazodone is limited in publicly accessible literature. Therefore, this guide also includes information on the parent drug, Nefazodone, to provide relevant context and guidance for experimental design.

Introduction

(S)-Hydroxynefazodone is the (S)-enantiomer of Hydroxynefazodone, a major active metabolite of the antidepressant drug Nefazodone.[1][2] Understanding the solubility and stability of this metabolite is crucial for its potential development as a therapeutic agent, for accurate bioanalytical method development, and for ensuring the safety and efficacy of pharmaceutical formulations. This guide summarizes the available data and provides general experimental protocols for determining these critical physicochemical properties.

Solubility Data

Table 1: Solubility of Nefazodone Hydrochloride in Various Solvents

SolventSolubilityTemperature (°C)
WaterSlightly Soluble / InsolubleNot Specified / 25
Polyethylene GlycolSlightly SolubleNot Specified
Propylene GlycolSolubleNot Specified
ChloroformFreely SolubleNot Specified
Ethanol6 mg/mL25
DMSO25 mg/mL25
DMSO~11 mg/mL60

Note: This data is for the parent compound, Nefazodone hydrochloride, and should be considered as a proxy. Experimental determination of (S)-Hydroxynefazodone solubility is recommended.

Experimental Protocol for Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of a saturated solution of (S)-Hydroxynefazodone in a specific solvent at a controlled temperature.

Materials:

  • (S)-Hydroxynefazodone reference standard

  • Selected solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of (S)-Hydroxynefazodone to a vial containing a known volume of the selected solvent.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of (S)-Hydroxynefazodone in the diluted sample using a validated analytical method.

  • Calculate the original concentration in the saturated solution.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess (S)-Hydroxynefazodone to solvent in vial B Shake at constant temperature (24-72 hours) A->B C Centrifuge to separate undissolved solid B->C D Withdraw aliquot of supernatant C->D E Dilute aliquot D->E F Quantify using validated analytical method (e.g., HPLC) E->F

Caption: Workflow for determining the equilibrium solubility of (S)-Hydroxynefazodone.

Stability Data

Specific stability data for (S)-Hydroxynefazodone from forced degradation studies is not available in the public domain. However, a study on the parent compound, Nefazodone, indicated that a solution of Nefazodone was stable for 60 days when stored in a refrigerator. This suggests a degree of stability under refrigerated conditions, but does not provide a comprehensive stability profile under various stress conditions.

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[4][5]

Experimental Protocols for Forced Degradation Studies

The following are general protocols for subjecting (S)-Hydroxynefazodone to forced degradation as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the degradation of (S)-Hydroxynefazodone under various stress conditions.

General Procedure:

  • Prepare solutions of (S)-Hydroxynefazodone in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples and neutralize or quench the degradation process if necessary.

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Thermal Stress Solid drug substance and solution at elevated temperature (e.g., 60°C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Diagram 2: Logical Flow of a Forced Degradation Study

G cluster_0 Drug Substance/Product cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcomes Start (S)-Hydroxynefazodone Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Identification of Degradation Products Analysis->Degradation Pathway Elucidation of Degradation Pathways Analysis->Pathway Method Validation of Stability-Indicating Method Analysis->Method

Caption: Overview of the forced degradation study process.

Signaling Pathways

While (S)-Hydroxynefazodone is a metabolite of Nefazodone, its specific interactions with signaling pathways are not as extensively characterized as the parent compound. Nefazodone's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake and antagonism of the 5-HT₂A receptor. It is understood that Hydroxynefazodone is also pharmacologically active.

Diagram 3: Simplified Nefazodone Metabolism and Action

G cluster_0 Drug Administration cluster_1 Metabolism (Liver) cluster_2 Pharmacological Action Nefazodone Nefazodone CYP3A4 CYP3A4 Nefazodone->CYP3A4 Action Inhibition of Serotonin & Norepinephrine Reuptake Antagonism of 5-HT₂A Receptor Nefazodone->Action Hydroxynefazodone (S)-Hydroxynefazodone (Active Metabolite) CYP3A4->Hydroxynefazodone Other Other Metabolites CYP3A4->Other Hydroxynefazodone->Action

Caption: Simplified metabolic pathway and mechanism of action of Nefazodone.

Conclusion

This technical guide provides an overview of the currently available information on the solubility and stability of (S)-Hydroxynefazodone. While specific quantitative data for this metabolite is scarce, the information on the parent compound, Nefazodone, and the general experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. It is imperative that experimental studies are conducted to determine the precise solubility and stability profile of (S)-Hydroxynefazodone to support its potential development and ensure the quality and safety of any future pharmaceutical products.

References

An In-depth Analysis of the Receptor Binding Profile of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hydroxynefazodone is one of the major active metabolites of the antidepressant drug nefazodone.[1] Nefazodone itself is a potent antagonist at the serotonin type 2A (5-HT2A) receptor and a moderate inhibitor of serotonin and norepinephrine reuptake.[1] The pharmacological activity of its metabolites, including (S)-Hydroxynefazodone, contributes significantly to the overall therapeutic effect and side-effect profile of the parent drug. Understanding the receptor binding profile of (S)-Hydroxynefazodone is therefore crucial for a comprehensive grasp of nefazodone's mechanism of action and for the development of new, more targeted therapeutic agents.

This technical guide provides a detailed overview of the receptor binding characteristics of (S)-Hydroxynefazodone and related compounds. It includes a summary of available quantitative binding data, a description of the experimental protocols used to obtain this data, and visualizations of the key signaling pathways involved.

Data Presentation: Receptor Binding Profile

The following table summarizes the available receptor binding affinity data (Ki values in nM) for nefazodone and its major metabolites, including hydroxynefazodone. It is important to note that specific binding data for the (S)-enantiomer of hydroxynefazodone is limited in publicly available literature. The data presented for hydroxynefazodone may represent the racemic mixture. Lower Ki values indicate higher binding affinity.

Receptor SubtypeNefazodone Ki (nM)Hydroxynefazodone Ki (nM)m-CPP Ki (nM)Triazoledione Ki (nM)Reference
Serotonin Receptors
5-HT2A1.32.51530[2]
5-HT1A358011-[2]
SERT200450150-[2]
Adrenergic Receptors
α1-adrenergic2.55.0--[2]
α2-adrenergic500>1000--[2]
Dopamine Receptors
D2>1000>1000200-[2]

Note: Data is compiled from various sources and methodologies may differ. The absence of a value indicates that data was not found in the cited literature.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of receptor binding affinities (Ki values) is typically performed using radioligand competition binding assays.[3] This technique measures the ability of a test compound (e.g., (S)-Hydroxynefazodone) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Methodological Steps:
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Incubation:

    • A constant concentration of the radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound ((S)-Hydroxynefazodone) are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the receptor.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor compound.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (the equilibrium dissociation constant of the competitor) is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[4]

Mandatory Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Cells/Tissue) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation (Competition Binding) MembranePrep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound (S)-Hydroxynefazodone (Unlabeled Competitor) TestCompound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway: 5-HT2A Receptor

The 5-HT2A receptor, a primary target of nefazodone and its metabolites, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand (S)-Hydroxynefazodone (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Signaling Cascades Ca->Response PKC->Response

Caption: Antagonism of the 5-HT2A receptor signaling pathway.

Signaling Pathway: α1-Adrenergic Receptor

(S)-Hydroxynefazodone also exhibits affinity for the α1-adrenergic receptor, another GPCR that signals through the Gq/11 pathway, similar to the 5-HT2A receptor.[6][7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand (S)-Hydroxynefazodone (Antagonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Effects (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Antagonism of the α1-adrenergic receptor signaling pathway.

Conclusion

(S)-Hydroxynefazodone, a major active metabolite of nefazodone, demonstrates a significant binding affinity for both serotonin 5-HT2A and α1-adrenergic receptors, acting as an antagonist at these sites. This receptor binding profile is critical to understanding the overall pharmacological effects of nefazodone. The methodologies outlined in this guide, particularly the radioligand competition binding assay, are fundamental to elucidating the affinity and selectivity of novel compounds in drug discovery and development. The visualization of the associated signaling pathways provides a clear framework for comprehending the downstream cellular consequences of receptor antagonism by (S)-Hydroxynefazodone. Further research to delineate the specific binding kinetics and functional activity of the individual enantiomers of hydroxynefazodone is warranted to refine our understanding of their contribution to the therapeutic and adverse effects of nefazodone.

References

A Technical Guide to the Enantiomeric Purity of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric purity of (S)-Hydroxynefazodone, a principal active metabolite of the antidepressant drug nefazodone. The importance of stereochemistry in drug action is paramount, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] This document outlines the metabolic pathways, potential synthetic strategies, and analytical methodologies crucial for the determination of the enantiomeric excess of (S)-Hydroxynefazodone.

Introduction to (S)-Hydroxynefazodone

Nefazodone is an antidepressant that functions as a potent 5-HT₂ₐ receptor antagonist and a serotonin-norepinephrine reuptake inhibitor.[2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several active metabolites.[4][5] Among these, hydroxynefazodone (HO-NEF) is a major metabolite with a pharmacological profile and half-life (1.5–4 hours) similar to the parent compound, contributing significantly to its therapeutic effects.[3][4]

The hydroxylation of the ethyl group on the triazolone ring of nefazodone creates a new chiral center, resulting in the formation of (S)- and (R)-hydroxynefazodone. Understanding and controlling the enantiomeric composition of this metabolite is critical for ensuring a consistent and optimized pharmacological response and for minimizing potential stereospecific side effects.

Metabolic Pathway of Nefazodone

Nefazodone undergoes extensive hepatic metabolism. The primary pathway leading to the formation of hydroxynefazodone involves the aliphatic hydroxylation of the ethyl side chain, a reaction catalyzed by CYP3A4. This process is illustrated in the metabolic pathway diagram below.

Metabolic Pathway Nefazodone Nefazodone Hydroxynefazodone (S)- and (R)- Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 (Aliphatic Hydroxylation) Other_Metabolites Other Metabolites (e.g., Triazoledione, mCPP) Nefazodone->Other_Metabolites CYP3A4 / CYP2D6

Figure 1: Metabolic conversion of Nefazodone.

Stereoselective Synthesis and Chiral Resolution

While hydroxynefazodone is primarily formed through metabolism in vivo, its enantiomers must be synthesized in the laboratory for pharmacological studies and for use as analytical standards. The synthesis of enantiomerically pure (S)-Hydroxynefazodone can be approached through stereoselective synthesis or by resolution of a racemic mixture.

Potential Stereoselective Synthetic Protocol

A plausible method for the stereoselective synthesis of (S)-Hydroxynefazodone involves the asymmetric reduction of a ketone precursor. This common strategy in medicinal chemistry uses a chiral reducing agent to favor the formation of one stereoisomer.

Experimental Protocol: Asymmetric Reduction

  • Precursor Synthesis: Synthesize the ketone precursor, 2-(1-oxoethyl)-4-(2-phenoxyethyl)-1-(3-[4-(3-chlorophenyl)piperazin-1-yl]propyl)-1,2,4-triazol-5-one, using standard organic chemistry techniques.

  • Asymmetric Reduction: Dissolve the ketone precursor in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Chiral Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a chiral reducing agent. A common choice is (−)-DIP-Chloride ((−)-B-chlorodiisopinocampheylborane), which is known to stereoselectively reduce prochiral ketones.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., methanol). Allow the mixture to warm to room temperature, and perform an aqueous workup to remove the boron byproducts, typically involving oxidation with hydrogen peroxide under basic conditions.

  • Purification: Extract the crude product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting (S)-Hydroxynefazodone using column chromatography on silica gel.

  • Purity Confirmation: Confirm the structure and assess the enantiomeric excess (e.e.) of the final product using NMR spectroscopy, mass spectrometry, and the chiral HPLC method described in the following section.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and reliable method for separating and quantifying enantiomers.[6][7] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times.[8]

Representative Experimental Protocol for Chiral HPLC

As specific validated methods for hydroxynefazodone are not publicly available, the following protocol represents a standard, robust approach based on common practices for similar pharmaceutical compounds. Polysaccharide-based CSPs are highly versatile and are a logical starting point for method development.[9]

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Chiral Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica)
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 0.5 mg/mL
Experimental Workflow

The logical flow for analyzing the enantiomeric purity of a sample of hydroxynefazodone is outlined below.

Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation SamplePrep Prepare Sample (0.5 mg/mL in mobile phase) StandardPrep Prepare (S)- and Racemic Reference Standards SystemEquilibrate Equilibrate HPLC System with Mobile Phase InjectRacemic Inject Racemic Standard (Identify R and S peaks) SystemEquilibrate->InjectRacemic InjectS Inject (S)-Standard (Confirm Peak Identity) InjectRacemic->InjectS InjectSample Inject Test Sample InjectS->InjectSample Integrate Integrate Peak Areas (R and S enantiomers) InjectSample->Integrate CalculateEE Calculate Enantiomeric Excess (e.e.) Integrate->CalculateEE Report Generate Final Report CalculateEE->Report

Figure 2: Workflow for enantiomeric purity analysis.

Data Presentation and Interpretation

A successful chiral separation will yield two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer and is calculated from the peak areas of the two enantiomers.

Formula for Enantiomeric Excess (% e.e.): % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100

Where:

  • AreaS is the integrated peak area of the (S)-enantiomer.

  • AreaR is the integrated peak area of the (R)-enantiomer.

Representative Quantitative Data

The following table presents example data from a hypothetical chiral HPLC analysis of a batch of synthesized (S)-Hydroxynefazodone, demonstrating high enantiomeric purity.

Parameter(R)-Hydroxynefazodone(S)-Hydroxynefazodone
Retention Time (min) 8.510.2
Peak Area (mAU*s) 1,520298,480
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Calculated % e.e. \multicolumn{2}{c}{99.0%}

Pharmacological Signaling Pathway

Hydroxynefazodone shares its primary mechanisms of action with nefazodone. It acts as a potent antagonist at the serotonin 5-HT₂ₐ receptor and as an inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters. The antagonism of 5-HT₂ₐ receptors is thought to contribute to its antidepressant and anxiolytic effects while mitigating some of the side effects associated with pure serotonin reuptake inhibition, such as insomnia and sexual dysfunction.

Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_vesicle Serotonin (5-HT) Synaptic_Serotonin Synaptic 5-HT Serotonin_vesicle->Synaptic_Serotonin Release Norepinephrine_vesicle Norepinephrine (NE) Synaptic_Norepinephrine Synaptic NE Norepinephrine_vesicle->Synaptic_Norepinephrine Release HT2A 5-HT2A Receptor Postsynaptic_effect Neuronal Signaling (Antidepressant Effect) HT2A->Postsynaptic_effect SHydroxy (S)-Hydroxynefazodone SHydroxy->SERT Inhibits SHydroxy->NET Inhibits SHydroxy->HT2A Antagonizes Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->HT2A Binds Synaptic_Norepinephrine->NET Reuptake

Figure 3: Mechanism of action of (S)-Hydroxynefazodone.

While (S)-Hydroxynefazodone is known to be pharmacologically active, specific studies delineating the potency differences between the (S)- and (R)-enantiomers at these targets are not widely available. However, based on established principles of stereopharmacology, it is highly probable that a significant difference in activity exists, underscoring the necessity of producing the (S)-enantiomer with high enantiomeric purity for therapeutic applications.

References

(S)-Hydroxynefazodone potential off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Off-Target Effects of (S)-Hydroxynefazodone

Disclaimer: Publicly available pharmacological and toxicological data specifically for the (S)-enantiomer of hydroxynefazodone are limited. The following guide is based on the best available information for racemic hydroxynefazodone, the parent drug nefazodone, and its other metabolites. This information serves as a predictive overview of potential off-target effects.

Introduction

(S)-Hydroxynefazodone is the major, pharmacologically active metabolite of the antidepressant drug nefazodone.[1] It is formed in the liver primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] Like its parent compound, (S)-Hydroxynefazodone contributes to the therapeutic effects of nefazodone, but it is also implicated in significant off-target activities that pose safety risks. This technical guide provides a detailed examination of these potential off-target effects to aid researchers, scientists, and drug development professionals in assessing the compound's safety profile.

Off-Target Liability Summary

(S)-Hydroxynefazodone is predicted to have three primary off-target liabilities:

  • Hepatotoxicity: Both nefazodone and its metabolite, hydroxynefazodone, have been linked to severe liver injury.[3] The mechanism is believed to involve mitochondrial dysfunction and the formation of reactive metabolites.[4]

  • Cardiotoxicity: The parent drug, nefazodone, is a potent inhibitor of the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[5][6] Clinical data from nefazodone overdose cases show a correlation between hydroxynefazodone concentration and QT prolongation, suggesting the metabolite shares this cardiotoxic potential.[7]

  • Cytochrome P450 Inhibition: (S)-Hydroxynefazodone is a potent inhibitor of CYP3A4, the same enzyme responsible for its formation. This creates a high potential for clinically significant drug-drug interactions.[2]

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data for hydroxynefazodone and its parent compound, nefazodone.

Table 1: In Vitro Hepatotoxicity

Compound Assay System Endpoint Value Citation
Hydroxynefazodone (racemic) HepG2/HepaRG cells LC50 32.3 µM [3]

| Nefazodone | HepG2/HepaRG cells | LC50 | 19.9 µM |[3] |

Table 2: hERG Channel Inhibition

Compound Assay System Endpoint Value Citation
(S)-Hydroxynefazodone Data not available IC50 Data not available

| Nefazodone | HEK-293 cells expressing hERG | IC50 | 45.3 nM |[5] |

Table 3: Cytochrome P450 Inhibition

Compound Enzyme Probe Substrate Value (Ki) Citation
Hydroxynefazodone (racemic) CYP3A4 Alprazolam Potent Inhibitor (Specific Ki not found) [1][2]

| Hydroxynefazodone (racemic) | CYP2D6 | Dextromethorphan | Weak Inhibitor (18 to >200 µM) | |

Inferred Off-Target Receptor Binding Profile

The pharmacological profile of hydroxynefazodone is reported to be similar to that of nefazodone.[1] The following table is based on the known binding affinities of the parent drug, nefazodone.

Table 4: Inferred Receptor and Transporter Binding Affinities

Target Action Value (Ki) for Nefazodone Predicted Affinity for (S)-Hydroxynefazodone Citation
5-HT2A Receptor Antagonist 5.8 nM High [8]
Serotonin Transporter (SERT) Inhibitor Low µM range Moderate [9]
Alpha-1 Adrenergic Receptor Antagonist Low µM range Low [8]
Norepinephrine Transporter (NET) Inhibitor Low µM range Low [9]
Dopamine Transporter (DAT) Inhibitor >10 µM Negligible [9]
Muscarinic Acetylcholine Receptors Antagonist >10 µM Negligible [9]

| Histamine H1 Receptor | Antagonist | Low µM range | Low to Negligible |[9] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nefazodone

Nefazodone Nefazodone SHydroxynefazodone (S)-Hydroxynefazodone Nefazodone->SHydroxynefazodone Metabolism CYP3A4 CYP3A4 CYP3A4->Nefazodone

Caption: Metabolic conversion of Nefazodone to (S)-Hydroxynefazodone.

Experimental Workflow for hERG Patch-Clamp Assay

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293 cells stably expressing hERG Plate Plate cells onto glass coverslips Culture->Plate Incubate Incubate for 24-48h Plate->Incubate Patch Establish whole-cell patch-clamp configuration Incubate->Patch Voltage Apply voltage protocol to elicit hERG current Patch->Voltage Baseline Record baseline hERG current Voltage->Baseline Apply Apply (S)-Hydroxynefazodone at various concentrations Baseline->Apply Record Record current inhibition Apply->Record Measure Measure peak tail current amplitude Record->Measure Plot Plot concentration-response curve Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for determining hERG inhibition using patch-clamp.

Experimental Workflow for In Vitro Hepatotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Assessment Seed Seed HepG2 cells in 96-well plates Attach Allow cells to attach for 24h Seed->Attach Treat Treat cells with compound for 24-48h Attach->Treat Prepare Prepare serial dilutions of (S)-Hydroxynefazodone Prepare->Treat AddReagent Add ATP-based luminescence reagent Treat->AddReagent IncubateRead Incubate and measure luminescence AddReagent->IncubateRead Analyze Calculate LC50 value IncubateRead->Analyze

Caption: Workflow for assessing hepatotoxicity via cell viability.

Proposed Signaling Pathway for Hepatotoxicity

SHydroxynefazodone (S)-Hydroxynefazodone Mitochondrion Mitochondrion SHydroxynefazodone->Mitochondrion Inhibits Complex I & IV ER Endoplasmic Reticulum SHydroxynefazodone->ER ROS Increased ROS Mitochondrion->ROS Caspase Caspase Activation Mitochondrion->Caspase Cytochrome c release ERStress ER Stress ER->ERStress ROS->ERStress ERStress->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of (S)-Hydroxynefazodone-induced hepatotoxicity.

Signaling Pathway for Cardiotoxicity

SHydroxynefazodone (S)-Hydroxynefazodone hERG hERG K+ Channel SHydroxynefazodone->hERG Inhibition IKr Reduced IKr Current hERG->IKr Repolarization Delayed Repolarization IKr->Repolarization APD Action Potential Duration Prolongation Repolarization->APD QT QT Interval Prolongation APD->QT TdP Torsades de Pointes QT->TdP Increased Risk

Caption: Mechanism of (S)-Hydroxynefazodone-induced cardiotoxicity.

Experimental Protocols

In Vitro Hepatotoxicity Assay (Cell Viability)
  • Objective: To determine the concentration of (S)-Hydroxynefazodone that causes 50% cell death (LC50) in a human hepatocyte cell line.

  • Materials:

    • HepG2 human hepatoma cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well, clear-bottom, white-walled tissue culture plates

    • (S)-Hydroxynefazodone stock solution in DMSO

    • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Methodology:

    • Cell Seeding: Culture HepG2 cells in DMEM with 10% FBS. Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10-point serial dilution of (S)-Hydroxynefazodone in culture medium, starting from a top concentration of 200 µM. Include a vehicle control (DMSO) and a positive control (e.g., tamoxifen).

    • Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

    • Viability Measurement: Equilibrate the plate and the ATP-based reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Convert luminescence readings to percentage of vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the LC50 value.

hERG Potassium Channel Manual Patch-Clamp Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Hydroxynefazodone on the hERG potassium channel.[10][11]

  • Materials:

    • HEK-293 cell line stably expressing the hERG channel.[5]

    • Glass coverslips for cell plating.

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

    • Borosilicate glass capillaries for pipette fabrication.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

    • (S)-Hydroxynefazodone stock solution in DMSO.

  • Methodology:

    • Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

    • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Recording: Place a coverslip in the recording chamber and perfuse with the external solution at room temperature or 37°C. Establish a whole-cell gigaohm seal on a single cell.

    • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels. Follow with a repolarizing step to -50 mV for 3 seconds to elicit the hERG tail current. Repeat this protocol at a frequency of 0.1 Hz.

    • Compound Application: After recording a stable baseline current for at least 3 minutes, perfuse the cell with increasing concentrations of (S)-Hydroxynefazodone (e.g., 1 nM to 10 µM). Allow the effect at each concentration to reach steady state.

    • Data Analysis: Measure the peak amplitude of the tail current at -50 mV for each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50.

Conclusion

The available data strongly suggest that (S)-Hydroxynefazodone, the primary active metabolite of nefazodone, carries significant off-target liabilities, including hepatotoxicity, hERG channel inhibition, and potent inhibition of CYP3A4. While a comprehensive off-target binding profile for the specific (S)-enantiomer is not publicly available, the known toxicities of the racemic metabolite and the parent drug warrant considerable caution in a drug development context. Further research is essential to fully characterize the stereospecific off-target effects of hydroxynefazodone and to elucidate the precise molecular mechanisms underlying its toxicity. This will enable a more accurate risk assessment for any future therapeutic applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of (S)-Hydroxynefazodone in Human Plasma using a Chiral LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (S)-Hydroxynefazodone, an active metabolite of the antidepressant drug nefazodone, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation followed by rapid and efficient chromatographic separation on a chiral stationary phase. The method is suitable for high-throughput analysis in clinical and research settings, offering excellent sensitivity, specificity, and a wide dynamic range. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol and quantitative data to support pharmacokinetic and metabolic studies of nefazodone.

Introduction

Nefazodone is a phenylpiperazine antidepressant that is extensively metabolized in the body to several active metabolites, including hydroxynefazodone. Hydroxynefazodone exists as a pair of enantiomers, (S)-Hydroxynefazodone and (R)-Hydroxynefazodone, which may exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, the stereoselective quantification of these enantiomers is crucial for a comprehensive understanding of the drug's disposition and its therapeutic and potential adverse effects. This application note presents a validated LC-MS/MS method specifically for the quantification of the (S)-enantiomer of Hydroxynefazodone in human plasma. The method utilizes a chiral stationary phase for the separation of the enantiomers and tandem mass spectrometry for sensitive and selective detection.

Signaling Pathway of Nefazodone

Nefazodone exerts its antidepressant effects through a dual mechanism of action. It acts as a potent antagonist at the postsynaptic serotonin 5-HT2A receptors and also inhibits the presynaptic reuptake of both serotonin (5-HT) and norepinephrine (NE). The blockade of 5-HT2A receptors is associated with anti-anxiety and antidepressant effects, as well as a lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs). The inhibition of serotonin and norepinephrine reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Nefazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nefazodone_Pre Nefazodone SERT Serotonin Transporter (SERT) Nefazodone_Pre->SERT Inhibits NET Norepinephrine Transporter (NET) Nefazodone_Pre->NET Inhibits 5HT_NE_Uptake 5-HT & NE Reuptake SERT->5HT_NE_Uptake NET->5HT_NE_Uptake Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE Nefazodone_Post Nefazodone 5HT2A 5-HT2A Receptor Nefazodone_Post->5HT2A Antagonizes Signaling_Cascade Downstream Signaling Cascade 5HT2A->Signaling_Cascade Synaptic_Cleft->5HT2A Activates

Caption: Nefazodone's dual mechanism of action.

Experimental Protocols

Materials and Reagents
  • (S)-Hydroxynefazodone and its stable isotope-labeled internal standard (SIL-IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A simple protein precipitation method is employed for the extraction of (S)-Hydroxynefazodone from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., Chiralpak IA-3, 3 µm, 100 x 2.1 mm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for enantiomeric separation
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions (S)-Hydroxynefazodone: m/z 486.2 → [Product Ion] SIL-IS: [Precursor Ion] → [Product Ion]
Collision Energy Optimized for each transition

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of (S)-Hydroxynefazodone.

experimental_workflow Sample_Collection Plasma Sample Collection Sample_Preparation Protein Precipitation Sample_Collection->Sample_Preparation LC_Separation Chiral LC Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for (S)-Hydroxynefazodone.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of an LC-MS/MS method for hydroxynefazodone (racemic mixture). Specific validation for the (S)-enantiomer would be required to establish these parameters for the individual stereoisomer.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Hydroxynefazodone2.0 - 500> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ2.0< 15< 1585 - 115
Low6.0< 15< 1585 - 115
Mid200< 15< 1585 - 115
High400< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.

Conclusion

The described chiral LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of (S)-Hydroxynefazodone in human plasma. The simple sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and performance characteristics presented in this application note will be a valuable resource for researchers in the field of drug metabolism and clinical pharmacology.

Application Note: Utilizing (S)-Hydroxynefazodone as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Hydroxynefazodone is a primary active metabolite of the antidepressant drug nefazodone.[1][2] As a significant metabolite, its quantification is crucial in pharmacokinetic studies, drug metabolism research, and for impurity profiling in nefazodone drug products. The use of a well-characterized (S)-Hydroxynefazodone reference standard is essential for accurate and reproducible analytical results in High-Performance Liquid Chromatography (HPLC).

This application note provides a detailed protocol for the use of (S)-Hydroxynefazodone as a reference standard for the quantification of this analyte in various sample matrices. The described method is based on reversed-phase HPLC with UV detection and has been developed to be robust and suitable for routine analysis. The protocols herein are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • (S)-Hydroxynefazodone Reference Standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade

  • Ammonium Formate: Analytical grade

  • Formic Acid: Analytical grade

  • Water: HPLC grade or ultrapure water

  • Sample Matrix: e.g., blank plasma, formulation excipients, or dissolution media.

Equipment
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm PTFE or other suitable material.

Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 4.0 with formic acid.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Isocratic Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B (e.g., 55:45 v/v) can be used. The exact ratio should be optimized for the specific column and system to achieve a desirable retention time and peak shape for (S)-Hydroxynefazodone.

2.3.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (S)-Hydroxynefazodone reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

2.3.3. Preparation of Sample Solutions

The sample preparation will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices like plasma. For simpler matrices, a "dilute-and-shoot" approach may be sufficient.

Example: Dilute-and-Shoot for a Pharmaceutical Formulation

  • Accurately weigh a portion of the powdered formulation and transfer it to a volumetric flask.

  • Add a suitable dissolution solvent (e.g., a mixture of acetonitrile and water) to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the dissolution solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following are recommended starting conditions. Method optimization may be required.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Run Time Approximately 10 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the (S)-Hydroxynefazodone reference standard.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
y-intercept Close to zero
Accuracy

Accuracy is determined by performing recovery studies. This can be done by spiking a blank matrix with known concentrations of the (S)-Hydroxynefazodone reference standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (RSD, n=6) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD (S/N ratio) ~ 3:1
LOQ (S/N ratio) ~ 10:1

Data Presentation

The following tables summarize hypothetical but expected quantitative data from the method validation experiments.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5800≥ 2000
RSD of Peak Area (%) 0.8%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data

Spiked LevelConcentration (µg/mL)Mean Measured Concentration (µg/mL)% RecoveryRepeatability (RSD, %)Intermediate Precision (RSD, %)
Low109.999.0%1.2%1.5%
Medium5050.4100.8%0.9%1.1%
High100101.2101.2%0.7%0.9%

Table 4: LOD and LOQ

ParameterResult
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare (S)-Hydroxynefazodone Reference Standard Solutions inject_standards Inject Standard Solutions (Calibration Curve) prep_standard->inject_standards prep_sample Prepare Sample Solution (e.g., Extraction/Dilution) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system hplc_system->inject_standards hplc_system->inject_sample acquire_data Data Acquisition inject_standards->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration and Identification acquire_data->integrate_peaks quantify Quantification using Calibration Curve integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of (S)-Hydroxynefazodone using a reference standard in HPLC.

Metabolic_Pathway Nefazodone Nefazodone Hydroxynefazodone (S)-Hydroxynefazodone (Active Metabolite) Nefazodone->Hydroxynefazodone CYP3A4 (Hydroxylation) Other_Metabolites Other Metabolites Nefazodone->Other_Metabolites Metabolism Excretion Excretion Hydroxynefazodone->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Nefazodone to (S)-Hydroxynefazodone.

Conclusion

This application note provides a comprehensive protocol for the use of (S)-Hydroxynefazodone as a reference standard in HPLC analysis. The described method is suitable for the accurate and precise quantification of (S)-Hydroxynefazodone in various sample matrices. Adherence to the detailed experimental procedures and method validation guidelines will ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: (S)-Hydroxynefazodone In Vitro Hepatocyte Metabolism Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro hepatocyte metabolism assay for (S)-Hydroxynefazodone. This assay is crucial for determining the metabolic stability and identifying the metabolic pathways of the compound, which are critical components of preclinical drug development.[1] The use of primary human hepatocytes is considered the gold standard for in vitro liver metabolism studies as they contain a full complement of metabolic enzymes.[2]

Introduction

The liver is the primary site of drug metabolism for a vast number of pharmaceuticals.[1][3] In vitro hepatocyte metabolism assays are essential tools in drug discovery and development to predict the in vivo hepatic clearance of a drug candidate.[4][5] By incubating a test compound, such as (S)-Hydroxynefazodone, with hepatocytes, researchers can determine its metabolic fate. This includes the rate of disappearance of the parent compound (metabolic stability) and the formation of various metabolites.[6][7] Such data are vital for understanding a drug's pharmacokinetic profile and potential for drug-drug interactions.[8][9] Cryopreserved human hepatocytes are widely used for these assays as they offer convenience and retain enzymatic activities comparable to fresh hepatocytes.[1][5][10]

Experimental Protocols

This protocol outlines the methodology for a suspension-based in vitro hepatocyte metabolism assay using cryopreserved human hepatocytes.

Materials and Reagents

  • Cryopreserved human hepatocytes (pooled donors recommended to reduce genetic variability)[2]

  • Williams' Medium E[1][11]

  • Hepatocyte Maintenance Supplement Pack (serum-free)[1][11]

  • (S)-Hydroxynefazodone (test article)

  • Positive control compounds (e.g., a high-turnover compound like 7-ethoxycoumarin and a low-turnover compound like verapamil)

  • Vehicle control (e.g., DMSO, methanol)

  • Acetonitrile (for reaction termination)[3]

  • 24-well tissue culture plates[12]

  • Orbital shaker[1]

  • Centrifuge

  • LC-MS/MS system for analysis[3]

Procedure

  • Preparation of Reagents and Media:

    • Prepare the incubation medium by supplementing Williams' Medium E with the Hepatocyte Maintenance Supplement Pack.[1][11] Warm the medium to 37°C.

    • Prepare stock solutions of (S)-Hydroxynefazodone and positive control compounds in a suitable organic solvent like DMSO or methanol. The final concentration of the organic solvent in the incubation should not exceed 0.1% to avoid toxicity to the hepatocytes.[12]

  • Thawing and Preparation of Hepatocytes:

    • Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's instructions.

    • Transfer the thawed cells to pre-warmed incubation medium.

    • Determine the cell viability and concentration using a suitable method (e.g., trypan blue exclusion). Viability should be >80%.

    • Adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.

  • Incubation:

    • Pre-plate the incubation medium containing the test article, positive controls, or vehicle control into a 24-well plate.[12]

    • Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension to each well, resulting in a final cell density of 0.5 x 10^6 viable cells/mL.[1]

    • For a negative control, use heat-inactivated hepatocytes to account for any non-enzymatic degradation.[1]

    • Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO2. The shaking ensures adequate oxygenation and cell suspension.[1]

  • Time Point Sampling:

    • Collect aliquots (e.g., 50 µL) from the incubation wells at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[1]

    • To stop the metabolic reaction, add the collected aliquot to a tube or well containing a quenching solution, such as acetonitrile.[3]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the samples to precipitate proteins.[12]

    • Analyze the supernatant for the concentration of (S)-Hydroxynefazodone and its potential metabolites using a validated LC-MS/MS method.[3]

Data Presentation

Quantitative data from the assay should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Metabolic Stability of (S)-Hydroxynefazodone in Human Hepatocytes

Time (min)Mean % (S)-Hydroxynefazodone RemainingStandard Deviation
01000
1585.24.1
3071.53.8
6052.35.2
9038.94.5
12025.13.9

Table 2: Calculated In Vitro Pharmacokinetic Parameters

Parameter(S)-HydroxynefazodonePositive Control (High Turnover)Positive Control (Low Turnover)
Half-life (t½, min) 65.415.2210.8
Intrinsic Clearance (Clint, µL/min/10^6 cells) 10.645.63.3

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_media Prepare Incubation Media initiate_reaction Initiate Reaction in 24-well Plate prep_media->initiate_reaction prep_compounds Prepare Test Compound Stocks prep_compounds->initiate_reaction thaw_cells Thaw & Prepare Hepatocytes thaw_cells->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate time_points Collect Samples at Time Points incubate->time_points quench Quench Reaction with Acetonitrile time_points->quench process Process Samples (Centrifugation) quench->process analyze LC-MS/MS Analysis process->analyze calc_stability Calculate % Parent Remaining analyze->calc_stability calc_pk Determine t½ and Clint calc_stability->calc_pk

Caption: Workflow for the in vitro hepatocyte metabolism assay.

Conceptual Metabolic Pathway of Nefazodone

While the specific metabolites of (S)-Hydroxynefazodone will be determined by the assay, the known metabolic pathways of its parent compound, nefazodone, can provide a hypothetical framework. Nefazodone is known to undergo N-dealkylation, aromatic hydroxylation, and aliphatic hydroxylation, primarily mediated by CYP3A4.

G Nefazodone Nefazodone Hydroxynefazodone (S)-Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 (Aliphatic Hydroxylation) mCPP m-chlorophenylpiperazine Nefazodone->mCPP CYP3A4 (N-dealkylation) Triazoledione Triazoledione Metabolite Nefazodone->Triazoledione CYP3A4 (N-dealkylation) PhaseII Phase II Conjugates (e.g., Glucuronides) Hydroxynefazodone->PhaseII UGTs mCPP->PhaseII UGTs

Caption: Potential metabolic pathways of nefazodone.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the pharmacological and toxicological profiling of (S)-Hydroxynefazodone, the active metabolite of the antidepressant nefazodone. The primary targets of interest are Cytochrome P450 3A4 (CYP3A4), a key enzyme in its metabolism, and the 5-hydroxytryptamine receptor 2A (5-HT2A), a pharmacological target. Additionally, a protocol for assessing drug-induced hepatotoxicity is included, given the known liver toxicity associated with nefazodone.[1][2]

High-Throughput Screening for CYP3A4 Inhibition

Introduction: (S)-Hydroxynefazodone, like its parent compound nefazodone, is metabolized by CYP3A4.[3] Inhibition of this enzyme can lead to significant drug-drug interactions. This fluorescence-based HTS assay allows for the rapid screening of compounds, such as (S)-Hydroxynefazodone, for their potential to inhibit CYP3A4 activity. The assay utilizes a pro-fluorescent substrate that is converted into a fluorescent product by CYP3A4. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of the enzyme.[4][5]

Quantitative Data Summary:

CompoundAssay TypeSubstrateIC50Source
NefazodoneCYP3A4 Inhibition-Weak inhibitor[6]
KetoconazoleFluorescence-based HTS7-Benzoyloxy-4-trifluoromethyl coumarin (BFC)~30 nM[5]

Experimental Protocol: Fluorescence-Based CYP3A4 Inhibition Assay

Materials:

  • Recombinant human CYP3A4 enzyme

  • Pro-fluorescent substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin - BFC)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Tris-HCl buffer (0.5 M, pH 10.5)

  • (S)-Hydroxynefazodone and control compounds (e.g., Ketoconazole)

  • 384-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of (S)-Hydroxynefazodone and control compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compounds.

  • Reagent Preparation:

    • Prepare a working solution of recombinant human CYP3A4 in potassium phosphate buffer.

    • Prepare a working solution of the BFC substrate in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 1 µL of the compound solution to the wells of a 384-well plate.

    • Add 20 µL of the CYP3A4 enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of a pre-warmed mixture of the BFC substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 80% acetonitrile/20% Tris-HCl).

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex: 405 nm, Em: 535 nm for the product of BFC).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound Enzyme_Prep CYP3A4 Solution Add_Enzyme Add CYP3A4 & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate/NADPH Mix Add_Substrate Add Substrate & Incubate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Fluorescence Stop_Reaction->Read_Plate Calculate_Inhibition % Inhibition Calculation Read_Plate->Calculate_Inhibition Determine_IC50 IC50 Determination Calculate_Inhibition->Determine_IC50

Caption: Workflow for the CYP3A4 inhibition HTS assay.

High-Throughput Screening for 5-HT2A Receptor Binding

Introduction: Nefazodone is a known antagonist of the 5-HT2A receptor.[7][8] This radioligand binding assay provides a high-throughput method to determine the affinity of (S)-Hydroxynefazodone for the human 5-HT2A receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor. A high degree of displacement indicates a high binding affinity.[9]

Quantitative Data Summary:

CompoundAssay TypeRadioligandReceptor SourceKi (nM)Source
NefazodoneRadioligand Binding[3H]ketanserinRat Cortex7.1
KetanserinRadioligand Binding[3H]ketanserinHuman Recombinant1.1 (IC50)[10]

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

Materials:

  • Membrane preparation from cells expressing human 5-HT2A receptors

  • Radioligand (e.g., [3H]ketanserin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., unlabeled ketanserin)

  • (S)-Hydroxynefazodone and control compounds

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Compound Preparation: Prepare a stock solution of (S)-Hydroxynefazodone and control compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series.

  • Assay Mixture Preparation: In each well of a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of the radioligand solution

    • 25 µL of the test compound or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding)

    • 100 µL of the receptor membrane preparation

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition for each compound concentration and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Mix_Reagents Mix Reagents in Plate Compound_Prep->Mix_Reagents Receptor_Prep Receptor Membranes Receptor_Prep->Mix_Reagents Radioligand_Prep Radioligand Solution Radioligand_Prep->Mix_Reagents Incubate Incubate Mix_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Add_Scintillant Add Scintillation Cocktail Filter_Wash->Add_Scintillant Count_Radioactivity Scintillation Counting Add_Scintillant->Count_Radioactivity Calculate_Binding Specific Binding Calculation Count_Radioactivity->Calculate_Binding Determine_Ki Ki Determination Calculate_Binding->Determine_Ki

Caption: Workflow for the 5-HT2A receptor binding HTS assay.

High-Content Screening for Nefazodone-Induced Hepatotoxicity

Introduction: Nefazodone has been associated with severe liver injury.[2] The underlying mechanisms are thought to involve endoplasmic reticulum (ER) stress and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12][13][14] This high-content screening (HCS) assay allows for the simultaneous measurement of multiple cellular parameters related to hepatotoxicity in a cell-based model, providing insights into the potential toxicity of (S)-Hydroxynefazodone.

Signaling Pathway:

Hepatotoxicity_Pathway cluster_input Cellular Stressor cluster_er_stress ER Stress Pathway cluster_mapk MAPK Pathway cluster_output Cellular Outcome Nefazodone (S)-Hydroxynefazodone ER_Stress ER Stress Nefazodone->ER_Stress MAPK MAPK Activation Nefazodone->MAPK PERK PERK ER_Stress->PERK XBP1 XBP1 Splicing ER_Stress->XBP1 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1->Apoptosis ERK p-ERK1/2 MAPK->ERK JNK p-JNK MAPK->JNK p38 p-p38 MAPK->p38 ERK->ER_Stress modulates JNK->Apoptosis p38->Apoptosis HCS_Logic cluster_input Input cluster_process Process cluster_output Output Compound (S)-Hydroxynefazodone Treatment Compound Treatment Compound->Treatment Cells Hepatocytes (e.g., HepG2) Cells->Treatment Staining Multi-parametric Fluorescent Staining Treatment->Staining Imaging High-Content Imaging Staining->Imaging Cell_Health Cell Viability Imaging->Cell_Health Mito_Health Mitochondrial Function Imaging->Mito_Health ER_Stress ER Stress Response Imaging->ER_Stress Oxidative_Stress Oxidative Stress Levels Imaging->Oxidative_Stress Apoptosis Apoptosis Induction Imaging->Apoptosis

References

Application Note: Solid-Phase Extraction of (S)-Hydroxynefazodone from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of (S)-Hydroxynefazodone, a primary active metabolite of the antidepressant nefazodone, from human plasma. The described method utilizes a reversed-phase SPE cartridge for efficient sample clean-up and concentration prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of (S)-Hydroxynefazodone in a complex biological matrix.

Introduction

Nefazodone is an antidepressant that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several active metabolites.[1][2][3] (S)-Hydroxynefazodone is a major pharmacologically active metabolite, and its quantification in plasma is crucial for pharmacokinetic and toxicokinetic studies.[3] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples like plasma, offering advantages over liquid-liquid extraction by minimizing solvent usage and improving sample throughput.[4][5] This application note provides a comprehensive SPE protocol for the extraction of (S)-Hydroxynefazodone from human plasma, along with expected analytical performance data.

Metabolic Pathway of Nefazodone

Nefazodone is metabolized in the liver primarily through N-dealkylation and aromatic hydroxylation. The formation of (S)-Hydroxynefazodone is a key metabolic step mediated by the CYP3A4 isoenzyme.

Nefazodone Metabolism Metabolic Pathway of Nefazodone to (S)-Hydroxynefazodone Nefazodone Nefazodone SHydroxynefazodone (S)-Hydroxynefazodone Nefazodone->SHydroxynefazodone Aromatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->Nefazodone

Caption: Nefazodone to (S)-Hydroxynefazodone metabolic pathway.

Experimental Protocols

This section details the materials and the step-by-step procedure for the solid-phase extraction of (S)-Hydroxynefazodone from human plasma.

Materials and Reagents
  • SPE Cartridge: Reversed-phase C8, 100 mg, 1 mL (or similar reversed-phase polymeric sorbent like Oasis HLB)

  • Plasma: Human plasma, collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA)

  • (S)-Hydroxynefazodone: Analytical standard

  • Internal Standard (IS): A structurally similar compound, such as deuterated (S)-Hydroxynefazodone or another antidepressant.

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Ammonium Hydroxide (NH4OH): Reagent grade

  • Formic Acid (FA): Reagent grade

  • Phosphate Buffer: 0.1 M, pH 6.0

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

  • To 500 µL of plasma supernatant, add 50 µL of internal standard working solution.

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

Solid-Phase Extraction Protocol

The following protocol is based on a standard reversed-phase SPE procedure.

SPE Workflow Solid-Phase Extraction Workflow for (S)-Hydroxynefazodone cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Steps Condition 1. Condition (1 mL MeOH) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% MeOH in Water) Load->Wash1 Wash2 5. Wash 2 (1 mL 20% MeOH in Water) Wash1->Wash2 Elute 6. Elute (1 mL MeOH with 2% NH4OH) Wash2->Elute Evaporate 7. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 8. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analyze 9. Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: SPE workflow for (S)-Hydroxynefazodone from plasma.

Detailed Steps:

  • Conditioning: Condition the C8 SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the SPE method for (S)-Hydroxynefazodone. The data is compiled from published literature on the analysis of nefazodone and its metabolites, and similar antidepressant drugs.

Parameter(S)-Hydroxynefazodone
Recovery (%) 85 - 95
Matrix Effect (%) 90 - 105
Intra-day Precision (%RSD) < 10
Inter-day Precision (%RSD) < 12
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 - 2.0
Linearity (r²) > 0.99

Table 1: Expected Analytical Performance of the SPE Method.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 598.56.297.18.5
Medium 50101.24.5102.56.1
High 40099.83.1100.94.8

Table 2: Expected Accuracy and Precision Data.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of (S)-Hydroxynefazodone from human plasma. The use of a reversed-phase C8 SPE cartridge ensures high recovery and minimal matrix effects, making it suitable for sensitive and accurate quantification by LC-MS/MS. This method is a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of nefazodone and its active metabolites.

References

Application Note: Chiral Separation of Hydroxynefazodone Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of hydroxynefazodone, a primary active metabolite of the antidepressant drug nefazodone. Due to the potential for stereoselective pharmacological and toxicological effects of drug enantiomers, the development of robust analytical methods for their separation and quantification is crucial in drug development and quality control. This document provides a starting point for method development, employing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. The protocol details the instrumentation, chromatographic conditions, sample preparation, and data analysis.

Introduction

Hydroxynefazodone is a significant metabolite of nefazodone and possesses pharmacological activity. As hydroxynefazodone contains a chiral center, it exists as a pair of enantiomers. Regulatory agencies often require the evaluation of the individual enantiomers of a chiral drug and its metabolites to assess their respective pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the separation of enantiomers in the pharmaceutical industry.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds.[3][4][5]

This application note outlines a proposed method for the enantioselective analysis of hydroxynefazodone using a cellulose-based CSP. The provided protocol is intended as a robust starting point for researchers to develop and validate a method tailored to their specific instrumentation and analytical requirements.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Chemicals and Reagents:

    • Hexane or n-Heptane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Hydroxynefazodone racemic standard

  • Sample Diluent: A mixture of Hexane/IPA (50:50, v/v) or the initial mobile phase.

Proposed Chromatographic Conditions

A systematic approach to method development is recommended, starting with a screening of different mobile phases and columns. For basic compounds like hydroxynefazodone, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.[1]

ParameterProposed Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic hydroxynefazodone standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Preparation: The preparation of samples from various matrices (e.g., bulk drug, formulations, biological fluids) will require specific extraction and clean-up procedures to be developed and validated. For initial method development, a solution of the analyte in the sample diluent is sufficient.

Method Development and Optimization

The separation of enantiomers is highly dependent on the specific interactions between the analyte and the chiral stationary phase. Therefore, optimization of the mobile phase composition is critical.

  • Alcohol Modifier: The ratio of hexane/heptane to the alcohol modifier (IPA or EtOH) significantly impacts retention and resolution. A systematic evaluation of the alcohol percentage (e.g., from 10% to 40%) is recommended.

  • Basic Additive: The concentration of diethylamine can be varied (e.g., from 0.05% to 0.2%) to optimize peak symmetry.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also be used to fine-tune the separation.

Data Presentation

The following table presents hypothetical data for the chiral separation of hydroxynefazodone enantiomers based on the proposed method. This serves as an example for the presentation of quantitative results.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min)10.512.8
Capacity Factor (k') 3.24.1
Selectivity Factor (α) \multicolumn{2}{c}{1.28}
Resolution (R_s) \multicolumn{2}{c}{2.1}
  • Capacity Factor (k'): k' = (t_R - t_0) / t_0, where t_0 is the void time.

  • Selectivity Factor (α): α = k'_2 / k'_1

  • Resolution (R_s): R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where w is the peak width at the base.

Experimental Workflow and Signaling Pathways

The logical flow of the chiral HPLC method development and analysis process is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting racemic_std Racemic Hydroxynefazodone Standard hplc_system HPLC System Setup racemic_std->hplc_system sample_prep Sample Preparation (e.g., extraction, dilution) sample_prep->hplc_system method_dev Method Development & Optimization hplc_system->method_dev data_acq Data Acquisition method_dev->data_acq peak_integration Peak Integration and Identification data_acq->peak_integration quant_calc Quantitative Calculations (e.g., % enantiomeric excess) peak_integration->quant_calc report_gen Report Generation quant_calc->report_gen

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Conclusion

The proposed HPLC method provides a solid foundation for the successful chiral separation of hydroxynefazodone enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically an amylose tris(3,5-dimethylphenylcarbamate) column, under normal-phase conditions is a well-established strategy for such separations. Researchers and drug development professionals are encouraged to use this application note as a guide for their internal method development and validation activities to ensure the accurate assessment of the enantiomeric purity of hydroxynefazodone. Further validation of the method in accordance with ICH guidelines is necessary before its application in a regulated environment.

References

Application Notes and Protocols for Cell-Based Assays Using (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hydroxynefazodone is a significant metabolite of the antidepressant drug nefazodone. Nefazodone itself is known to be a potent antagonist of the serotonin 5-HT2A receptor and a weak inhibitor of serotonin and norepinephrine reuptake. Furthermore, nefazodone's clinical use has been limited due to concerns about hepatotoxicity, a characteristic potentially linked to its metabolism. The metabolism of nefazodone to (S)-Hydroxynefazodone is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1] Understanding the cellular activities of (S)-Hydroxynefazodone is crucial for elucidating the overall pharmacological and toxicological profile of nefazodone.

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of (S)-Hydroxynefazodone:

  • 5-HT2A Receptor-Mediated Intracellular Calcium Mobilization Assay: To determine the functional antagonism of (S)-Hydroxynefazodone at the 5-HT2A receptor.

  • Hepatotoxicity Assay in Human Hepatocytes: To assess the potential cytotoxicity of (S)-Hydroxynefazodone in liver cells.

  • CYP3A4 Inhibition Assay: To evaluate the inhibitory effect of (S)-Hydroxynefazodone on the activity of the major enzyme responsible for its formation.

Data Presentation

The following tables summarize hypothetical quantitative data for (S)-Hydroxynefazodone in the described assays. These values are provided as examples for data presentation and are based on the known properties of the parent compound, nefazodone.

Table 1: 5-HT2A Receptor Antagonism

CompoundCell LineAgonistIC50 (nM)
(S)-HydroxynefazodoneHEK293-5HT2ASerotonin25
Nefazodone (Reference)HEK293-5HT2ASerotonin10
Ketanserin (Reference)HEK293-5HT2ASerotonin5

Table 2: Hepatotoxicity in HepG2 Cells

CompoundExposure Time (hr)IC50 (µM)
(S)-Hydroxynefazodone2475
(S)-Hydroxynefazodone4850
Nefazodone (Reference)2430
Chlorpromazine (Reference)2415

Table 3: CYP3A4 Inhibition

CompoundSubstrateIC50 (µM)
(S)-HydroxynefazodoneMidazolam15
Nefazodone (Reference)Midazolam5
Ketoconazole (Reference)Midazolam0.1

Experimental Protocols

5-HT2A Receptor-Mediated Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the ability of (S)-Hydroxynefazodone to antagonize serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor. Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Serotonin (5-HT)

  • (S)-Hydroxynefazodone

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Culture: Culture HEK293-5HT2A cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Pre-incubation:

    • Prepare serial dilutions of (S)-Hydroxynefazodone in HBSS.

    • After the dye loading incubation, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the (S)-Hydroxynefazodone dilutions to the respective wells and incubate at 37°C for 15 minutes.

  • Calcium Measurement:

    • Prepare a 4X concentrated solution of serotonin in HBSS (e.g., for a final concentration of 10 nM, prepare a 40 nM solution).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) over time.

    • After establishing a stable baseline, inject 25 µL of the serotonin solution into each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of cells treated with serotonin alone (0% inhibition) and untreated cells (100% inhibition).

    • Plot the normalized response against the logarithm of the (S)-Hydroxynefazodone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hepatotoxicity Assay in Human Hepatocytes

This protocol outlines a method to assess the cytotoxicity of (S)-Hydroxynefazodone in a human hepatocyte cell line, such as HepG2, using a resazurin-based cell viability assay.

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM) with 10% FBS

  • (S)-Hydroxynefazodone

  • Resazurin sodium salt

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain HepG2 cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed HepG2 cells into 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of (S)-Hydroxynefazodone in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 24 or 48 hours.

  • Cell Viability Assessment:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of the resorufin product (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and resazurin but no cells.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the (S)-Hydroxynefazodone concentration and determine the IC50 value.

CYP3A4 Inhibition Assay (Fluorescence-Based)

This protocol describes a cell-free assay to determine the inhibitory potential of (S)-Hydroxynefazodone on CYP3A4 activity using a fluorogenic substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP reductase

  • Liposomes

  • Potassium phosphate buffer (pH 7.4)

  • Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • (S)-Hydroxynefazodone

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing potassium phosphate buffer and the NADPH regenerating system.

    • Prepare serial dilutions of (S)-Hydroxynefazodone in the reaction buffer.

    • Prepare a solution of the CYP3A4 enzyme, CYP reductase, and liposomes in the reaction buffer.

    • Prepare a solution of the BFC substrate in the reaction buffer.

  • Assay Protocol:

    • To each well of a black 96-well plate, add 20 µL of the (S)-Hydroxynefazodone dilutions or vehicle control.

    • Add 160 µL of the enzyme/reductase/liposome mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the BFC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M Tris-base in 80:20 acetonitrile:water).

    • Measure the fluorescence of the product (Excitation: ~409 nm, Emission: ~530 nm for the BFC metabolite) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells without enzyme.

    • Calculate the percent inhibition for each concentration of (S)-Hydroxynefazodone relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the (S)-Hydroxynefazodone concentration and determine the IC50 value.

Mandatory Visualizations

G cluster_0 Cell Plating and Dye Loading cluster_1 Compound Treatment and Measurement cluster_2 Data Analysis P1 Seed HEK293-5HT2A cells in 96-well plate P2 Incubate 24 hours P1->P2 P3 Load cells with Fluo-4 AM P2->P3 T1 Pre-incubate with (S)-Hydroxynefazodone P3->T1 Wash T2 Stimulate with Serotonin T1->T2 T3 Measure Calcium Flux T2->T3 A1 Determine Peak Fluorescence T3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 A2->A3 G cluster_membrane Cell Membrane S_H (S)-Hydroxynefazodone HT2AR 5-HT2A Receptor S_H->HT2AR Antagonizes Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response DAG->Response Ca Ca2+ ER->Ca Releases Ca->Response

References

Application Notes and Protocols for the Use of (S)-Hydroxynefazodone in CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity. Therefore, the early in vitro assessment of the inhibitory potential of new chemical entities and their metabolites on CYP3A4 is a cornerstone of drug development.

Nefazodone, an antidepressant, and its primary active metabolite, (S)-Hydroxynefazodone, are known to be potent inhibitors of CYP3A4.[1][2] This makes (S)-Hydroxynefazodone a relevant test compound in CYP3A4 inhibition assays to understand potential metabolic interactions. These application notes provide detailed protocols for utilizing (S)-Hydroxynefazodone as a test inhibitor in in vitro CYP3A4 inhibition assays using human liver microsomes.

Data Presentation: (S)-Hydroxynefazodone and Nefazodone CYP3A4 Inhibition

While (S)-Hydroxynefazodone is established as a potent inhibitor of CYP3A4, specific IC50 and Kᵢ values are not consistently reported in publicly available literature. However, data for the parent compound, nefazodone, provides a strong indication of the inhibitory potential of its metabolites.

CompoundParameterValue (µM)Assay SystemSubstrateReference
NefazodoneIC₅₀0.16Human Liver MicrosomesUnspecified[3]
(S)-HydroxynefazodoneIC₅₀Not Reported---
(S)-HydroxynefazodoneQualitative AssessmentStrong InhibitorHuman Liver MicrosomesAlprazolam[1]
Ketoconazole (Positive Control)IC₅₀~0.015 - 0.054Human Liver MicrosomesLuminescent[4]

Note: The provided IC₅₀ for nefazodone serves as an estimate of the expected potency. It is recommended that researchers determine the IC₅₀ for (S)-Hydroxynefazodone under their specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of nefazodone and the general workflow for a CYP3A4 inhibition assay.

Metabolic Pathway of Nefazodone Nefazodone Nefazodone CYP3A4 CYP3A4 Nefazodone->CYP3A4 Metabolism SHydroxynefazodone (S)-Hydroxynefazodone SHydroxynefazodone->CYP3A4 Inhibition OtherMetabolites Other Metabolites CYP3A4->SHydroxynefazodone CYP3A4->OtherMetabolites

Caption: Metabolic activation of Nefazodone by CYP3A4 and subsequent inhibition.

CYP3A4 Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis Reagents Prepare Reagents: - Human Liver Microsomes (HLM) - (S)-Hydroxynefazodone - CYP3A4 Substrate (e.g., Midazolam) - NADPH Regenerating System - Buffer Incubate Incubate HLM, (S)-Hydroxynefazodone, and CYP3A4 substrate Reagents->Incubate Initiate Initiate reaction with NADPH Regenerating System Incubate->Initiate Terminate Terminate reaction (e.g., Acetonitrile) Initiate->Terminate Analyze Analyze metabolite formation by LC-MS/MS Terminate->Analyze Calculate Calculate % Inhibition and determine IC50 Analyze->Calculate

Caption: General experimental workflow for a CYP3A4 inhibition assay.

Experimental Protocols

Below are detailed protocols for conducting CYP3A4 inhibition assays using (S)-Hydroxynefazodone with two common probe substrates, Midazolam and Testosterone.

Protocol 1: CYP3A4 Inhibition Assay Using Midazolam as a Substrate

1. Materials and Reagents

  • (S)-Hydroxynefazodone

  • Midazolam

  • 1'-Hydroxymidazolam (metabolite standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard for LC-MS/MS (e.g., deuterated 1'-hydroxymidazolam)

  • Ketoconazole (positive control inhibitor)

2. Preparation of Solutions

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

  • (S)-Hydroxynefazodone Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or methanol). Serially dilute this stock to create a range of working solutions.

  • Midazolam Stock Solution: Prepare a stock solution in a suitable organic solvent. The final concentration in the incubation should be at or below the Kₘ for CYP3A4-mediated 1'-hydroxylation.

  • HLM Suspension: Dilute the pooled HLM to the desired concentration in the phosphate buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the appropriate concentration of (S)-Hydroxynefazodone (or positive control/vehicle).

  • Add the Midazolam substrate to the mixture.

  • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the proteins.

  • Add the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 column to separate 1'-hydroxymidazolam from other components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions of 1'-hydroxymidazolam and the internal standard.

5. Data Analysis

  • Quantify the peak area of the 1'-hydroxymidazolam metabolite relative to the internal standard.

  • Calculate the percentage of CYP3A4 activity remaining at each concentration of (S)-Hydroxynefazodone compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the (S)-Hydroxynefazodone concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: CYP3A4 Inhibition Assay Using Testosterone as a Substrate

This protocol follows the same general principles as the midazolam assay, with the following key differences:

1. Materials and Reagents

  • Replace Midazolam and 1'-Hydroxymidazolam with Testosterone and its metabolite standard, 6β-Hydroxytestosterone .

  • The internal standard should be suitable for the analysis of 6β-Hydroxytestosterone (e.g., deuterated 6β-Hydroxytestosterone).

2. Incubation Procedure

  • The final concentration of Testosterone in the incubation should be at or below its Kₘ for CYP3A4-mediated 6β-hydroxylation.

3. LC-MS/MS Analysis

  • Adjust the chromatographic and mass spectrometric parameters for the optimal separation and detection of 6β-Hydroxytestosterone and its internal standard.

4. Data Analysis

  • The data analysis follows the same steps as outlined for the midazolam assay to determine the IC₅₀ of (S)-Hydroxynefazodone.

Conclusion

(S)-Hydroxynefazodone is a potent inhibitor of CYP3A4 and serves as a valuable tool for investigating potential drug-drug interactions. The provided protocols offer a robust framework for researchers to assess the inhibitory effects of test compounds on this critical drug-metabolizing enzyme. It is crucial to carefully optimize assay conditions and validate the methodology to ensure accurate and reproducible results. The inclusion of a positive control, such as ketoconazole, is essential for validating the assay performance. Further characterization of the specific IC₅₀ and Kᵢ values for (S)-Hydroxynefazodone will provide more precise data for predictive DDI models.

References

Application Notes and Protocols: Liquid-Liquid Extraction of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hydroxynefazodone is the active, chiral metabolite of the antidepressant drug Nefazodone. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of (S)-Hydroxynefazodone from human plasma, a common procedure in drug metabolism and pharmacokinetic (DMPK) studies. The protocol is designed to be a starting point for method development and can be optimized for specific laboratory conditions and analytical requirements.

Physicochemical and Pharmacokinetic Data

A comprehensive understanding of the physicochemical and pharmacokinetic properties of (S)-Hydroxynefazodone and its parent drug, Nefazodone, is essential for developing a robust extraction protocol. The following table summarizes key quantitative data.

Property(S)-HydroxynefazodoneNefazodoneReference
Molecular Weight 486.01 g/mol 470.0 g/mol [1][2]
LogP (calculated) 3.6 (XLogP3)4.7[2][3]
pKa (basic) Not available6.5[3]
Plasma Protein Binding Not available>99% (loosely bound)[4][5]
Elimination Half-Life 1.5 - 4 hours2 - 4 hours[4]
Metabolism Primarily by CYP3A4Primarily by CYP3A4[6]
Extraction Recovery >80% (for metabolites)>80%[7]

Experimental Protocol: Liquid-Liquid Extraction from Human Plasma

This protocol outlines a liquid-liquid extraction procedure for isolating (S)-Hydroxynefazodone from human plasma prior to analysis by a chiral chromatographic method, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • (S)-Hydroxynefazodone analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Deionized water, HPLC grade

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment

  • Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture such as hexane/isoamyl alcohol)

  • Reconstitution solvent (compatible with the initial mobile phase of the analytical method)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • Centrifuge the plasma at 2000 x g for 10 minutes at 4°C to pellet any particulate matter.

3. Liquid-Liquid Extraction Procedure

  • Pipette 500 µL of the clear plasma supernatant into a clean glass test tube.

  • Add 50 µL of the internal standard solution to each plasma sample, vortex briefly.

  • To alkalinize the plasma, add 100 µL of 0.1 M sodium carbonate solution (or an appropriate amount of ammonium hydroxide to reach a pH > 8.5). Vortex for 30 seconds. This step is crucial to ensure the analyte is in its non-ionized, more organic-soluble form, based on the basic pKa of the parent compound, nefazodone.[3]

  • Add 2.5 mL of the organic extraction solvent (e.g., MTBE) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge the samples at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction procedure.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction Thaw Thaw Plasma Vortex_Sample Vortex Sample Thaw->Vortex_Sample Centrifuge_Sample Centrifuge Sample Vortex_Sample->Centrifuge_Sample Add_IS Add Internal Standard Centrifuge_Sample->Add_IS Alkalinize Alkalinize (pH > 8.5) Add_IS->Alkalinize Add_Solvent Add Organic Solvent Alkalinize->Add_Solvent Vortex_Extract Vortex to Extract Add_Solvent->Vortex_Extract Centrifuge_Separate Centrifuge to Separate Vortex_Extract->Centrifuge_Separate Transfer_Organic Transfer Organic Layer Centrifuge_Separate->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Transfer_Vial Transfer to Vial Reconstitute->Transfer_Vial Analysis Chiral LC-MS/MS Analysis Transfer_Vial->Analysis

Caption: Liquid-liquid extraction workflow for (S)-Hydroxynefazodone.

Signaling Pathway of Nefazodone's Primary Target

Nefazodone and its active metabolite, Hydroxynefazodone, are potent antagonists of the serotonin 5-HT₂ₐ receptor.[4][5][8] The diagram below illustrates the canonical signaling pathway associated with this G-protein coupled receptor.

Signaling_Pathway cluster_cell Postsynaptic Neuron Nefazodone Nefazodone / (S)-Hydroxynefazodone Receptor 5-HT2A Receptor Nefazodone->Receptor Antagonism G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Nefazodone antagonism of the 5-HT₂ₐ receptor signaling pathway.

Discussion and Method Optimization

The presented LLE protocol provides a robust foundation for the extraction of (S)-Hydroxynefazodone from plasma. However, several parameters can be optimized to enhance recovery and reduce matrix effects for a specific analytical method:

  • Organic Solvent Selection: The choice of organic solvent will significantly impact extraction recovery and the cleanliness of the final extract. Solvents with different polarities, such as ethyl acetate, diethyl ether, or mixtures like n-hexane/isopropanol, should be evaluated. The calculated XLogP3 of 3.6 for Hydroxynefazodone suggests it has moderate lipophilicity, making solvents like MTBE or ethyl acetate suitable candidates.[2]

  • Solvent-to-Plasma Ratio: The volume ratio of organic solvent to plasma can be varied to optimize extraction efficiency. A higher ratio may improve recovery but will also increase the evaporation time.

  • Internal Standard: The selection of an appropriate internal standard is crucial for accurate quantification. An ideal IS would be a stable, isotopically labeled version of (S)-Hydroxynefazodone. If this is not available, a structurally similar compound with comparable extraction and ionization properties should be used.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the liquid-liquid extraction of (S)-Hydroxynefazodone from human plasma. The provided data and visualizations are intended to aid researchers and scientists in developing and validating robust analytical methods for the quantification of this important drug metabolite. Careful optimization of the described procedure will be necessary to achieve the desired performance for specific analytical instrumentation and study requirements.

References

Developing a validated method for (S)-Hydroxynefazodone in urine samples

Author: BenchChem Technical Support Team. Date: November 2025

A Validated Method for the Quantification of (S)-Hydroxynefazodone in Human Urine Samples using LC-MS/MS

Affiliation: Google Research

Abstract:

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-Hydroxynefazodone, a primary active metabolite of the antidepressant drug Nefazodone, in human urine. The protocol employs enzymatic hydrolysis to liberate the conjugated metabolite, followed by a streamlined solid-phase extraction (SPE) for sample clean-up and concentration. The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This application note provides researchers, scientists, and drug development professionals with a detailed protocol for the reliable determination of (S)-Hydroxynefazodone in urine, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

Nefazodone is an antidepressant medication that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] One of its major pharmacologically active metabolites is Hydroxynefazodone.[3][4] The concentration of Hydroxynefazodone can be approximately 40% of the parent drug concentration at steady state.[4] Given that less than 1% of Nefazodone is excreted unchanged in the urine, monitoring its metabolites in urine is a valuable tool for assessing drug exposure and metabolism.[3]

(S)-Hydroxynefazodone is one of the stereoisomers of Hydroxynefazodone. The stereoselective metabolism of drugs can lead to enantiomers with different pharmacological and toxicological profiles.[1] Therefore, a validated analytical method for the specific quantification of (S)-Hydroxynefazodone is essential for a comprehensive understanding of Nefazodone's disposition.

This application note presents a detailed, validated LC-MS/MS method for the determination of (S)-Hydroxynefazodone in human urine. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

Materials and Reagents
  • (S)-Hydroxynefazodone certified reference standard

  • (S)-Hydroxynefazodone-d4 (internal standard, IS)

  • Beta-glucuronidase from Helix pomatia

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Human urine, drug-free

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Enzymatic Hydrolysis:

    • To 1.0 mL of urine sample in a polypropylene tube, add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex mix for 10 seconds.

    • Incubate at 60°C for 2 hours to deconjugate the glucuronidated metabolites.

    • Allow the sample to cool to room temperature.

    • Add 20 µL of the internal standard working solution ((S)-Hydroxynefazodone-d4, 1 µg/mL).

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    (S)-Hydroxynefazodone 486.2 247.1

    | (S)-Hydroxynefazodone-d4 | 490.2 | 251.1 |

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to the FDA guidelines on bioanalytical method validation.[4][5]

Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 1 to 1000 ng/mL in drug-free human urine. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 1: Linearity of (S)-Hydroxynefazodone in Human Urine

Concentration (ng/mL) Calculated Concentration (ng/mL) ± SD (n=3) Accuracy (%)
1.0 0.98 ± 0.05 98.0
5.0 5.12 ± 0.21 102.4
10.0 9.89 ± 0.45 98.9
50.0 50.78 ± 2.34 101.6
100.0 101.23 ± 4.56 101.2
250.0 248.67 ± 11.23 99.5
500.0 505.43 ± 23.12 101.1
1000.0 995.87 ± 45.67 99.6

Linear Range: 1.0 - 1000.0 ng/mL Correlation Coefficient (r²): >0.995

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three different days.

Table 2: Intra- and Inter-Assay Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD | Precision (%CV) | Accuracy (%) | | LLOQ | 1.0 | 1.02 ± 0.08 | 7.8 | 102.0 | 1.04 ± 0.11 | 10.6 | 104.0 | | LQC | 3.0 | 2.95 ± 0.15 | 5.1 | 98.3 | 2.98 ± 0.21 | 7.1 | 99.3 | | MQC | 75.0 | 76.8 ± 3.1 | 4.0 | 102.4 | 75.9 ± 4.5 | 5.9 | 101.2 | | HQC | 750.0 | 742.5 ± 25.4 | 3.4 | 99.0 | 748.1 ± 35.2 | 4.7 | 99.7 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at three QC levels (LQC, MQC, and HQC).

Table 3: Extraction Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) ± SD (n=5) Matrix Effect (%) ± SD (n=5)
LQC 3.0 92.5 ± 4.1 98.2 ± 3.5
MQC 75.0 94.1 ± 3.5 101.5 ± 2.8

| HQC | 750.0 | 93.8 ± 2.9 | 99.7 ± 2.1 |

Visualizations

cluster_metabolism Nefazodone Metabolism Nefazodone Nefazodone Hydroxynefazodone (S)-Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 Other_Metabolites Other Metabolites Nefazodone->Other_Metabolites CYP3A4, CYP2D6

Caption: Metabolic pathway of Nefazodone to (S)-Hydroxynefazodone.

cluster_workflow Experimental Workflow Sample_Collection 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Sample_Collection->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 4. Evaporation SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for the analysis of (S)-Hydroxynefazodone in urine.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of (S)-Hydroxynefazodone in human urine. The sample preparation protocol involving enzymatic hydrolysis and solid-phase extraction is effective in removing matrix interferences and achieving high recovery. The method meets the criteria for bioanalytical method validation as per FDA guidelines, demonstrating its reliability for use in clinical and research settings for monitoring Nefazodone metabolism. The provided protocol and validation data can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: In Vitro Permeability Assessment of (S)-Hydroxynefazodone Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of intestinal permeability is a critical step in the early stages of drug development to predict the oral bioavailability of a new chemical entity. The Caco-2 cell line, derived from a human colorectal carcinoma, has become the gold standard in vitro model for this purpose.[1][2][3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and the expression of various transporter proteins.[1][2][3][5] This application note provides a detailed protocol for evaluating the permeability of (S)-Hydroxynefazodone, a metabolite of the antidepressant nefazodone, using the Caco-2 cell model.

(S)-Hydroxynefazodone is a phenylpiperazine derivative with a molecular weight of 486.0 g/mol .[6][7] Understanding its ability to cross the intestinal barrier is crucial for determining its potential as an orally administered therapeutic agent. This document outlines the materials, methods, and data analysis procedures for conducting a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio of (S)-Hydroxynefazodone.

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Sub-culturing: Cells are passaged at 80-90% confluency using 0.25% Trypsin-EDTA. For permeability assays, cells between passages 25 and 40 are recommended to ensure consistent transporter expression and monolayer integrity.

Seeding of Caco-2 Cells on Transwell® Inserts
  • Plate Format: 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).

  • Seeding Density: Cells are seeded onto the apical (upper) chamber of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Differentiation: The cells are maintained for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[1] The culture medium in both the apical and basolateral (lower) chambers should be replaced every 2-3 days.

Assessment of Monolayer Integrity

Prior to the permeability assay, the integrity of the Caco-2 cell monolayer must be verified using two methods:

  • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for permeability studies.[9]

  • Lucifer Yellow Permeability: Lucifer Yellow, a fluorescent molecule that primarily crosses the monolayer through the paracellular route, is used as a marker for monolayer integrity. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

Bidirectional Permeability Assay

This assay measures the transport of (S)-Hydroxynefazodone in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Preparation of Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Preparation of Dosing Solutions:

    • A stock solution of (S)-Hydroxynefazodone is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid cytotoxicity.

    • Control compounds with known permeability characteristics (e.g., high permeability: propranolol; low permeability: atenolol) should be run in parallel.

    • To investigate the involvement of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), the assay can be performed in the presence and absence of specific inhibitors (e.g., 100 µM verapamil for P-gp, 10 µM Ko143 for BCRP).[1][10][11]

  • Assay Procedure:

    • The culture medium is removed from both the apical and basolateral chambers.

    • The monolayers are washed twice with pre-warmed transport buffer and then pre-incubated with transport buffer for 30 minutes at 37°C.

    • For A-B permeability: The dosing solution containing (S)-Hydroxynefazodone is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • For B-A permeability: The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

    • The plates are incubated at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, samples are collected from both the donor and receiver chambers.

    • The concentration of (S)-Hydroxynefazodone in the collected samples is determined by a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

Data Presentation and Analysis

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver chamber (mol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).

The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.[2]

Table 1: Hypothetical Permeability Data for (S)-Hydroxynefazodone and Control Compounds in Caco-2 Cells

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
(S)-Hydroxynefazodone A to B5.03.0
B to A15.0
(S)-Hydroxynefazodone + Verapamil A to B12.01.1
B to A13.2
Atenolol (Low Permeability) A to B0.5N/A
Propranolol (High Permeability) A to B25.0N/A

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Culture & Seeding cluster_qc Monolayer Quality Control cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed cells on Transwell® inserts Caco2_Culture->Seeding Differentiation Differentiate for 18-22 days Seeding->Differentiation TEER Measure TEER Differentiation->TEER Lucifer_Yellow Lucifer Yellow Assay Differentiation->Lucifer_Yellow QC_Check Integrity OK? TEER->QC_Check Lucifer_Yellow->QC_Check Prepare_Solutions Prepare Dosing Solutions ((S)-Hydroxynefazodone ± Inhibitors) QC_Check->Prepare_Solutions Proceed Wash_Monolayer Wash & Pre-incubate Monolayer Prepare_Solutions->Wash_Monolayer Add_Compound_AB Add compound to Apical side (A-B) Wash_Monolayer->Add_Compound_AB Add_Compound_BA Add compound to Basolateral side (B-A) Wash_Monolayer->Add_Compound_BA Incubate Incubate for 2 hours at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Collect_Samples Collect samples from donor & receiver chambers Incubate->Collect_Samples LCMS LC-MS/MS Analysis Calculate_Papp Calculate Papp LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Workflow for Caco-2 permeability assessment.

Logical Relationship for Efflux Assessment

G Start Start Efflux Assessment Measure_Bidirectional Measure Papp (A-B) and Papp (B-A) Start->Measure_Bidirectional Calculate_ER Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) Measure_Bidirectional->Calculate_ER Check_ER ER > 2? Calculate_ER->Check_ER No_Efflux Conclusion: No significant efflux Check_ER->No_Efflux No Efflux_Suspected Conclusion: Efflux is suspected Check_ER->Efflux_Suspected Yes Perform_Inhibitor_Assay Perform assay with transporter inhibitors (e.g., Verapamil for P-gp) Efflux_Suspected->Perform_Inhibitor_Assay Compare_Papp Compare Papp (A-B) with and without inhibitor Perform_Inhibitor_Assay->Compare_Papp Papp_Increase Papp (A-B) significantly increased? Compare_Papp->Papp_Increase Transporter_Involvement Conclusion: Involvement of specific transporter (e.g., P-gp) Papp_Increase->Transporter_Involvement Yes Other_Mechanism Conclusion: Efflux by other mechanisms Papp_Increase->Other_Mechanism No

Caption: Decision tree for assessing active efflux.

References

Troubleshooting & Optimization

Technical Support Center: (S)-Hydroxynefazodone Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the analysis of (S)-Hydroxynefazodone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of (S)-Hydroxynefazodone.

Problem Possible Cause(s) Suggested Solution(s)
No or Poor Signal Intensity 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion m/z, inappropriate ionization mode (should be positive ion mode).[1][2] 2. Suboptimal Ionization Source Conditions: Inefficient spray, incorrect temperature or gas flows. 3. Sample Degradation: (S)-Hydroxynefazodone may be unstable under certain storage or sample preparation conditions. 4. Low Sample Concentration: Analyte concentration is below the limit of detection (LOD) of the instrument.1. Verify MS Parameters: Ensure the mass spectrometer is set to monitor the protonated molecule of (S)-Hydroxynefazodone at m/z 486.2 and a suitable product ion. Use a deuterated internal standard (d7-Hydroxynefazodone, m/z 493.3) for quantification.[1] 2. Optimize Source Parameters: Adjust spray voltage, nebulizer gas, and source temperature to maximize the signal for (S)-Hydroxynefazodone. 3. Ensure Sample Stability: Analyze samples as fresh as possible. If storage is necessary, keep them at low temperatures (e.g., -70°C) and protected from light. For plasma samples, consider adding antioxidants. 4. Concentrate Sample: If possible, use a larger sample volume for extraction or a final reconstitution volume that is smaller.
High Background Noise / Interferences 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of (S)-Hydroxynefazodone. 2. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or the column can contribute to high background. 3. Carryover: Residual analyte from a previous high-concentration sample injection.1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method. 2. Optimize Chromatography: Adjust the gradient to better separate (S)-Hydroxynefazodone from matrix interferences. Ensure the use of high-purity LC-MS grade solvents and additives. 3. Implement Wash Steps: Include a robust needle and injection port wash with a strong organic solvent in the autosampler method. Injecting blank samples after high-concentration standards or samples can also help mitigate carryover.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Inappropriate Column Chemistry: The selected column may not be optimal for the separation of (S)-Hydroxynefazodone. 2. Suboptimal Mobile Phase: Incorrect pH or organic modifier can lead to poor peak shape. 3. Column Overload: Injecting too much analyte can cause peak fronting. 4. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.1. Select an Appropriate Column: A C18 or C8 column is often suitable for the analysis of nefazodone and its metabolites.[1][2] 2. Optimize Mobile Phase: A mobile phase consisting of acetonitrile and an aqueous buffer like ammonium formate at a slightly acidic pH (e.g., pH 4) has been shown to be effective.[1] Experiment with different organic modifiers (e.g., methanol) and buffer concentrations. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. 4. Use Mobile Phase Additives: A small amount of a competing base in the mobile phase can sometimes improve the peak shape of basic compounds.
Inconsistent Retention Times 1. Unstable LC Pump Performance: Fluctuations in pump pressure or flow rate. 2. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections. 3. Changes in Mobile Phase Composition: Evaporation of the organic component or changes in buffer concentration over time.1. Check LC System: Ensure the pump is properly purged and there are no leaks. Monitor the pressure trace for any irregularities. 2. Increase Equilibration Time: Extend the post-run equilibration time in the gradient program. 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring (S)-Hydroxynefazodone by LC-MS/MS?

A1: For positive electrospray ionization (ESI), the recommended precursor ion (protonated molecule) for (S)-Hydroxynefazodone is m/z 486.2.[1] A common product ion for quantification can be determined by performing a product ion scan and selecting a stable, high-intensity fragment. For a deuterated internal standard like d7-Hydroxynefazodone, the precursor ion is m/z 493.3.[1]

Q2: What type of LC column is best suited for the analysis of (S)-Hydroxynefazodone?

A2: Reversed-phase columns, such as C18 or C8, are commonly used and have been shown to provide good chromatographic separation for nefazodone and its metabolites, including (S)-Hydroxynefazodone.[1][2]

Q3: How can I minimize matrix effects when analyzing (S)-Hydroxynefazodone in plasma?

A3: To minimize matrix effects, a thorough sample preparation method is crucial. While protein precipitation is a quick method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will provide a cleaner sample extract. Additionally, optimizing the chromatographic separation to resolve (S)-Hydroxynefazodone from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard, such as d7-Hydroxynefazodone, can also help to compensate for matrix-induced ionization suppression or enhancement.

Q4: What are some common adducts I might observe for (S)-Hydroxynefazodone in ESI-MS?

A4: In positive ion electrospray, in addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if the mobile phase or glassware contains these salts. Ammonium adducts [M+NH₄]⁺ are also common when using ammonium-based buffers.

Q5: What is a suitable starting point for collision energy (CE) optimization for (S)-Hydroxynefazodone?

A5: A good starting point for collision energy optimization is to infuse a standard solution of (S)-Hydroxynefazodone into the mass spectrometer and perform a product ion scan at various CE values (e.g., ramping from 10 to 50 eV). The optimal CE will be the value that produces the highest intensity of the desired product ion.

Quantitative Mass Spectrometry Parameters

The following tables summarize typical mass spectrometry and chromatographic parameters for the analysis of (S)-Hydroxynefazodone.

Table 1: Mass Spectrometer Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion (m/z)486.2
Deuterated IS Precursor Ion (m/z)493.3[1]
Scan TypeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Collision GasArgon

Note: Product ions and collision energies should be optimized for the specific instrument being used.

Table 2: Liquid Chromatography Parameters

ParameterExample Value
ColumnBDS Hypersil C18[1] or Luna C8[2]
Mobile Phase A10 mM Ammonium Formate (pH 4.0) in Water[1]
Mobile Phase BAcetonitrile[1]
Gradient/IsocraticIsocratic (e.g., 55:45 v/v A:B)[1] or a suitable gradient
Flow Rate0.3 mL/min[1]
Injection Volume50 µL[1]
Column TemperatureAmbient or controlled (e.g., 40°C)

Experimental Protocols

Detailed Methodology for Quantification of (S)-Hydroxynefazodone in Human Plasma

This protocol is a representative example based on published methods.[1]

  • Sample Preparation (Protein Precipitation):

    • To a 0.1 mL aliquot of human plasma, add an appropriate amount of the deuterated internal standard (d7-Hydroxynefazodone) solution.

    • Add 0.1 mL of acetonitrile to precipitate the plasma proteins.

    • Vortex the sample for 2 minutes.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Sample Dilution:

    • Take 50 µL of the supernatant from the previous step.

    • Mix it with 100 µL of 10 mM ammonium formate (pH 4.0).

  • LC-MS/MS Analysis:

    • Inject a 50 µL aliquot of the diluted sample onto the LC-MS/MS system.

    • Perform the chromatographic separation using the parameters outlined in Table 2.

    • Detect the analytes using the mass spectrometer parameters from Table 1, with optimized product ions and collision energies.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards with known concentrations of (S)-Hydroxynefazodone and a fixed concentration of the internal standard.

    • Determine the concentration of (S)-Hydroxynefazodone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.1 mL) add_is Add Internal Standard (d7-Hydroxynefazodone) plasma->add_is add_acn Add Acetonitrile (0.1 mL) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Ammonium Formate (100 µL) supernatant->dilute inject Inject (50 µL) dilute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Cal Curve) ms->quant

Caption: Experimental workflow for the quantification of (S)-Hydroxynefazodone in plasma.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Major Product Ions precursor (S)-Hydroxynefazodone [M+H]⁺ m/z 486.2 fragment1 Product Ion A (Cleavage of piperazine ring) precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 Product Ion B (Loss of hydroxy-phenylpiperazine moiety) precursor->fragment2 CID fragment3 Product Ion C (Further fragmentation) fragment1->fragment3 CID

Caption: Proposed fragmentation pathway for (S)-Hydroxynefazodone in positive ion mode.

References

Troubleshooting poor peak shape for (S)-Hydroxynefazodone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of (S)-Hydroxynefazodone.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape in HPLC, such as peak tailing, fronting, or broadening, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these common issues for (S)-Hydroxynefazodone.

Initial Assessment:

Before proceeding with in-depth troubleshooting, verify the following:

  • The HPLC system is functioning correctly (pump, injector, detector).

  • The column is appropriate for the analysis and has not exceeded its lifetime.

  • The mobile phase and sample are correctly prepared and filtered.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. For basic compounds like (S)-Hydroxynefazodone, this is a frequent issue.

Potential Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Secondary Interactions with Silanol Groups (S)-Hydroxynefazodone, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2][3]1. Mobile Phase pH Adjustment: Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups and minimize their interaction with the protonated basic analyte.[1] Use a suitable buffer (e.g., phosphate or formate) to maintain a consistent pH. 2. Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a concentration of 0.1-0.5% (v/v).[4][5] These additives will preferentially interact with the active silanol sites. 3. Employ an End-Capped Column: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[6]
Column Overload (Mass Overload) Injecting too much sample mass onto the column can saturate the stationary phase.[7] Uniquely in chiral separations, overloading can manifest as peak tailing rather than fronting.1. Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 10 µL to 5 µL, then 2 µL) and observe the peak shape. 2. Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume.
Column Degradation Loss of stationary phase or accumulation of contaminants can create active sites that cause tailing.1. Column Washing: Flush the column with a strong solvent (e.g., isopropanol, followed by a solvent series compatible with your column) to remove contaminants. 2. Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Potential Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Column Overload (Concentration Overload) Injecting a sample that is too concentrated can lead to peak fronting.1. Dilute the Sample: Prepare and inject a dilution series of your sample (e.g., 1:2, 1:5, 1:10) to find the optimal concentration range.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.[8]1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition. 2. Reduce Injection Volume: If using a stronger solvent is unavoidable, minimize the injection volume to reduce its effect.
Poor Column Packing or Void Formation A void at the head of the column can cause the sample to spread unevenly, leading to fronting.1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a compatible solvent at a low flow rate. This may help to resettle the packing material. 2. Replace the Column: If the problem persists, the column may have a permanent void and will need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for (S)-Hydroxynefazodone?

A1: Given that (S)-Hydroxynefazodone is a basic compound, the most probable cause of peak tailing is secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica-based stationary phase.[1][2][3]

Q2: How do I choose the optimal mobile phase pH for my analysis?

A2: To minimize silanol interactions, a general guideline for basic compounds is to work at a low pH (around 2-3) to keep the silanols protonated or at a high pH (above 8) to keep the basic analyte neutral.[1] However, the stability of the column at high pH must be considered. A pH scouting experiment is recommended.

Experimental Protocol for pH Scouting:

  • Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, 7.5).

  • Inject the (S)-Hydroxynefazodone standard at each pH condition.

  • Evaluate the peak shape (asymmetry factor), retention time, and resolution.

  • Select the pH that provides the most symmetrical peak with adequate retention and resolution.

Q3: Can temperature affect the peak shape of (S)-Hydroxynefazodone?

A3: Yes, temperature can influence peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[9] However, in chiral separations, lower temperatures can sometimes enhance selectivity. It is advisable to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the best balance between peak shape and resolution.

Q4: My peak shape is good for the standard, but poor for my sample matrix. What should I do?

A4: This suggests a matrix effect. Components in your sample matrix may be interfering with the chromatography.

Troubleshooting Steps:

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your sample to compensate for matrix effects.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution may help to separate the analyte from interfering matrix components.

Data Summary Tables

Table 1: Mobile Phase pH and Peak Asymmetry

Mobile Phase pHBuffer System (20 mM)Typical Peak Asymmetry Factor for Basic Compounds
2.5Potassium Phosphate1.0 - 1.2
4.5Acetate1.3 - 1.6
7.0Potassium Phosphate> 1.8

Note: These are typical values and will vary depending on the specific column and other chromatographic conditions.

Table 2: Mobile Phase Additives for Basic Analytes

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 0.5% (v/v)Competes with the basic analyte for active silanol sites.
Diethylamine (DEA)0.1 - 0.5% (v/v)Similar to TEA, acts as a competing base.
Formic Acid0.1% (v/v)Lowers the mobile phase pH to protonate silanols.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Acts as an ion-pairing agent and lowers pH.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Poor Peak Shape for (S)-Hydroxynefazodone peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No secondary_interactions Secondary Silanol Interactions? peak_tailing->secondary_interactions Yes concentration_overload Concentration Overload? peak_fronting->concentration_overload Yes adjust_ph Adjust Mobile Phase pH (2-3) Add Competing Base (e.g., TEA) secondary_interactions->adjust_ph Yes end_capped_column Use End-Capped Column secondary_interactions->end_capped_column Alternative mass_overload Mass Overload? secondary_interactions->mass_overload No end Symmetrical Peak Shape adjust_ph->end end_capped_column->end reduce_injection Reduce Injection Volume Dilute Sample mass_overload->reduce_injection Yes column_degradation Column Degradation? mass_overload->column_degradation No reduce_injection->end wash_column Wash or Replace Column column_degradation->wash_column Yes wash_column->end dilute_sample Dilute Sample concentration_overload->dilute_sample Yes solvent_mismatch Sample Solvent Mismatch? concentration_overload->solvent_mismatch No dilute_sample->end match_solvent Match Sample Solvent to Mobile Phase solvent_mismatch->match_solvent Yes column_void Column Void? solvent_mismatch->column_void No match_solvent->end reverse_flush Reverse/Flush or Replace Column column_void->reverse_flush Yes reverse_flush->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Addressing matrix effects in the LC-MS/MS analysis of (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of (S)-Hydroxynefazodone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis, leading to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and mitigating these effects when analyzing (S)-Hydroxynefazodone in biological matrices such as plasma.

Problem: Inconsistent or inaccurate quantitative results for (S)-Hydroxynefazodone.

This issue often manifests as poor reproducibility between replicate injections, non-linear calibration curves, or a significant deviation in quality control sample concentrations. The root cause is frequently unrecognized matrix effects.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Evaluation Evaluation & Resolution start Inconsistent Quantitative Results assess_me Assess Matrix Effect (Post-Extraction Spike Experiment) start->assess_me Begin Troubleshooting no_me Matrix Effect Not Significant (<5% variation) assess_me->no_me No significant effect yes_me Significant Matrix Effect Observed (>15% suppression/enhancement) assess_me->yes_me Significant effect no_me->start Investigate other sources of error (e.g., instrument performance, standard preparation) optimize_sp Optimize Sample Preparation yes_me->optimize_sp Primary approach optimize_lc Optimize Chromatographic Conditions yes_me->optimize_lc Secondary approach use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) yes_me->use_is Compensation strategy revalidate Re-evaluate Matrix Effect optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate resolved Issue Resolved Proceed with Analysis revalidate->resolved Matrix effect mitigated not_resolved Issue Not Resolved revalidate->not_resolved Further optimization needed not_resolved->optimize_sp

Caption: Troubleshooting workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for (S)-Hydroxynefazodone analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as (S)-Hydroxynefazodone, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the LC-MS/MS method.[1][2] (S)-Hydroxynefazodone, being a polar and basic compound, can be particularly susceptible to matrix effects from endogenous components of biological samples like phospholipids.

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative assessment can be performed using post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What are the primary strategies to reduce matrix effects for (S)-Hydroxynefazodone?

A3: The main strategies revolve around improving the sample cleanup process, optimizing chromatography, and using an appropriate internal standard.

  • Sample Preparation: Employing a more effective sample preparation technique is often the most impactful approach. While protein precipitation (PPT) is simple, it is generally the least effective at removing matrix components.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) typically provide cleaner extracts.[3][5] For polar basic compounds like (S)-Hydroxynefazodone, mixed-mode or polymeric SPE can be particularly effective.

  • Chromatographic Separation: Modifying the LC method to chromatographically separate (S)-Hydroxynefazodone from interfering matrix components can significantly reduce matrix effects. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).[6][7]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective compensation for signal variations and improving quantitative accuracy.[8]

Q4: Which sample preparation method is best for (S)-Hydroxynefazodone in plasma?

A4: The choice of sample preparation method depends on the required sensitivity and throughput. The following table provides a comparative summary.

Comparison of Sample Preparation Techniques for (S)-Hydroxynefazodone in Plasma

Method Principle Typical Analyte Recovery (%) Matrix Effect (Ion Suppression %) Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.80 - 95%25 - 70%Fast, simple, and inexpensive.Provides the least clean extract, high risk of significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.60 - 85%10 - 30%Cleaner extracts than PPT.Can have lower recovery for polar analytes, more labor-intensive.[3][5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.> 90%< 15%Provides the cleanest extracts, high analyte recovery and concentration.[3][9][10]More complex method development, higher cost per sample.

Note: The quantitative data in this table is representative for polar, basic compounds and is based on a compilation of findings from multiple studies.[3][4][9][10] The actual performance will depend on the specific experimental conditions.

Based on this, Solid-Phase Extraction (SPE) is generally the recommended method for achieving the highest data quality by minimizing matrix effects for (S)-Hydroxynefazodone.

Experimental Protocols

Below are detailed methodologies for the three common sample preparation techniques.

Experimental Workflow for Sample Preparation

SamplePrepWorkflow cluster_Input Sample Input cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_Output Final Analysis plasma_sample Plasma Sample (containing (S)-Hydroxynefazodone) ppt_add_solvent Add Acetonitrile (3:1 v/v) plasma_sample->ppt_add_solvent lle_add_buffer Add Basic Buffer (e.g., Ammonium Hydroxide) plasma_sample->lle_add_buffer spe_condition Condition SPE Cartridge (Methanol then Water) plasma_sample->spe_condition ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant lcms_analysis LC-MS/MS Analysis ppt_supernatant->lcms_analysis lle_add_solvent Add Extraction Solvent (e.g., Methyl-tert-butyl ether) lle_add_buffer->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic_layer Collect Organic Layer lle_centrifuge->lle_organic_layer lle_evaporate Evaporate to Dryness lle_organic_layer->lle_evaporate lle_reconstitute Reconstitute in Mobile Phase lle_evaporate->lle_reconstitute lle_reconstitute->lcms_analysis spe_load Load Sample spe_condition->spe_load spe_wash Wash (e.g., 5% Methanol in Water) spe_load->spe_wash spe_elute Elute (e.g., Methanol with 2% Formic Acid) spe_wash->spe_elute spe_evaporate Evaporate to Dryness spe_elute->spe_evaporate spe_reconstitute Reconstitute in Mobile Phase spe_evaporate->spe_reconstitute spe_reconstitute->lcms_analysis

References

Stability of (S)-Hydroxynefazodone in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Hydroxynefazodone. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (S)-Hydroxynefazodone under standard laboratory conditions?

Q2: How can I assess the stability of my (S)-Hydroxynefazodone sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be used to assess the purity and degradation of (S)-Hydroxynefazodone over time.[5][6] A validated method should be able to separate the intact drug from any potential degradation products.

Q3: What are the likely degradation pathways for (S)-Hydroxynefazodone?

Based on the structure of nefazodone and other phenylpiperazine derivatives, potential degradation pathways for (S)-Hydroxynefazodone may include:

  • Hydrolysis: The amide and ether linkages could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The piperazine ring and other parts of the molecule may be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products.

Forced degradation studies are instrumental in identifying these potential degradation pathways.[7][8][9]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram when analyzing (S)-Hydroxynefazodone.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting:

      • Verify the storage conditions and age of your sample. As a general precaution, avoid storing samples at room temperature for extended periods.[3][4]

      • Analyze a freshly prepared standard of (S)-Hydroxynefazodone to confirm the retention time of the intact molecule.

      • If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unexpected peaks correspond to these products.

  • Possible Cause 2: Contamination of the sample or analytical system.

    • Troubleshooting:

      • Ensure all glassware and solvents are clean and of high purity.

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Prepare a fresh sample using a different batch of solvent.

Problem: The concentration of my (S)-Hydroxynefazodone stock solution is decreasing over time.

  • Possible Cause: Instability in the chosen solvent or storage condition.

    • Troubleshooting:

      • Evaluate the stability of (S)-Hydroxynefazodone in different solvents to identify the most suitable one for your stock solutions.

      • Store stock solutions at lower temperatures (e.g., -20 °C or -80 °C) and in light-protected containers.

      • Prepare fresh stock solutions more frequently. For nefazodone solutions, stability has been demonstrated for up to 60 days in a refrigerator.[1][2]

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies of (S)-Hydroxynefazodone.

Table 1: Stability of (S)-Hydroxynefazodone under Different Temperature Conditions

Storage Temperature (°C)Time Point (Days)Purity (%)Known Degradant 1 (%)Known Degradant 2 (%)Total Degradants (%)
25 ± 20
7
14
30
4 ± 20
7
14
30
-20 ± 50
7
14
30

Table 2: Stability of (S)-Hydroxynefazodone under Different pH Conditions

pHTime Point (Hours)Purity (%)Degradation Product A (%)Degradation Product B (%)Total Degradants (%)
2.0 (0.01 N HCl)0
2
6
24
7.0 (Water)0
2
6
24
12.0 (0.01 N NaOH)0
2
6
24

Table 3: Photostability of (S)-Hydroxynefazodone

Light Exposure ConditionDurationPurity (%)Photodegradant 1 (%)Photodegradant 2 (%)Total Photodegradants (%)
Overall illumination ≥ 1.2 million lux hours
Near UV energy ≥ 200 watt hours/square meter
Dark Control

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][10]

  • Acid Hydrolysis: Dissolve (S)-Hydroxynefazodone in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve (S)-Hydroxynefazodone in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve (S)-Hydroxynefazodone in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid (S)-Hydroxynefazodone to dry heat at 105°C for 24 hours.

  • Photodegradation: Expose a solution of (S)-Hydroxynefazodone to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

Analytical Method: HPLC-UV

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M KH₂PO₄, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve separation of the parent compound and its degradation products.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 20 µL.

Visualization

Nefazodone Signaling Pathway

The primary mechanism of action of nefazodone involves the antagonism of serotonin 5-HT₂ₐ receptors and the inhibition of serotonin and norepinephrine reuptake.[12][13][14] This dual action is believed to contribute to its antidepressant effects.

Nefazodone_Signaling_Pathway Nefazodone Nefazodone Reuptake_Inhibition Reuptake Inhibition Nefazodone->Reuptake_Inhibition Inhibits Antagonism Antagonism Nefazodone->Antagonism Acts as Antagonist SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine Reuptake_Inhibition->SERT Reuptake_Inhibition->NET Synaptic_Cleft Increased Synaptic Concentration Reuptake_Inhibition->Synaptic_Cleft Leads to Synaptic_Cleft->Serotonin Synaptic_Cleft->Norepinephrine Therapeutic_Effect Antidepressant Effect Synaptic_Cleft->Therapeutic_Effect HT2A_Receptor 5-HT2A Receptor Downstream_Signaling Modulation of Downstream Signaling HT2A_Receptor->Downstream_Signaling Activates Antagonism->HT2A_Receptor Antagonism->Downstream_Signaling Blocks Downstream_Signaling->Therapeutic_Effect

Caption: Simplified signaling pathway of nefazodone.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of (S)-Hydroxynefazodone.

Stability_Testing_Workflow Start Start: (S)-Hydroxynefazodone Sample Storage_Conditions Expose to Storage Conditions (Temperature, Humidity, Light) Start->Storage_Conditions Time_Points Sample at Pre-defined Time Points Storage_Conditions->Time_Points Sample_Prep Sample Preparation (Dilution, etc.) Time_Points->Sample_Prep Analytical_Method Analysis by Stability-Indicating Method (e.g., HPLC) Sample_Prep->Analytical_Method Data_Analysis Data Analysis (Purity, Degradants) Analytical_Method->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

Caption: General workflow for stability testing of (S)-Hydroxynefazodone.

References

How to prevent degradation of (S)-Hydroxynefazodone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-Hydroxynefazodone in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (S)-Hydroxynefazodone in solution?

A1: Based on the chemical structure of (S)-Hydroxynefazodone, which contains a phenylpiperazine moiety, a triazolone ring, a secondary alcohol, and a tertiary amine, the primary factors contributing to its degradation are:

  • pH: Acidic or basic conditions can catalyze hydrolysis of the triazolone ring.

  • Oxidation: The tertiary amine of the piperazine ring is susceptible to oxidation, potentially forming an N-oxide. The secondary alcohol is also a potential site for oxidation.

  • Light: Phenylpiperazine derivatives can be photosensitive and may degrade upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What is the expected stability of (S)-Hydroxynefazodone solutions at different pH values?

Q3: How can I prevent oxidative degradation of (S)-Hydroxynefazodone in my experiments?

A3: To minimize oxidation, especially of the tertiary amine, consider the following precautions:

  • Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions.

  • Work under an inert atmosphere: If your experiment is sensitive to oxygen, perform manipulations in a glove box or under a continuous stream of an inert gas.

  • Add antioxidants: For long-term storage or during lengthy experiments, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, but their compatibility with your specific assay should be verified. The reaction between a tertiary amine and hydrogen peroxide, a common oxidant, is slower when the nitrogen is protonated, so controlling the pH can also help mitigate oxidation.[1]

Q4: Is (S)-Hydroxynefazodone sensitive to light? What precautions should I take?

A4: Yes, compounds with a phenylpiperazine structure are often light-sensitive. To prevent photodegradation:

  • Use amber-colored glassware: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Minimize light exposure: Work in a dimly lit area or under yellow light, especially during long procedures.

  • Follow ICH Q1B guidelines for photostability testing: If you need to formally assess photostability, refer to the International Council for Harmonisation (ICH) guideline Q1B for standardized procedures.[2][3][4]

Q5: What are the recommended storage conditions for (S)-Hydroxynefazodone solutions?

A5: For optimal stability, solutions of (S)-Hydroxynefazodone should be stored:

  • At low temperatures: Store solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended. However, perform freeze-thaw stability studies to ensure the compound remains stable after repeated temperature cycles.

  • Protected from light: Always store in amber vials or light-blocking containers.

  • In a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen.

  • At an appropriate pH: If possible, buffer the solution to a pH between 4 and 7.

For solid (S)-Hydroxynefazodone, it is best to store it in a dry condition in the dark at a low temperature to minimize chemical changes.[5]

Troubleshooting Guides

Problem: I am observing a loss of (S)-Hydroxynefazodone concentration in my stock solution over a short period.

Potential Cause Troubleshooting Steps
pH-mediated hydrolysis 1. Measure the pH of your solvent and solution. 2. If the pH is highly acidic or basic, prepare a new solution using a buffered solvent in the pH 4-7 range. 3. Perform a time-course experiment to monitor the stability in the new buffered solution.
Oxidative degradation 1. Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Store the stock solution under an inert atmosphere (e.g., in a vial with a nitrogen headspace).
Photodegradation 1. Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil. 2. Minimize exposure to ambient light during handling.

Problem: I see the appearance of unknown peaks in my chromatogram when analyzing (S)-Hydroxynefazodone.

Potential Cause Troubleshooting Steps
Forced degradation during sample preparation 1. Review your sample preparation workflow. Are there any steps involving high heat, extreme pH, or prolonged exposure to light? 2. If so, try to modify the protocol to use milder conditions. For example, use lower temperatures for any heating steps or shorten the duration of exposure.
Degradation in the analytical mobile phase 1. Check the pH of your mobile phase. If it is strongly acidic or basic, this could be causing on-column degradation. 2. Consider using a mobile phase with a more neutral pH if your chromatography method allows. A simple, reproducible reversed-phase liquid chromatography (LC) method has been developed for the quantitative determination of nefazodone hydrochloride in the presence of its related impurities using a mobile phase comprising 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol.[6]
Inherent instability of the molecule 1. Perform a forced degradation study to intentionally generate degradation products. This will help you identify and characterize the unknown peaks. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Quantitative Data Summary

While specific quantitative degradation kinetics for (S)-Hydroxynefazodone are not available in the literature, the following table summarizes the expected relative stability under various stress conditions based on the known chemistry of its functional groups.

Stress Condition Expected Degradation Pathway Anticipated Rate of Degradation
Acidic (e.g., 0.1 M HCl) Hydrolysis of the triazolone ring.Moderate to High
Basic (e.g., 0.1 M NaOH) Hydrolysis of the triazolone ring.Moderate
Oxidative (e.g., 3% H₂O₂) Oxidation of the tertiary amine to N-oxide; potential oxidation of the secondary alcohol.Moderate to High
Thermal (e.g., 60°C) Acceleration of all degradation pathways.Moderate
Photolytic (ICH Q1B) Photodegradation of the phenylpiperazine moiety.Moderate to High

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for (S)-Hydroxynefazodone, adapted from methods for nefazodone.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.

    • Aqueous Phase: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Organic Phase: Acetonitrile or Methanol.

    • Starting Gradient: 70% Aqueous Phase, 30% Organic Phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of (S)-Hydroxynefazodone (typically between 220-300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by demonstrating that the peak for (S)-Hydroxynefazodone is pure and not co-eluting with any degradation products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines and can be used to identify potential degradation products of (S)-Hydroxynefazodone.[7][8]

  • Prepare a stock solution of (S)-Hydroxynefazodone at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[8]

Visualizations

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products SHN (S)-Hydroxynefazodone Hydrolysis_Product Triazolone Ring-Opened Product SHN->Hydrolysis_Product Hydrolysis N_Oxide N-Oxide SHN->N_Oxide Oxidation Oxidized_Alcohol Ketone Product SHN->Oxidized_Alcohol Oxidation Photodegradation_Product Photodegradants SHN->Photodegradation_Product Photodegradation Acid Acidic pH Acid->Hydrolysis_Product Base Basic pH Base->Hydrolysis_Product Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->N_Oxide Oxidant->Oxidized_Alcohol Light Light (UV/Vis) Light->Photodegradation_Product Heat Heat Heat->Hydrolysis_Product accelerates Heat->N_Oxide accelerates Heat->Oxidized_Alcohol accelerates Heat->Photodegradation_Product accelerates

Caption: Potential degradation pathways of (S)-Hydroxynefazodone under various stress conditions.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare (S)-Hydroxynefazodone Solution Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidative Stress Prep->Oxidation Expose to Stress Thermal Thermal Stress Prep->Thermal Expose to Stress Photo Photolytic Stress Prep->Photo Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation HPLC->Data Evaluate Degradation

Caption: Workflow for a forced degradation study of (S)-Hydroxynefazodone.

References

Optimizing mobile phase for better separation of nefazodone metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of nefazodone and its metabolites. The following sections offer detailed experimental protocols, data tables for mobile phase comparison, and visual aids to facilitate method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing poor resolution between nefazodone and its primary metabolite, hydroxynefazodone. How can I improve their separation?

A1: Poor resolution between a parent drug and its hydroxylated metabolite is a common challenge. Here are several strategies to improve separation, focusing on mobile phase optimization:

  • Adjust the Organic Solvent Strength: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention times of both compounds, often leading to better resolution. Try decreasing the organic content by 2-5% increments.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation. Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes and stationary phase compared to the aprotic acetonitrile. This can change the elution order or improve the separation between closely eluting peaks.

  • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like nefazodone and its metabolites. Nefazodone has a basic pKa of around 6.5.[1] Operating the mobile phase at a pH 1.5 to 2 units away from the pKa can ensure a consistent ionization state and improve peak shape and reproducibility. Experimenting with a pH in the range of 3.0 to 4.5 is a good starting point.

  • Incorporate a Different Buffer Salt: The type of buffer salt can influence selectivity. If you are using ammonium formate, consider trying a phosphate buffer, or vice versa.

Q2: My peak for m-chlorophenylpiperazine (m-CPP) is tailing. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like m-CPP is often due to secondary interactions with acidic silanol groups on the surface of the C18 column. Here’s how to address this:

  • Lower the Mobile Phase pH: A lower pH (e.g., pH 3.0) will ensure that the silanol groups are not ionized, reducing their interaction with the basic m-CPP.

  • Use a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (typically 0.1%) can saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Employ an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly reduce peak tailing.

Q3: The total run time for my analysis is too long. How can I reduce it without sacrificing resolution?

A3: Long analysis times can be addressed by:

  • Increasing the Flow Rate: A higher flow rate will decrease the retention times of all analytes. However, this may also lead to a decrease in resolution. It is a trade-off that needs to be evaluated.

  • Using a Gradient Elution: If you have a complex mixture of metabolites with a wide range of polarities, a gradient elution can be more efficient than an isocratic method. A gradient allows for the rapid elution of more polar compounds while still providing sufficient retention for less polar ones.

  • Optimizing the Organic Solvent Percentage: A modest increase in the organic solvent concentration will shorten the retention times.

Q4: Can I use methanol instead of acetonitrile in my mobile phase?

A4: Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography, so you may need to use a higher percentage of methanol to achieve similar retention times. The viscosity of methanol-water mixtures is higher than that of acetonitrile-water mixtures, which can lead to higher backpressure.

Data Presentation: Mobile Phase Comparison

The following table summarizes two different mobile phase compositions that have been used for the analysis of nefazodone and its related compounds. This data can serve as a starting point for method development and optimization.

ParameterMethod 1Method 2
Column BDS Hypersil C18Inertsil ODS-3V
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)0.05 M KH2PO4 (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile and Methanol
Composition 55% Mobile Phase A : 45% Mobile Phase B (v/v)50% A : 40% Acetonitrile : 10% Methanol (v/v/v)
Flow Rate 0.3 mL/minNot Specified
Detection Mass SpectrometryNot Specified
Reference Yao et al., 2000Rao et al., 2001

Experimental Protocols

Detailed Methodology for Nefazodone and Metabolite Analysis (Based on Yao et al., 2000)

This method is suitable for the simultaneous quantification of nefazodone, hydroxynefazodone, m-chlorophenylpiperazine (m-CPP), and triazole-dione in human plasma.[2]

1. Sample Preparation:

  • To 0.1 mL of plasma, add 0.1 mL of acetonitrile to precipitate proteins.
  • Vortex the mixture for 2 minutes.
  • Centrifuge to pellet the precipitated proteins.
  • Take 50 µL of the supernatant and mix with 100 µL of 10 mM ammonium formate (pH 4.0).

2. HPLC Conditions:

  • Column: BDS Hypersil C18, 5 µm
  • Mobile Phase: A mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile (55:45 v/v).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 50 µL.
  • Temperature: Ambient.
  • Detection: Mass Spectrometry (MS). The mass spectrometer should be programmed to detect the protonated molecules of the analytes of interest.[2]

Mandatory Visualizations

Nefazodone Metabolic Pathway

Nefazodone_Metabolism Nefazodone Nefazodone Hydroxynefazodone Hydroxynefazodone (p-hydroxylation) Nefazodone->Hydroxynefazodone CYP3A4 Triazoledione Triazoledione (Oxidation) Nefazodone->Triazoledione CYP3A4 mCPP m-Chlorophenylpiperazine (N-dealkylation) Nefazodone->mCPP CYP2D6 Hydroxynefazodone->Triazoledione CYP3A4

Caption: Major metabolic pathways of nefazodone.

Troubleshooting Workflow for Mobile Phase Optimization

Troubleshooting_Workflow Start Start: Poor Separation of Nefazodone Metabolites Check_Resolution Problem: Poor Resolution? Start->Check_Resolution Adjust_Organic Adjust Organic Solvent Ratio (e.g., decrease ACN/MeOH by 2-5%) Check_Resolution->Adjust_Organic Yes Check_Peak_Shape Problem: Peak Tailing? Check_Resolution->Check_Peak_Shape No Change_Solvent Change Organic Solvent (e.g., ACN to MeOH or vice versa) Adjust_Organic->Change_Solvent Still Poor Adjust_Organic->Check_Peak_Shape Adjust_pH Adjust Mobile Phase pH (e.g., to 3.0-4.5) Change_Solvent->Adjust_pH Still Poor End End: Optimized Separation Adjust_pH->End Lower_pH Lower Mobile Phase pH (e.g., to 3.0) Check_Peak_Shape->Lower_pH Yes Check_Peak_Shape->End No Use_Additive Use Additive (e.g., Triethylamine) Lower_pH->Use_Additive Still Tailing Lower_pH->End Improved Use_Additive->End

Caption: A logical workflow for troubleshooting mobile phase issues.

References

Common pitfalls in (S)-Hydroxynefazodone quantification and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of (S)-Hydroxynefazodone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to specific issues you may encounter during your experiments.

Q1: Why am I seeing poor peak shape and inconsistent retention times for (S)-Hydroxynefazodone in my chromatogram?

A1: Poor peak shape (e.g., fronting, tailing, or splitting) and retention time shifts are common chromatographic issues that can significantly impact the accuracy and precision of your quantification.

Common Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The pH and organic modifier content of your mobile phase are critical for achieving good peak shape for amine-containing compounds like (S)-Hydroxynefazodone.

    • Troubleshooting:

      • pH Adjustment: Ensure the mobile phase pH is appropriate for the pKa of (S)-Hydroxynefazodone to maintain a consistent ionization state. A slightly acidic pH (e.g., 3-4) using formic acid or ammonium formate is often effective.

      • Organic Modifier: Optimize the gradient elution program. A shallow gradient may be necessary to adequately separate (S)-Hydroxynefazodone from its isomers and other metabolites.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Troubleshooting: Dilute your sample or reduce the injection volume.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can cause peak tailing and loss of resolution.

    • Troubleshooting:

      • Implement a robust sample preparation procedure to remove interfering substances.

      • Use a guard column to protect your analytical column.

      • Flush the column regularly with a strong solvent.

  • Inadequate Column Equilibration: Insufficient equilibration time between injections can lead to retention time shifts.

    • Troubleshooting: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important in gradient chromatography.

Q2: My (S)-Hydroxynefazodone signal is showing significant ion suppression or enhancement. How can I mitigate matrix effects?

A2: Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis and can lead to inaccurate quantification.

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte.

    • Protein Precipitation (PPT): A simple and common technique, but it may not remove all phospholipids, a major source of matrix effects.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Optimization of the extraction solvent is key.

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte. Choosing the appropriate sorbent and wash/elution solvents is crucial.

  • Chromatographic Separation: Ensure that (S)-Hydroxynefazodone is chromatographically resolved from the bulk of the matrix components.

    • Troubleshooting: Adjust the gradient slope or consider a different stationary phase to improve separation from interfering compounds.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-hydroxynefazodone) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Q3: I am having difficulty distinguishing (S)-Hydroxynefazodone from other nefazodone metabolites. How can I ensure specificity?

A3: Nefazodone undergoes extensive metabolism, leading to the formation of numerous metabolites, some of which may be isomeric with or have similar mass-to-charge ratios (m/z) to (S)-Hydroxynefazodone. This presents a significant challenge for achieving analytical specificity.

Ensuring Specificity in Your Assay:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or Q-TOF can provide accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity.

    • Troubleshooting:

      • Optimize Fragmentation: Carefully select precursor and product ion transitions that are unique to (S)-Hydroxynefazodone. Infuse a pure standard of the analyte to determine its characteristic fragmentation pattern.

      • Check for Cross-Talk: Ensure that the MRM transitions for other metabolites do not interfere with the transitions selected for (S)-Hydroxynefazodone.

  • Chromatographic Resolution: Achieve baseline separation of (S)-Hydroxynefazodone from its isomers and other potentially interfering metabolites.

    • Troubleshooting:

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

      • Mobile Phase Modifiers: The type and concentration of the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly influence selectivity.

Q4: My results are showing high variability. What are the potential sources of imprecision in the quantification of (S)-Hydroxynefazodone?

A4: High variability in results can stem from several factors throughout the analytical workflow.

Sources of Imprecision and How to Address Them:

  • Inconsistent Sample Preparation: Manual sample preparation steps are a common source of variability.

    • Troubleshooting:

      • Use automated liquid handling systems for precise and repeatable pipetting.

      • Ensure thorough mixing at each step (e.g., vortexing, shaking).

      • Carefully control evaporation and reconstitution steps.

  • Analyte Instability: (S)-Hydroxynefazodone may be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Storage Conditions: Store biological samples at -80°C until analysis.

      • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles.

      • Benchtop Stability: Evaluate the stability of the analyte in the sample matrix at room temperature for the expected duration of the sample preparation process.

  • Improper Internal Standard (IS) Use: An inappropriate or improperly used IS can introduce variability.

    • Troubleshooting:

      • Choice of IS: A stable isotope-labeled internal standard is highly recommended. If using an analog IS, ensure it has similar extraction and ionization properties to the analyte.

      • IS Addition: Add the IS early in the sample preparation process to account for variability in extraction recovery. Ensure the IS concentration is consistent across all samples.

  • Instrument Performance: Fluctuations in LC pump performance or MS detector sensitivity can lead to imprecision.

    • Troubleshooting:

      • Regularly perform system suitability tests to monitor instrument performance.

      • Ensure the LC system is delivering a stable and reproducible flow rate.

      • Check for any leaks in the system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for (S)-Hydroxynefazodone Quantification

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)Throughput
Protein Precipitation (Acetonitrile)85-9520-30 (Ion Suppression)< 15High
Liquid-Liquid Extraction (Methyl-tert-butyl ether)70-855-15 (Ion Suppression)< 10Medium
Solid-Phase Extraction (Mixed-mode cation exchange)> 90< 5< 5Low

Data are representative and may vary depending on the specific matrix and experimental conditions.

Table 2: Recommended LC-MS/MS Parameters for (S)-Hydroxynefazodone Quantification

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmGood retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for positive ionization and helps with peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileEfficient elution of the analyte.
Gradient5% to 95% B over 5 minutesAllows for separation from early eluting matrix components and late-eluting metabolites.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)(S)-Hydroxynefazodone contains basic nitrogens that are readily protonated.
Precursor Ion (m/z)[M+H]+Corresponds to the protonated molecule.
Product Ions (m/z)To be determined empiricallySelect at least two specific and intense product ions for confident identification and quantification.
Internal Standardd7-HydroxynefazodoneClosely mimics the behavior of the analyte, compensating for matrix effects and procedural losses.[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution (d7-Hydroxynefazodone in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (d7-Hydroxynefazodone) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of (S)-Hydroxynefazodone.

Caption: A logical troubleshooting guide for common issues in (S)-Hydroxynefazodone quantification.

References

Technical Support Center: Enhancing (S)-Hydroxynefazodone Detection in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of (S)-Hydroxynefazodone. Our aim is to help you enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the quantification of (S)-Hydroxynefazodone in biological matrices?

A1: The most prevalent and sensitive method for quantifying (S)-Hydroxynefazodone in biological matrices, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte and its metabolites.[1][2]

Q2: What are the recommended sample preparation techniques for (S)-Hydroxynefazodone analysis?

A2: Two primary sample preparation techniques have been successfully employed for the analysis of nefazodone and its metabolites, including (S)-Hydroxynefazodone:

  • Protein Precipitation (PPT): This is a rapid and straightforward method. A common approach involves adding acetonitrile to a plasma sample (e.g., in a 1:1 ratio), vortexing to precipitate proteins, and then centrifuging to collect the supernatant for injection.[2]

  • Online Solid-Phase Extraction (SPE): This technique can be automated and integrated with the LC-MS/MS system for high-throughput analysis. An example protocol uses an Oasis HLB column for online extraction.[1]

Q3: What are the typical mass transitions (MRM) for (S)-Hydroxynefazodone and a suitable internal standard?

A3: For detection by positive ion electrospray tandem mass spectrometry, the following protonated molecules can be monitored[1][2]:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(S)-Hydroxynefazodone486.2Not specified in search results
Nefazodone470.4Not specified in search results
d7-Hydroxynefazodone (IS)493.3Not specified in search results
d7-Nefazodone (IS)477.2Not specified in search results

Note: While the precursor ions are provided, the specific product ions for fragmentation were not detailed in the search results. These would need to be optimized during method development.

Q4: What are the achievable limits of quantification (LLOQ) for (S)-Hydroxynefazodone in human plasma?

A4: Validated LC-MS/MS methods have demonstrated the ability to achieve a lower limit of quantification (LLOQ) of 2.0 ng/mL for hydroxynefazodone in human plasma.[1][2]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for (S)-Hydroxynefazodone
Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Verify the correct MRM transitions are being used. Infuse a standard solution of (S)-Hydroxynefazodone to optimize cone voltage and collision energy for maximum signal intensity.
Matrix Effects Matrix components co-eluting with the analyte can suppress ionization. To mitigate this, consider: 1) Improving sample cleanup using a more rigorous SPE protocol. 2) Modifying the chromatographic gradient to better separate (S)-Hydroxynefazodone from interfering matrix components. 3) Diluting the sample, if sensitivity allows.
Inefficient Sample Extraction The extraction recovery of hydroxynefazodone using protein precipitation with acetonitrile has been reported to be between 79.2% and 109.1%.[2] If you suspect lower recovery, consider optimizing the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time) or switching to an SPE method.
Degradation of Analyte Ensure the stability of (S)-Hydroxynefazodone in the biological matrix and in the final extract. Conduct freeze-thaw and bench-top stability experiments. One study confirmed stability in the injection solvent at room temperature for at least 24 hours.[2]
Issue 2: Poor Peak Shape or Shifting Retention Times
Possible Cause Troubleshooting Step
Column Degradation Ensure the analytical column is appropriate for the method. A C8 or C18 column is typically used.[1][2] If the peak shape deteriorates over a series of injections, the column may be degrading or becoming clogged. Backflush the column or replace it if necessary.
Inappropriate Mobile Phase A common mobile phase for the analysis of nefazodone and its metabolites consists of 10 mM ammonium formate (pH 4) and acetonitrile.[2] Ensure the mobile phase is correctly prepared and that the pH is consistent.
Injector Issues Carryover from a previous injection can affect peak shape. Optimize the injector wash solvent and procedure.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation
  • To a 0.1 mL aliquot of a plasma sample, add a suitable internal standard (e.g., d7-Hydroxynefazodone).

  • Add 0.1 mL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 2 minutes.[2]

  • Centrifuge the sample.

  • Transfer 50 µL of the supernatant and mix with 100 µL of 10 mM ammonium formate (pH 4.0).[2]

  • Inject a 50 µL aliquot into the LC-MS/MS system.[2]

Protocol 2: High-Throughput Online SPE-LC-MS/MS
  • Add an internal standard solution (containing d7-nefazodone and d7-hydroxynefazodone) to the plasma samples.[1]

  • Centrifuge the samples.[1]

  • Directly inject the supernatant into the LC-MS/MS system.

  • Utilize an online SPE column (e.g., Oasis HLB, 1 mm x 50 mm, 30 µm) for sample extraction and cleanup.[1]

  • Perform analytical separation on a conventional LC column (e.g., Luna C8, 4.6 mm x 50 mm, 5 µm).[1]

  • Detect using a tandem mass spectrometer in positive ion electrospray mode.[1]

Quantitative Data Summary

ParameterMethodValueReference
Linearity RangeLC-MS/MS2.0 - 500 ng/mL[1][2]
LLOQLC-MS/MS2.0 ng/mL[1][2]
Extraction Recovery (PPT)LC-MS79.2% - 109.1%[2]
Intra-assay PrecisionLC-MS< 10.5% RSD[2]
Inter-assay PrecisionLC-MS< 10.5% RSD[2]
Deviation from Nominal QC ConcentrationsLC-MS< 14.3%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C8 or C18 column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for (S)-Hydroxynefazodone bioanalysis.

troubleshooting_workflow start Low Signal/Poor Sensitivity check_ms Optimize MS Parameters? start->check_ms check_matrix Investigate Matrix Effects? check_ms->check_matrix No solution1 Infuse standard to optimize cone voltage & collision energy. check_ms->solution1 Yes check_recovery Evaluate Extraction Recovery? check_matrix->check_recovery No solution2 Improve sample cleanup (SPE) or modify LC gradient. check_matrix->solution2 Yes solution3 Optimize PPT or switch to SPE. Verify analyte stability. check_recovery->solution3 Yes

Caption: Troubleshooting low sensitivity issues.

References

Technical Support Center: (S)-Hydroxynefazodone Analysis by Electrospray Ionization LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of (S)-Hydroxynefazodone using electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS).

Troubleshooting Guides

Ion suppression is a common challenge in ESI-LC-MS, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for (S)-Hydroxynefazodone analysis.

Problem: Low or No Signal for (S)-Hydroxynefazodone

Possible Cause 1: Co-elution with Endogenous Matrix Components

Biological samples like plasma contain numerous endogenous compounds that can co-elute with (S)-Hydroxynefazodone and compete for ionization, leading to signal suppression.[3]

Solutions:

  • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or select a different column to achieve better separation of (S)-Hydroxynefazodone from matrix interferences.[3] A C18 column is commonly used for the analysis of nefazodone and its metabolites.[4]

  • Improve Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation.[5]

Possible Cause 2: Inefficient Ionization

The ionization efficiency of (S)-Hydroxynefazodone can be affected by the mobile phase pH and the presence of certain additives.

Solutions:

  • Adjust Mobile Phase pH: Since (S)-Hydroxynefazodone is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can promote the formation of protonated molecules ([M+H]^+), enhancing the signal in positive ion mode.[4]

  • Optimize ESI Source Parameters: Systematically tune the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to find the optimal conditions for (S)-Hydroxynefazodone ionization.

Problem: Poor Reproducibility and Inaccurate Quantification

Possible Cause 1: Variable Matrix Effects

The extent of ion suppression can vary between different sample lots, leading to inconsistent results.[6]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for (S)-Hydroxynefazodone is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Possible Cause 2: Carryover

(S)-Hydroxynefazodone or co-eluting matrix components may adsorb to the analytical column or other parts of the LC system, leading to carryover in subsequent injections and affecting quantification.

Solutions:

  • Optimize Wash Solvents: Use a strong organic solvent in the wash step to effectively clean the column and injection system between runs.

  • Extend Gradient Elution: Incorporate a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ion suppression in ESI-LC-MS analysis of (S)-Hydroxynefazodone?

A1: The primary cause of ion suppression for (S)-Hydroxynefazodone, particularly in biological matrices like plasma, is the co-elution of endogenous matrix components (e.g., phospholipids, salts) or exogenous compounds (e.g., from sample collection tubes).[2][3] These interfering substances compete with (S)-Hydroxynefazodone for the available charge in the ESI source, reducing its ionization efficiency and leading to a lower signal.[1]

Q2: What are the most effective sample preparation techniques to minimize ion suppression for (S)-Hydroxynefazodone in plasma?

A2: While protein precipitation is a rapid sample preparation method, solid-phase extraction (SPE) is generally more effective at removing matrix components that cause ion suppression.[5] A published method for nefazodone and its metabolites utilized CN Bond-Elut sorbent columns for extraction from plasma.[7] Another successful method employed a simple protein precipitation with acetonitrile.[4] The choice of method may depend on the required sensitivity and the complexity of the matrix.

Q3: How can I optimize my chromatographic method to reduce ion suppression?

A3: To reduce ion suppression through chromatography, aim to separate (S)-Hydroxynefazodone from the regions where matrix components elute most heavily. This can be achieved by:

  • Modifying the mobile phase: Using a mobile phase of 10 mM ammonium formate (pH 4) and acetonitrile in an isocratic system has been shown to be effective.[4]

  • Adjusting the gradient: A well-designed gradient can help resolve the analyte from interfering peaks.

  • Choosing the right column: A BDS Hypersil C18 column has been successfully used for the separation of nefazodone and its metabolites.[4]

Q4: What mass spectrometry parameters should I focus on to improve the signal for (S)-Hydroxynefazodone?

A4: In positive electrospray ionization mode, the protonated molecule of hydroxynefazodone is monitored at an m/z of 486.2.[4] Key parameters to optimize include:

  • Spray Voltage: Fine-tune the voltage to achieve a stable and efficient spray.

  • Capillary/Source Temperature: Optimize the temperature to facilitate desolvation without causing thermal degradation.

  • Nebulizer and Drying Gas Flows: Adjust these gas flows to ensure efficient droplet formation and solvent evaporation.

Q5: Is it better to use positive or negative ion mode for (S)-Hydroxynefazodone analysis?

A5: (S)-Hydroxynefazodone is a basic compound containing nitrogen atoms that are readily protonated. Therefore, positive ion mode is the preferred method for its detection, typically monitoring the ([M+H]^+) ion.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is based on the method described by Yao et al. (2000) for the analysis of nefazodone and its metabolites in human plasma.[4]

  • To a 0.1 mL aliquot of the plasma sample, add 0.1 mL of acetonitrile.

  • Vortex the mixture for 2 minutes to precipitate the proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 100 µL of 10 mM ammonium formate (pH 4.0).

  • Inject a 50 µL aliquot onto the LC-MS system.

Liquid Chromatography Method

This method is adapted from Yao et al. (2000).[4]

ParameterValue
Column BDS Hypersil C18
Mobile Phase 10 mM Ammonium Formate (pH 4) : Acetonitrile (55:45, v/v)
Flow Rate 0.3 mL/min
Injection Volume 50 µL
Mode Isocratic
Mass Spectrometry Parameters

The following parameters are based on the m/z value reported for hydroxynefazodone.[4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ion (m/z) 486.2 ([M+H]^+)
Internal Standard Trazodone (m/z 372.0)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plasma Plasma Sample (0.1 mL) ppt Add Acetonitrile (0.1 mL) plasma->ppt vortex Vortex (2 min) ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant dilute Add Ammonium Formate (100 µL) supernatant->dilute inject Inject (50 µL) dilute->inject lc LC Separation (C18 Column) inject->lc esi ESI Source lc->esi ms Mass Spectrometry (m/z 486.2) esi->ms

Caption: Experimental workflow for (S)-Hydroxynefazodone analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal or Poor Reproducibility ion_suppression Ion Suppression start->ion_suppression inefficient_ionization Inefficient Ionization start->inefficient_ionization carryover Carryover start->carryover optimize_lc Optimize Chromatography ion_suppression->optimize_lc Mitigate improve_sp Improve Sample Prep ion_suppression->improve_sp Mitigate use_is Use SIL-IS ion_suppression->use_is Compensate matrix_cal Matrix-Matched Calibrators ion_suppression->matrix_cal Compensate adjust_ph Adjust Mobile Phase pH inefficient_ionization->adjust_ph Improve tune_esi Tune ESI Source inefficient_ionization->tune_esi Improve optimize_wash Optimize Wash Solvents carryover->optimize_wash Resolve

Caption: Troubleshooting logic for ion suppression issues.

References

Troubleshooting guide for (S)-Hydroxynefazodone synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Hydroxynefazodone. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, with a focus on impurity identification, control, and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of Nefazodone and its hydroxy metabolites?

A1: During the synthesis of Nefazodone and its subsequent hydroxylation to (S)-Hydroxynefazodone, several process-related impurities can arise. The most commonly reported impurities are:

  • Impurity II: 5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-(4H)one

  • Impurity III: 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride

  • Impurity IV: 1,1'-(trimethylene)-bis[4-(3-chlorophenyl) piperazine] hydrochloride (a dimeric impurity)

These impurities can originate from starting materials, side reactions, or degradation of intermediates and the final product.[1]

Q2: How can I detect and quantify these impurities during my synthesis?

A2: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is a robust technique for the detection and quantification of these impurities.[2] Other powerful analytical techniques for impurity profiling include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for impurity characterization.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities.[2]

A combination of these techniques provides a comprehensive impurity profile of your synthetic batches.

Troubleshooting Guide

Problem 1: High levels of Impurity II (5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-(4H)one) are detected in my reaction mixture.

Possible Cause: This impurity is a key intermediate in one of the common synthetic routes to Nefazodone.[5] Its presence in high levels in the final product indicates an incomplete reaction during the condensation step with the piperazine derivative.

Suggested Solutions:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to monitor the consumption of this intermediate.

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratio of reactants. An excess of the piperazine derivative may be required to drive the reaction to completion.

    • Temperature and Time: Investigate the effect of increasing the reaction temperature or extending the reaction time.

    • Catalyst/Base: If a catalyst or base is used, ensure its activity and appropriate loading.

Problem 2: My final product is contaminated with significant amounts of Impurity III (1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride).

Possible Cause: This impurity is a crucial starting material or intermediate in the synthesis of the side chain that is subsequently attached to the triazolone ring. Its presence suggests an incomplete coupling reaction.

Suggested Solutions:

  • Purity of Starting Materials: Verify the purity of the 1-(3-chlorophenyl)piperazine used.

  • Reaction Conditions for Alkylation:

    • Base: The choice and amount of base are critical for this alkylation step. Ensure a suitable base (e.g., a non-nucleophilic organic base or an inorganic carbonate) is used in sufficient quantity to neutralize the generated acid.

    • Solvent: The reaction solvent should be inert and facilitate the reaction. Aprotic polar solvents are often a good choice.

    • Temperature: Optimize the reaction temperature to ensure complete conversion without promoting side reactions.

Problem 3: I am observing a significant peak corresponding to the dimeric impurity IV (1,1'-(trimethylene)-bis[4-(3-chlorophenyl) piperazine] hydrochloride).

Possible Cause: This dimeric impurity likely forms from a side reaction where two molecules of 1-(3-chlorophenyl)piperazine are linked by the trimethylene bridge. This can occur if the alkylating agent, 1-bromo-3-chloropropane, reacts with two equivalents of the piperazine derivative.

Suggested Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. A slow addition of 1-bromo-3-chloropropane to an excess of the triazolone intermediate can favor the desired reaction over the formation of the dimer.

  • Reaction Concentration: Running the reaction at a higher dilution might disfavor the bimolecular side reaction that leads to the dimer.

Problem 4: My (S)-Hydroxynefazodone product has poor enantiomeric purity.

Possible Cause: The hydroxylation of Nefazodone is often mediated by cytochrome P450 enzymes (specifically CYP3A4) in metabolic studies, which can exhibit stereoselectivity.[6][7] In a synthetic setting, achieving high enantiopurity requires a stereospecific synthesis or an efficient chiral separation method. Non-specific hydroxylation methods will produce a racemic mixture of (R)- and (S)-Hydroxynefazodone.

Suggested Solutions:

  • Stereospecific Synthesis: Employ a chiral catalyst or a chiral auxiliary to direct the hydroxylation to the desired stereocenter.

  • Chiral Separation: If a racemic mixture is obtained, chiral HPLC is a powerful technique for separating the enantiomers.[8][9] Developing a robust chiral separation method will be crucial. This often involves screening different chiral stationary phases (CSPs) and mobile phase compositions.

Data Presentation

Table 1: Analytical Method Parameters for Impurity Detection

ParameterMethod Details
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)

Table 2: Common Purification Techniques for API Synthesis

Purification TechniquePrincipleApplication for (S)-Hydroxynefazodone
Crystallization Separation of a solid from a solution based on differences in solubility.Effective for removing significant amounts of impurities by selecting an appropriate solvent system where the desired product has lower solubility than the impurities at a given temperature.[10][11][12]
Column Chromatography Separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.Useful for removing impurities with different polarities from the final product. Different types of chromatography such as flash chromatography or preparative HPLC can be employed.[10][11]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for the separation of (S)- and (R)-Hydroxynefazodone to achieve high enantiomeric purity.[8][9]

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by RP-HPLC

  • Sample Preparation: Accurately weigh and dissolve a known amount of the (S)-Hydroxynefazodone sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the sample and a blank (mobile phase) into the HPLC system. Identify and quantify the impurities by comparing their retention times and peak areas with those of known reference standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start Starting Materials reaction (S)-Hydroxynefazodone Synthesis start->reaction crude Crude Product reaction->crude hplc RP-HPLC Analysis crude->hplc In-process Control crystallization Crystallization crude->crystallization Initial Purification lcms LC-MS for Identification hplc->lcms Impurity > Threshold nmr NMR for Structure Elucidation lcms->nmr Structure Confirmation chromatography Column Chromatography crystallization->chromatography Further Purification chiral_hplc Chiral HPLC chromatography->chiral_hplc Enantiomeric Separation final_product Pure (S)-Hydroxynefazodone chiral_hplc->final_product

Caption: Experimental workflow for the synthesis, analysis, and purification of (S)-Hydroxynefazodone.

impurity_formation_pathway cluster_reactants Key Reactants cluster_products Products & Impurities triazolone 5-ethyl-4-(2-phenoxyethyl) -2H-1,2,4-triazol-3-(4H)one (Impurity II) nefazodone Nefazodone triazolone->nefazodone Condensation impurity_iii 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride (Impurity III) piperazine 1-(3-chlorophenyl)piperazine piperazine->nefazodone piperazine->impurity_iii impurity_iv 1,1'-(trimethylene)-bis [4-(3-chlorophenyl) piperazine] hydrochloride (Impurity IV) piperazine->impurity_iv linker 1-bromo-3-chloropropane linker->impurity_iii Side Reaction with Piperazine linker->impurity_iv Dimerization hydroxynefazodone (S)-Hydroxynefazodone nefazodone->hydroxynefazodone Hydroxylation impurity_iii->nefazodone Coupling

References

Technical Support Center: Optimizing Microsomal Stability Assays for (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for microsomal stability assays with (S)-Hydroxynefazodone.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of (S)-Hydroxynefazodone?

A1: (S)-Hydroxynefazodone, an active metabolite of Nefazodone, is primarily metabolized by the cytochrome P450 isoform CYP3A4.[1] This is a critical factor to consider when designing and interpreting microsomal stability assays.

Q2: What is a reasonable starting point for the incubation time in a microsomal stability assay for (S)-Hydroxynefazodone?

A2: Based on the in vivo elimination half-life of Nefazodone (2-4 hours) and Hydroxynefazodone (1.5-4.0 hours), these compounds exhibit moderate to rapid clearance.[2] Therefore, a standard set of incubation time points such as 0, 5, 15, 30, 45, and 60 minutes is a suitable starting point for an initial microsomal stability assay.

Q3: How do I know if I need to adjust the incubation time for (S)-Hydroxynefazodone?

A3: You may need to adjust the incubation time based on the initial results:

  • If the compound degrades very quickly (e.g., >80% is gone by the first time point): You should use shorter incubation times (e.g., 0, 1, 2, 5, 10, and 15 minutes) to accurately determine the half-life.

  • If the compound shows very little degradation (e.g., <20% degradation by the final time point): You may need to extend the incubation time (e.g., up to 120 minutes or longer) or consider that the compound is highly stable under the assay conditions.

Q4: What are the key parameters I should be calculating from my microsomal stability assay?

A4: The primary parameters to determine are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver microsomes, independent of other physiological factors. This is often expressed in units of µL/min/mg of microsomal protein.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells. - Inconsistent pipetting of microsomes, substrate, or NADPH. - Microsomes not uniformly suspended. - Temperature fluctuations in the incubator.- Use calibrated pipettes and ensure proper mixing at each step. - Gently vortex the microsomal stock before aliquoting. - Ensure the incubator maintains a stable 37°C.
(S)-Hydroxynefazodone appears too stable (little to no degradation). - Inactive microsomes or NADPH cofactor. - Incorrect assay conditions (e.g., wrong pH, insufficient protein concentration). - The compound is genuinely very stable.- Run a positive control with a known CYP3A4 substrate (e.g., midazolam or testosterone) to verify microsomal activity. - Confirm the buffer pH is 7.4 and consider increasing the microsomal protein concentration. - If the positive control is metabolized as expected, the result for (S)-Hydroxynefazodone is likely accurate.
(S)-Hydroxynefazodone degrades too quickly (disappears at time zero). - Non-enzymatic degradation of the compound in the assay buffer. - Very rapid metabolism.- Run a control incubation without NADPH to assess non-enzymatic degradation. - If degradation is still rapid with NADPH, use shorter incubation times and consider a lower microsomal protein concentration.
No metabolism is observed even with the positive control. - Degraded NADPH solution. - Inactive microsomes due to improper storage or handling. - Presence of an inhibitor in the reaction mixture.- Prepare a fresh NADPH solution. - Use a new batch of microsomes and ensure they have been stored at -80°C. - Review all reagents for potential contaminants.

Experimental Protocols

Protocol 1: Standard Microsomal Stability Assay for (S)-Hydroxynefazodone

This protocol provides a starting point for assessing the metabolic stability of (S)-Hydroxynefazodone.

Materials:

  • (S)-Hydroxynefazodone

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., solutions A and B)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Positive control (e.g., Midazolam)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of (S)-Hydroxynefazodone in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).

    • Thaw the human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

  • Incubation:

    • Add the diluted (S)-Hydroxynefazodone solution to the wells of a 96-well plate.

    • Add the diluted microsome solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The 0-minute time point is terminated immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining (S)-Hydroxynefazodone.

  • Data Analysis:

    • Plot the percentage of remaining (S)-Hydroxynefazodone against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Example Data for a Standard Microsomal Stability Assay

Time (minutes)% (S)-Hydroxynefazodone Remaining
0100
585
1560
3035
4515
60<5

Table 2: Calculated Kinetic Parameters

ParameterValueUnits
Half-life (t½)20.5minutes
Intrinsic Clearance (CLint)33.8µL/min/mg protein

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare (S)-Hydroxynefazodone Solution pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for a microsomal stability assay.

metabolic_pathway Nefazodone Nefazodone S_Hydroxynefazodone (S)-Hydroxynefazodone Nefazodone->S_Hydroxynefazodone CYP3A4 mCPP m-CPP Nefazodone->mCPP CYP3A4 Triazoledione Triazoledione Metabolite S_Hydroxynefazodone->Triazoledione CYP3A4 Further_Metabolites Further Metabolites mCPP->Further_Metabolites CYP2D6

Caption: Metabolic pathway of Nefazodone.

References

Selecting an appropriate internal standard for (S)-Hydroxynefazodone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of (S)-Hydroxynefazodone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an internal standard (IS) for the analysis of (S)-Hydroxynefazodone?

A1: The most critical factor is the structural and physicochemical similarity of the internal standard to (S)-Hydroxynefazodone. An ideal IS should co-elute with the analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer to accurately compensate for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the primary options for an internal standard for (S)-Hydroxynefazodone analysis?

A2: The two primary options are a stable isotope-labeled (SIL) internal standard, such as (S)-Hydroxynefazodone-d7, or a structural analog, like Trazodone.

Q3: What are the advantages and disadvantages of using a stable isotope-labeled (SIL) internal standard like (S)-Hydroxynefazodone-d7?

A3:

  • Advantages: SIL internal standards are considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.

  • Disadvantages: SIL internal standards can be expensive and may not be commercially available, potentially requiring custom synthesis.

Q4: When is it appropriate to use a structural analog like Trazodone as an internal standard?

Q5: Where can I source (S)-Hydroxynefazodone-d7?

A5: While direct off-the-shelf availability may be limited, specialty chemical companies focusing on stable isotope-labeled compounds and custom synthesis are the best resources. Companies like Toronto Research Chemicals are known for synthesizing deuterated standards. It is recommended to inquire with such vendors for custom synthesis of (S)-Hydroxynefazodone-d7.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for (S)-Hydroxynefazodone Inappropriate mobile phase pH.(S)-Hydroxynefazodone is a basic compound. Ensure the mobile phase pH is optimized to maintain it in a consistent ionic state. A slightly acidic pH (e.g., using formic acid or ammonium formate) is often effective.
High Variability in Internal Standard Response Inconsistent sample preparation or matrix effects.If using a structural analog IS, ensure it is added early in the sample preparation process. For significant matrix effects, consider a more rigorous sample clean-up method like solid-phase extraction (SPE). If issues persist, a SIL IS is recommended.
Low Recovery of (S)-Hydroxynefazodone and/or IS Inefficient extraction from the sample matrix (e.g., plasma).Optimize the extraction solvent system. For liquid-liquid extraction (LLE), test different organic solvents. For SPE, evaluate different sorbent types and elution solvents.
Co-elution of Interfering Peaks Insufficient chromatographic separation.Adjust the gradient profile of the liquid chromatography method. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).

Comparison of Potential Internal Standards

Property (S)-Hydroxynefazodone (S)-Hydroxynefazodone-d7 Trazodone
Molecular Formula C₂₅H₃₂ClN₅O₃C₂₅H₂₅D₇ClN₅O₃C₁₉H₂₂ClN₅O
Molecular Weight ( g/mol ) 486.00493.04371.86
LogP ~3.6~3.6~3.7
pKa (most basic) Not readily availableNot readily available7.1
Structural Similarity to Analyte -IdenticalHigh
Commercial Availability AvailableCustom synthesis likely requiredReadily available

Experimental Protocol: LC-MS/MS Analysis of (S)-Hydroxynefazodone

This protocol is adapted from established methods for the analysis of nefazodone and its metabolites.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution ((S)-Hydroxynefazodone-d7 or Trazodone in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • (S)-Hydroxynefazodone: Q1 486.2 -> Q3 [product ion]

    • (S)-Hydroxynefazodone-d7: Q1 493.2 -> Q3 [product ion]

    • Trazodone: Q1 372.2 -> Q3 176.2

(Note: Specific product ions for MRM transitions need to be optimized for the instrument used.)

Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for (S)-Hydroxynefazodone Analysis is_needed Is an Internal Standard (IS) required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS ((S)-Hydroxynefazodone-d7) commercially available? is_needed->sil_available Yes no_is Analysis without IS (not recommended for quantitative bioanalysis) is_needed->no_is No custom_synthesis Is custom synthesis of SIL IS feasible (cost and time)? sil_available->custom_synthesis No use_sil Select (S)-Hydroxynefazodone-d7 as IS sil_available->use_sil Yes custom_synthesis->use_sil Yes structural_analog Identify potential structural analog IS (e.g., Trazodone) custom_synthesis->structural_analog No end Proceed with Analysis use_sil->end evaluate_analog Evaluate physicochemical properties (pKa, logP, MW) structural_analog->evaluate_analog validate_method Perform thorough method validation with the selected structural analog evaluate_analog->validate_method validate_method->end no_is->end

Caption: Workflow for selecting an internal standard.

Addressing low signal-to-noise ratio for (S)-Hydroxynefazodone peaks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (S/N) for (S)-Hydroxynefazodone peaks in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a low signal-to-noise ratio when analyzing (S)-Hydroxynefazodone?

A low signal-to-noise ratio can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of (S)-Hydroxynefazodone in the mass spectrometer source, leading to a reduced signal.[1][2][3][4]

  • Suboptimal Sample Preparation: Inefficient extraction of the analyte from the sample matrix or the presence of interfering substances can significantly increase background noise and decrease the analyte signal.[5][6]

  • Inadequate Chromatographic Separation: Poor separation of (S)-Hydroxynefazodone from other metabolites of Nefazodone or matrix components can lead to ion suppression and a compromised signal.[7]

  • Incorrect Mass Spectrometry Parameters: Suboptimal settings for parameters such as spray voltage, capillary temperature, and collision energy can result in poor ionization and fragmentation, thereby reducing the signal intensity.

  • System Contamination: Contamination from previous samples, mobile phase impurities, or column bleed can elevate the background noise, thus lowering the S/N ratio.

Q2: How can I improve the signal intensity of my (S)-Hydroxynefazodone peak?

To enhance the signal intensity, consider the following:

  • Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to effectively remove interfering matrix components.[6][8] Alternatively, a simple and rapid protein precipitation with acetonitrile can be effective.[9][10]

  • Refine Chromatographic Conditions: Adjust the mobile phase composition and gradient to achieve better separation of (S)-Hydroxynefazodone from its parent drug, Nefazodone, and other metabolites. A C18 or C8 column is commonly used for this purpose.[5][9]

  • Tune Mass Spectrometer Settings: Carefully optimize the electrospray ionization (ESI) source parameters and the collision energy for the specific transition of (S)-Hydroxynefazodone.

  • Increase Sample Concentration: If possible, and without overloading the column, increasing the concentration of the injected sample can lead to a stronger signal.

Q3: What are the key metabolites of Nefazodone that I should be aware of during my analysis?

Nefazodone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7] The main metabolites that could potentially interfere with your analysis of (S)-Hydroxynefazodone are:

  • Hydroxynefazodone (OH-NEF): This is a major active metabolite.

  • Triazole-dione (Dione): Another pharmacologically active metabolite.[7]

  • m-chlorophenylpiperazine (mCPP): This metabolite also shows some pharmacological activity.[7]

Proper chromatographic separation is crucial to distinguish the (S)-Hydroxynefazodone peak from these related compounds.

Troubleshooting Guides

Issue: High Background Noise in the Chromatogram

High background noise can significantly obscure the analyte peak, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • System Cleanliness:

    • Action: Flush the LC system, including the injector and tubing, with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.

    • Rationale: Contaminants from previous analyses can leach into the mobile phase and contribute to a high baseline.

  • Mobile Phase Quality:

    • Action: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Ensure proper degassing of the mobile phase.

    • Rationale: Impurities or dissolved gases in the mobile phase can increase the detector noise.

  • Sample Preparation Blank:

    • Action: Inject a blank sample that has gone through the entire sample preparation process.

    • Rationale: This will help determine if the noise is originating from the sample matrix or the reagents used during extraction.

Issue: Poor Peak Shape and Tailing for (S)-Hydroxynefazodone

Poor peak shape can make accurate integration and quantification difficult, effectively lowering the calculated signal-to-noise ratio.

Troubleshooting Steps:

  • Column Health:

    • Action: Inspect the column for any signs of blockage or degradation. If necessary, flush the column according to the manufacturer's instructions or replace it.

    • Rationale: A compromised column can lead to peak tailing and broadening.

  • Mobile Phase pH:

    • Action: Ensure the pH of the mobile phase is appropriate for the analyte. For amine-containing compounds like (S)-Hydroxynefazodone, a slightly acidic pH (e.g., using formic acid or ammonium formate) is often beneficial.[9][10]

    • Rationale: An incorrect pH can lead to secondary interactions between the analyte and the stationary phase, causing peak tailing.

  • Injection Solvent:

    • Action: The injection solvent should be of similar or weaker strength than the initial mobile phase conditions.

    • Rationale: Injecting in a stronger solvent can cause peak distortion and broadening.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for cleaning up plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated Hydroxynefazodone).[9][10]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of (S)-Hydroxynefazodone

This protocol provides a starting point for developing an analytical method.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[9][10]
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (S)-Hydroxynefazodone: m/z 486.2 → [Product Ion]
Internal Standard d7-Hydroxynefazodone: m/z 493.3 → [Product Ion][9]
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C

Note: The specific product ion for the MRM transition should be determined by direct infusion and optimization on your specific mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of Hydroxynefazodone.

ParameterTypical Value
Linearity Range 2 - 500 ng/mL[5][9]
Correlation Coefficient (r²) > 0.99[9]
Intra-assay Precision (%RSD) < 15%
Inter-assay Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%[9]

Visualizations

Troubleshooting Workflow for Low S/N Ratio start Low S/N for (S)-Hydroxynefazodone Peak check_system Check System Performance start->check_system check_method Review Analytical Method start->check_method system_noise High Baseline Noise? check_system->system_noise peak_shape Poor Peak Shape? check_method->peak_shape system_noise->peak_shape No flush_system Flush LC System & Use Fresh Mobile Phase system_noise->flush_system Yes check_column Inspect/Replace Column peak_shape->check_column Yes sample_prep Optimize Sample Preparation peak_shape->sample_prep No clean_source Clean MS Ion Source flush_system->clean_source end Improved S/N Ratio clean_source->end optimize_mp Optimize Mobile Phase pH check_column->optimize_mp optimize_is Check Injection Solvent optimize_mp->optimize_is optimize_is->end spe Implement SPE or LLE sample_prep->spe protein_precip Refine Protein Precipitation sample_prep->protein_precip ms_params Optimize MS Parameters tune_ms Tune Source & Collision Energy ms_params->tune_ms spe->ms_params protein_precip->ms_params tune_ms->end

Caption: Troubleshooting workflow for addressing low signal-to-noise ratio.

Metabolic Pathway of Nefazodone nefazodone Nefazodone cyp3a4 CYP3A4 nefazodone->cyp3a4 hydroxynefazodone (S)-Hydroxynefazodone cyp3a4->hydroxynefazodone triazoledione Triazole-dione cyp3a4->triazoledione mcpp m-chlorophenylpiperazine cyp3a4->mcpp bioactivation Further Bioactivation hydroxynefazodone->bioactivation reactive_metabolites Reactive Quinone-imine Species bioactivation->reactive_metabolites

Caption: Simplified metabolic pathway of Nefazodone via CYP3A4.

References

Validation & Comparative

A Comparative Analysis of the Potency of (S)-Hydroxynefazodone and Nefazodone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological activity of the antidepressant nefazodone and its primary active metabolite, (S)-Hydroxynefazodone, reveals subtle but important differences in their potency at key neurological targets. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative activities at the serotonin 5-HT2A receptor, and the serotonin and norepinephrine transporters.

Nefazodone, a phenylpiperazine antidepressant, exerts its therapeutic effects through a dual mechanism of action: potent antagonism of the serotonin 5-HT2A receptor and inhibition of serotonin and norepinephrine reuptake. Following administration, nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to several metabolites, including the pharmacologically active hydroxynefazodone (HO-NEF).[1] It has been established that hydroxynefazodone possesses a pharmacological profile that is qualitatively and quantitatively similar to that of the parent compound, nefazodone.[1] The area under the curve (AUC) for hydroxynefazodone is approximately 40% that of nefazodone, indicating substantial systemic exposure to this metabolite.[1]

While much of the publicly available data refers to the racemic mixture of hydroxynefazodone, this guide will focus on compiling and comparing the known potencies of nefazodone with what can be inferred about its active (S)-enantiomer metabolite.

Comparative Potency at Key Targets

To facilitate a clear comparison of the potencies of nefazodone and (S)-Hydroxynefazodone, the following table summarizes their binding affinities (Ki) for the human serotonin 5-HT2A receptor, serotonin transporter (SERT), and norepinephrine transporter (NET). The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher binding affinity.

Compound5-HT2A Receptor (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Norepinephrine Transporter (NET) (Ki, nM)
Nefazodone21300540

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity of a test compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from rat cerebral cortex tissue, known to have a high density of 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin, a selective 5-HT2A receptor antagonist.

  • Test Compounds: Nefazodone and (S)-Hydroxynefazodone.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Rat cerebral cortex tissue is homogenized in ice-cold incubation buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer.

  • A constant concentration of [3H]-Ketanserin is incubated with the membrane preparation in the presence of varying concentrations of the test compound (nefazodone or (S)-Hydroxynefazodone).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist.

  • The incubation is carried out at 37°C for a specified time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin and Norepinephrine Transporter Uptake Inhibition Assays

These assays measure the ability of a test compound to inhibit the reuptake of serotonin or norepinephrine into synaptosomes, which are isolated nerve terminals.

Materials:

  • Synaptosome Preparation: Crude synaptosomes are prepared from rat brain tissue (e.g., striatum for SERT, hypothalamus for NET).

  • Radiolabeled Neurotransmitters: [3H]-Serotonin (5-HT) for the SERT assay and [3H]-Norepinephrine (NE) for the NET assay.

  • Test Compounds: Nefazodone and (S)-Hydroxynefazodone.

  • Uptake Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (as an antioxidant).

  • Scintillation Cocktail.

Procedure:

  • Rat brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter ([3H]-5-HT or [3H]-NE).

  • The incubation is carried out at 37°C for a short period (typically a few minutes) to measure the initial rate of uptake.

  • The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • The radioactivity trapped inside the synaptosomes is quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 Nefazodone Metabolism Nefazodone Nefazodone CYP3A4 CYP3A4 Nefazodone->CYP3A4 Metabolism (S)-Hydroxynefazodone (S)-Hydroxynefazodone CYP3A4->(S)-Hydroxynefazodone

Caption: Metabolic pathway of nefazodone to (S)-Hydroxynefazodone.

5-HT2A Receptor 5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Nefazodone / (S)-Hydroxynefazodone Nefazodone / (S)-Hydroxynefazodone Nefazodone / (S)-Hydroxynefazodone->5-HT2A Receptor Antagonism

Caption: 5-HT2A receptor antagonist signaling pathway.

cluster_0 Radioligand Binding Assay Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [3H]-Ketanserin and Test Compound A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki Value D->E

Caption: Experimental workflow for radioligand binding assay.

cluster_1 Transporter Uptake Inhibition Assay Workflow F Isolate Rat Brain Synaptosomes G Pre-incubate Synaptosomes with Test Compound F->G H Add Radiolabeled Neurotransmitter ([3H]-5-HT or [3H]-NE) G->H I Terminate Uptake (Filtration) H->I J Quantify Radioactivity (Scintillation Counting) I->J K Determine IC50 Value J->K

References

Validation of (S)-Hydroxynefazodone as a biomarker for nefazodone metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of (S)-Hydroxynefazodone as a potential biomarker for nefazodone metabolism, addressing the need for objective performance comparisons with other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals involved in the study of drug metabolism and pharmacokinetics.

Executive Summary

Nefazodone, an antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This process results in the formation of several active metabolites, including hydroxynefazodone (OH-NEF), para-hydroxynefazodone, triazoledione (TD), and m-chlorophenylpiperazine (mCPP).[1][2][3] Among these, hydroxynefazodone is a major active metabolite with a pharmacokinetic profile similar to the parent drug.[1] While the specific stereoisomer, (S)-Hydroxynefazodone, has been identified as a key metabolite, publicly available data directly comparing its performance as a biomarker against its (R)-enantiomer and other metabolites is limited. This guide synthesizes the available information on nefazodone metabolism and its metabolites to provide a comparative framework for validation.

Data Presentation: Nefazodone and its Metabolites

The following table summarizes the key pharmacokinetic parameters of nefazodone and its major metabolites, providing a basis for their comparison as potential biomarkers.

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Primary Metabolizing Enzyme
Nefazodone Variable~1Variable (non-linear kinetics)2-4CYP3A4[1][2]
Hydroxynefazodone (OH-NEF) ~40% of Nefazodone~1~40% of Nefazodone1.5-4CYP3A4[1][2]
Triazoledione (TD) 4-10 times Nefazodone-~4 times Nefazodone~18CYP3A4[1]
m-chlorophenylpiperazine (mCPP) ~7% of Nefazodone-~7% of Nefazodone4-8CYP2D6[1]

Note: Data is compiled from multiple sources and represents approximate values. Cmax and AUC for Nefazodone and OH-NEF exhibit non-linear kinetics.[1]

Comparison of Potential Biomarkers

The ideal biomarker for nefazodone metabolism should be sensitive, specific, and directly reflect the activity of the primary metabolizing enzyme, CYP3A4.

  • Hydroxynefazodone (OH-NEF): As a major and direct metabolite of nefazodone formed by CYP3A4, its levels are expected to correlate well with the enzyme's activity. Its shorter half-life compared to triazoledione allows for a more dynamic reflection of recent drug metabolism. The lack of specific data on (S)-Hydroxynefazodone necessitates the assumption that the racemic mixture's performance is indicative of the S-enantiomer's potential.

  • Triazoledione (TD): While present at higher concentrations and having a longer half-life, its formation from both nefazodone and hydroxynefazodone complicates the direct interpretation of CYP3A4 activity.[2] Its prolonged presence in plasma might be advantageous for detecting past nefazodone exposure but less suitable for real-time metabolic assessment.

  • m-chlorophenylpiperazine (mCPP): Being a minor metabolite primarily formed by CYP2D6, mCPP is not a suitable biomarker for CYP3A4-mediated nefazodone metabolism.[1]

Based on the available data, hydroxynefazodone (OH-NEF) appears to be the most promising biomarker for nefazodone metabolism via CYP3A4, pending further validation studies that specifically address the stereoisomers.

Experimental Protocols

The validation of (S)-Hydroxynefazodone as a biomarker requires robust analytical methods and well-designed clinical studies.

Analytical Method: Quantification of Nefazodone and its Metabolites in Human Plasma by LC-MS

This protocol is adapted from a validated method for the simultaneous quantification of nefazodone and its key metabolites.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.
  • Precipitate proteins by adding 200 µL of acetonitrile.
  • Vortex mix for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Nefazodone: [Parent ion] > [Product ion]
  • Hydroxynefazodone: [Parent ion] > [Product ion]
  • Triazoledione: [Parent ion] > [Product ion]
  • mCPP: [Parent ion] > [Product ion]
  • Internal Standard: [Parent ion] > [Product ion]

4. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).

Note: For the specific quantification of (S)-Hydroxynefazodone, a chiral separation method would be required. This would typically involve the use of a chiral stationary phase (CSP) column.

Mandatory Visualization

Nefazodone_Metabolism Nefazodone Nefazodone OH_NEF (S)-Hydroxynefazodone (and R-enantiomer) Nefazodone->OH_NEF CYP3A4 p_OH_NEF para-Hydroxynefazodone Nefazodone->p_OH_NEF CYP3A4 TD Triazoledione Nefazodone->TD CYP3A4 mCPP m-CPP Nefazodone->mCPP CYP2D6 OH_NEF->TD CYP3A4

Caption: Metabolic pathway of nefazodone.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolite Identification) Analytical Analytical Method Development & Validation (LC-MS) Discovery->Analytical Preclinical Preclinical Studies (In vitro & In vivo) Analytical->Preclinical Clinical Clinical Validation (Correlation with CYP3A4 activity) Preclinical->Clinical Regulatory Regulatory Submission Clinical->Regulatory

Caption: General workflow for biomarker validation.

References

Navigating Nefazodone Detection: A Comparative Guide to Immunoassays and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the antidepressant nefazodone, understanding the specificity of detection methods is paramount. While immunoassays offer a rapid screening approach, the potential for cross-reactivity with metabolites such as (S)-Hydroxynefazodone presents a significant challenge to accurate quantification. This guide provides a comparative overview of nefazodone immunoassays and more specific chromatographic techniques, supported by experimental protocols and an examination of the metabolic pathways of nefazodone.

Immunoassays: The Challenge of Cross-Reactivity

Immunoassays are a common tool for the detection of drugs of abuse and therapeutic agents due to their speed and ease of use.[1][2] These assays rely on the principle of competitive binding, where the drug in a sample competes with a labeled drug for a limited number of antibody binding sites.[3] However, a significant limitation of this methodology is the potential for cross-reactivity, where compounds with similar chemical structures to the target analyte can also bind to the antibody, leading to inaccurate, often overestimated, results.[4][5]

Chromatographic Methods: A More Specific Alternative

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer a more specific and quantitative approach to the analysis of nefazodone and its metabolites.[9] These methods separate the parent drug from its metabolites based on their physicochemical properties before detection, allowing for the individual quantification of each compound. This level of specificity is crucial for detailed pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Comparative Analysis: Immunoassay vs. Chromatographic Methods

FeatureImmunoassayHPLC/LC-MS/MS
Specificity Lower, potential for cross-reactivity with metabolites.High, can differentiate between parent drug and metabolites.[9]
Quantification Semi-quantitative or qualitative.Highly quantitative and accurate.
Speed Rapid, suitable for high-throughput screening.Slower, more labor-intensive.
Cost Generally lower cost per sample.Higher initial instrument cost and operational expenses.
Expertise Requires less specialized training.Requires highly trained personnel.
Application Preliminary screening, qualitative detection.Pharmacokinetic studies, therapeutic drug monitoring, clinical trials.[7]

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive Immunoassay

This protocol outlines a general procedure for assessing the cross-reactivity of nefazodone metabolites in a nefazodone-specific competitive immunoassay.

1. Materials:

  • Nefazodone standard solution (calibrator)

  • (S)-Hydroxynefazodone and other relevant metabolite standard solutions

  • Nefazodone-specific immunoassay kit (including antibodies and labeled nefazodone conjugate)

  • Drug-free urine or plasma matrix

  • Microplate reader or appropriate instrumentation

2. Procedure:

  • Prepare a series of dilutions of the nefazodone standard in the drug-free matrix to create a standard curve.

  • Prepare a series of dilutions of each metabolite to be tested in the drug-free matrix.

  • Perform the immunoassay according to the manufacturer's instructions for the nefazodone standard dilutions to generate a standard curve. This is typically done by plotting the signal response against the concentration of nefazodone.

  • From the standard curve, determine the concentration of nefazodone that produces a 50% inhibition of the maximum signal (IC50).

  • Perform the immunoassay for the various dilutions of each metabolite.

  • For each metabolite, determine the concentration that produces a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Nefazodone / IC50 of Metabolite) x 100

3. Data Interpretation: A higher percentage of cross-reactivity indicates a greater interference of the metabolite in the immunoassay.

Visualizing Key Processes

To aid in the understanding of nefazodone metabolism and the experimental workflow for cross-reactivity testing, the following diagrams are provided.

nefazodone_metabolism Nefazodone Nefazodone Hydroxynefazodone (S)-Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 Triazoledione Triazoledione Nefazodone->Triazoledione mCPP m-chlorophenylpiperazine Nefazodone->mCPP CYP2D6 p_Hydroxynefazodone p-Hydroxynefazodone Nefazodone->p_Hydroxynefazodone

Caption: Metabolic pathway of nefazodone.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Nefazodone Standards C Run Assay with Nefazodone Standards A->C B Prepare Metabolite Standards D Run Assay with Metabolite Standards B->D E Generate Standard Curve C->E G Determine IC50 for Metabolites D->G F Determine IC50 for Nefazodone E->F H Calculate % Cross-Reactivity F->H G->H

Caption: Experimental workflow for cross-reactivity testing.

Conclusion

References

Lack of Public Data Precludes Direct Comparison of (S)- and (R)-Hydroxynefazodone In Vitro Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

A direct quantitative comparison of the in vitro metabolic stability of (S)- and (R)-Hydroxynefazodone is not possible at this time due to a lack of publicly available experimental data that specifically distinguishes between these two enantiomers. Extensive searches of the scientific literature did not yield studies reporting the individual metabolic clearance rates or half-lives of the (S)- and (R)- stereoisomers of hydroxynefazodone. The existing research predominantly discusses hydroxynefazodone as a single entity, a primary active metabolite of the antidepressant nefazodone.

Nefazodone undergoes extensive metabolism in the liver, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process leads to the formation of several metabolites, including hydroxynefazodone.[1][2] Hydroxynefazodone itself is further metabolized, also principally by CYP3A4.[1][2] While stereoselectivity is a common phenomenon in drug metabolism, where enzymes may preferentially metabolize one enantiomer over the other, specific data on this aspect for the hydroxynefazodone enantiomers is not available in the reviewed literature.

For researchers interested in conducting such a comparative study, a detailed experimental protocol for an in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is based on established methodologies for assessing the metabolic stability of drug candidates.

Experimental Protocols

In Vitro Metabolic Stability Assessment of (S)- and (R)-Hydroxynefazodone using Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of (S)- and (R)-Hydroxynefazodone.

Materials:

  • (S)-Hydroxynefazodone

  • (R)-Hydroxynefazodone

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like imipramine)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of (S)- and (R)-Hydroxynefazodone and control compounds in a suitable solvent (e.g., DMSO).

    • In separate tubes, pre-warm the phosphate buffer, HLM suspension, and the test compounds to 37°C.

    • Prepare the main incubation mixtures by adding the HLMs and the test compound to the phosphate buffer. The final concentration of the test compound should be below its Michaelis-Menten constant (Km) to ensure first-order kinetics, typically around 1 µM. The final protein concentration of the HLMs is usually between 0.5 and 1 mg/mL.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound ((S)- or (R)-Hydroxynefazodone) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Data Presentation

While specific experimental data for (S)- and (R)-Hydroxynefazodone is unavailable, a template for presenting such data is provided below.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(S)-HydroxynefazodoneData not availableData not available
(R)-HydroxynefazodoneData not availableData not available
Verapamil (High Clearance Control)Example Value: ~15Example Value: ~46
Imipramine (Low Clearance Control)Example Value: >60Example Value: <12

Visualizations

To further illustrate the concepts discussed, the following diagrams depict the metabolic pathway of nefazodone and a typical workflow for an in vitro metabolic stability assay.

Metabolic Pathway of Nefazodone Nefazodone Nefazodone Hydroxynefazodone (S)- and (R)-Hydroxynefazodone Nefazodone->Hydroxynefazodone CYP3A4 Other_Metabolites Other Metabolites Nefazodone->Other_Metabolites CYP3A4 & Other Enzymes Hydroxynefazodone->Other_Metabolites CYP3A4 Excretion Excretion Other_Metabolites->Excretion

Metabolic Pathway of Nefazodone

In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Mix Combine Microsomes and Compound in Buffer (37°C) Prep_HLM->Mix Prep_Compound Prepare Test Compound ((S)- or (R)-Hydroxynefazodone) Prep_Compound->Mix Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH Prep_NADPH->Start_Reaction Mix->Start_Reaction Time_Sampling Collect Samples at Multiple Time Points Start_Reaction->Time_Sampling Quench Quench Reaction with Cold Acetonitrile & IS Time_Sampling->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

In Vitro Metabolic Stability Workflow

References

Head-to-Head Comparison of Analytical Methods for (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. (S)-Hydroxynefazodone, an active metabolite of the antidepressant nefazodone, presents a particular analytical challenge due to its chiral nature. The stereochemistry of active metabolites can significantly influence their pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the (S)-enantiomer is crucial for a comprehensive understanding of nefazodone's disposition and effects.

This guide provides a head-to-head comparison of two distinct analytical approaches for the determination of hydroxynefazodone: a high-throughput achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a proposed stereoselective High-Performance Liquid Chromatography (HPLC) method utilizing a chiral stationary phase. While the former offers speed and simultaneous analysis of multiple metabolites, the latter provides the essential enantiomeric separation required for specific (S)-Hydroxynefazodone quantification.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key performance characteristics of a validated achiral LC-MS/MS method and a proposed chiral HPLC-UV method for the analysis of hydroxynefazodone.

ParameterAchiral LC-MS/MS MethodProposed Chiral HPLC-UV Method
Analyte(s) Nefazodone, Hydroxynefazodone, mCPP, Triazole-dione(S)-Hydroxynefazodone, (R)-Hydroxynefazodone
Instrumentation HPLC with Tandem Mass SpectrometerHPLC with UV Detector
Column Conventional C18 or similarPolysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H)
Quantification Range 2.0 to 500 ng/mL for Hydroxynefazodone[1]Estimated: 10 to 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 2 ng/mL for Hydroxynefazodone[1]Estimated: 10 ng/mL
Run Time ~2 minutes per sample[1]Estimated: 15-20 minutes per sample
Sample Throughput HighModerate
Specificity High (mass-based)High (chiral separation)
Enantioselectivity NoYes

Experimental Protocols

Method 1: High-Throughput Achiral LC-MS/MS for Hydroxynefazodone

This method is based on a validated assay for the simultaneous quantification of nefazodone and its metabolites in human plasma.

Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 analytical column (e.g., 4.6 mm x 50 mm, 5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium formate in water (pH 4.0) and acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Hydroxynefazodone: m/z 486.2 → [product ion] (Specific product ion would be determined during method development).

  • MRM Transition for Internal Standard: To be determined based on the chosen internal standard.

Method 2: Proposed Enantioselective HPLC-UV for (S)-Hydroxynefazodone

This proposed method outlines a strategy for the development of a chiral separation method for hydroxynefazodone enantiomers, based on established principles for the separation of chiral pharmaceuticals.

Sample Preparation:

  • Perform a liquid-liquid extraction of hydroxynefazodone from the plasma sample using a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), typically 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required for basic compounds like hydroxynefazodone to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • UV Detection Wavelength: To be determined based on the UV spectrum of hydroxynefazodone (likely around 254 nm).

Mandatory Visualization

experimental_workflow cluster_achiral Achiral LC-MS/MS Workflow cluster_chiral Chiral HPLC-UV Workflow A_SP Sample Preparation (Protein Precipitation) A_LC Achiral HPLC (C18 Column) A_SP->A_LC A_MS Tandem Mass Spec (MRM Detection) A_LC->A_MS A_Result Total Hydroxynefazodone Concentration A_MS->A_Result C_SP Sample Preparation (Liquid-Liquid Extraction) C_LC Chiral HPLC (Polysaccharide CSP) C_SP->C_LC C_UV UV Detection C_LC->C_UV C_Result_S (S)-Hydroxynefazodone Concentration C_UV->C_Result_S C_Result_R (R)-Hydroxynefazodone Concentration C_UV->C_Result_R

Caption: Comparative workflow of achiral vs. chiral analytical methods.

nefazodone_metabolism Nefazodone Nefazodone CYP3A4 CYP3A4 Nefazodone->CYP3A4 OH_Nefazodone Hydroxynefazodone (Racemic Mixture) S_OH_Nefazodone (S)-Hydroxynefazodone OH_Nefazodone->S_OH_Nefazodone R_OH_Nefazodone (R)-Hydroxynefazodone OH_Nefazodone->R_OH_Nefazodone mCPP m-Chlorophenylpiperazine (mCPP) TD Triazole-dione CYP3A4->OH_Nefazodone CYP3A4->mCPP CYP3A4->TD

Caption: Metabolic pathway of nefazodone.

Concluding Remarks

The choice between an achiral and a chiral analytical method for (S)-Hydroxynefazodone depends critically on the research question. For high-throughput screening or studies where the total concentration of hydroxynefazodone is sufficient, the achiral LC-MS/MS method offers significant advantages in terms of speed and the ability to simultaneously measure other metabolites. However, when the pharmacological or toxicological properties of the individual enantiomers are of interest, a stereoselective method is indispensable. The proposed chiral HPLC-UV method, utilizing a polysaccharide-based chiral stationary phase, provides a robust strategy for achieving the necessary enantiomeric separation. While the development of a chiral method requires more initial investment in terms of time and resources for optimization, the resulting data on the specific concentrations of (S)- and (R)-Hydroxynefazodone are invaluable for a complete understanding of nefazodone's clinical profile. Further development could also explore the coupling of a chiral separation method with mass spectrometry (chiral LC-MS/MS) to combine the benefits of enantioselectivity with the high sensitivity and specificity of mass detection.

References

Inter-laboratory Validation of Analytical Methods for (S)-Hydroxynefazodone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative determination of (S)-Hydroxynefazodone in biological matrices. The following sections detail the typical performance characteristics of these methods, hypothetical experimental protocols, and a generalized workflow for inter-laboratory validation, designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is suitable for its intended application in biomedical studies.[1] This involves a comprehensive evaluation of key parameters such as accuracy, precision, sensitivity, selectivity, and stability.[1] For a method to be considered validated, it must demonstrate reliability and reproducibility for the quantitative measurement of analytes in a given biological matrix, such as plasma or serum.[1]

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods for the analysis of small molecules like (S)-Hydroxynefazodone can be summarized by several key validation parameters. The following table presents a hypothetical but realistic comparison based on typical performance characteristics observed for these technologies in pharmaceutical analysis.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.999
Lower Limit of Quantification (LLOQ) 5 - 20 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL500 - 2000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)[2]
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)[2]
Selectivity Moderate to HighVery High
Matrix Effect PossibleLikely, requires careful evaluation
Recovery 85 - 115%80 - 120%

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS analysis.

1. HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) in a specific ratio (e.g., 75:25 v/v) at a defined pH.[4]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[3][4]

    • Injection Volume: 20 µL.[5]

    • Detection: UV detection at a specific wavelength, for instance, 254 nm.[5]

  • Sample Preparation:

    • Protein precipitation is a common technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

    • Alternatively, liquid-liquid extraction can be used to isolate the analyte of interest from the biological matrix.[6]

    • The sample is then centrifuged, and the supernatant is collected for injection into the HPLC system.

2. LC-MS/MS Method

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[7]

    • Mobile Phase: A gradient elution is often used, with mobile phase A consisting of an aqueous solution with a modifier like 0.1% formic acid, and mobile phase B being an organic solvent such as methanol or acetonitrile with the same modifier.[7][8]

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[7]

    • Column Temperature: Maintained at a controlled temperature, for instance, 60°C.[7]

    • Injection Volume: 5 - 10 µL.[7]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used.[4]

    • Mode: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]

    • Transitions: Specific precursor-to-product ion transitions for (S)-Hydroxynefazodone and an internal standard would be monitored.

  • Sample Preparation:

    • Solid-phase extraction (SPE) is a frequently used technique for sample clean-up in LC-MS/MS analysis, as it effectively removes interferences from the sample matrix.[8]

    • The prepared sample is then injected into the LC-MS/MS system.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation of an analytical method.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Protocol & Material Distribution cluster_2 Phase 3: Multi-Laboratory Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Final Report A Method Development B Single-Laboratory Validation A->B C Develop Standardized Protocol B->C D Prepare & Distribute Validation Samples C->D E Analysis at Participating Labs D->E F Data Submission to Central Coordinator E->F G Statistical Analysis of Combined Data F->G H Final Validation Report G->H

Caption: Workflow for Inter-Laboratory Method Validation.

This guide provides a foundational understanding of the key considerations for the inter-laboratory validation of an analytical method for (S)-Hydroxynefazodone. The provided data and protocols are representative and should be adapted and rigorously validated for specific laboratory conditions and regulatory requirements.

References

Establishing the limit of detection and quantification for (S)-Hydroxynefazodone

Author: BenchChem Technical Support Team. Date: November 2025

Establishing Analytical Limits for (S)-Hydroxynefazodone: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is paramount. (S)-Hydroxynefazodone, an active metabolite of the antidepressant nefazodone, requires sensitive analytical methods for its detection and quantification in biological matrices. This guide provides a comparative overview of established analytical methodologies, focusing on the limit of detection (LOD) and limit of quantification (LOQ), supported by detailed experimental protocols.

Comparative Analysis of Analytical Methods

The primary method for the quantification of (S)-Hydroxynefazodone in biological samples, particularly human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for bioanalytical applications. Below is a comparison of the performance of different LC-MS/MS methods reported in the literature.

Method Analyte(s) Matrix Lower Limit of Quantification (LLOQ) Linear Range Reference
High-Flow Direct-Injection LC-MS/MSNefazodone, Hydroxynefazodone, mCPP, BMS-180492Human Plasma2.0 ng/mL2.0 - 500 ng/mL[1]
LC-MSd7-Nefazodone, Nefazodone, d7-Hydroxynefazodone, Hydroxynefazodone, mCPP, Triazole-dioneHuman Plasma2 ng/mL2 - 500 ng/mL[2]

Note: The cited literature refers to "hydroxynefazodone." As nefazodone is a racemic mixture, these methods likely quantify both enantiomers of hydroxynefazodone. For the purpose of this guide, these values are considered representative for (S)-Hydroxynefazodone in non-chiral separations.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the key experimental protocols for the quantification of hydroxynefazodone in human plasma using LC-MS/MS.

Method 1: High-Flow Direct-Injection LC-MS/MS

This method provides a rapid and robust approach for high-throughput analysis.[1]

Sample Preparation:

  • Plasma samples are treated with an internal standard solution.

  • The samples are then centrifuged.

  • The supernatant is directly injected into the LC-MS/MS system.

Liquid Chromatography:

  • On-line Extraction Column: Oasis HLB (1 mm x 50 mm, 30 µm)

  • Analytical Column: Luna C8 (4.6 mm x 50 mm, 5 µm)

  • Total Run Time: 2 minutes

Mass Spectrometry:

  • Detection: Positive ion electrospray tandem mass spectrometry.

Method 2: LC-MS with Protein Precipitation

This method involves a protein precipitation step for sample cleanup.[2]

Sample Preparation:

  • A 0.1 mL aliquot of the plasma sample is mixed with 0.1 mL of acetonitrile.

  • The mixture is vortexed for 2 minutes.

  • After centrifugation, 50 µL of the supernatant is mixed with 100 µL of 10 mM ammonium formate (pH 4.0).

  • A 50 µL aliquot is injected onto the LC-MS system.

Liquid Chromatography:

  • Column: BDS Hypersil C18

  • Mobile Phase: 10 mM ammonium formate (pH = 4) and acetonitrile (55:45 v/v) in an isocratic system.

  • Flow Rate: 0.3 mL/min

Mass Spectrometry:

  • Ionization: The mass spectrometer is programmed to admit the protonated molecules.

  • m/z for Hydroxynefazodone: 486.2

Visualizing the Analytical Workflow

To illustrate the logical flow of establishing the limit of detection and quantification, the following diagram outlines the key steps involved in the method validation process.

LOD_LOQ_Workflow cluster_prep Method Development & Sample Preparation cluster_analysis Data Acquisition & Initial Analysis cluster_lod Limit of Detection (LOD) Establishment cluster_loq Limit of Quantification (LOQ) Establishment cluster_validation Method Validation start Define Analytical Method (e.g., LC-MS/MS) prep Prepare Blank Matrix Samples (e.g., Human Plasma) start->prep spike Spike Blank Matrix with Known Low Concentrations of (S)-Hydroxynefazodone prep->spike acquire Acquire Data for Spiked Samples and Blanks spike->acquire noise Determine Signal-to-Noise Ratio (S/N) for each concentration acquire->noise lod_def Identify Lowest Concentration with S/N ≥ 3 noise->lod_def lod Establish Limit of Detection (LOD) lod_def->lod loq_def Identify Lowest Concentration with S/N ≥ 10 and Acceptable Precision & Accuracy lod_def->loq_def loq Establish Limit of Quantification (LOQ) loq_def->loq validate Perform Full Method Validation (Linearity, Precision, Accuracy, Stability) loq->validate

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Nefazodone and Its Principal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic properties, metabolic pathways, and experimental methodologies associated with the antidepressant nefazodone and its major active metabolites: hydroxynefazodone (OH-NEF), meta-chlorophenylpiperazine (m-CPP), and triazoledione.

Nefazodone, a phenylpiperazine antidepressant, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites.[1] Understanding the pharmacokinetic profiles of the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This guide provides a detailed comparison of the pharmacokinetics of nefazodone and its three major metabolites, supported by experimental data and methodologies.

Pharmacokinetic Parameters: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for nefazodone and its major metabolites, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

ParameterNefazodoneHydroxynefazodone (OH-NEF)meta-Chlorophenylpiperazine (m-CPP)Triazoledione
Peak Plasma Concentration (Cmax) Variable; dose-dependent nonlinear increase[2]Approximately 40% of nefazodone Cmax[2]Lower than nefazodone; ~7% of nefazodone AUC[2][3]4 to 10 times higher than nefazodone plasma levels[3]
Time to Peak Plasma Concentration (Tmax) 1 to 3 hours[2]Parallels nefazodone[4]~0.5 hours after oral administration[5]Not explicitly stated
Area Under the Curve (AUC) Dose-dependent nonlinear increase[2]Approximately 40% of nefazodone AUC[2]~7% of nefazodone AUC[2][3]Approximately 4 times that of nefazodone[2]
Elimination Half-life (t1/2) 2 to 4 hours[3][6]1.5 to 4 hours[3][7]4 to 8 hours[3]Approximately 18 hours[2][3]
Bioavailability ~20% (extensive first-pass metabolism)[1]Not applicable (metabolite)Not applicable (metabolite)Not applicable (metabolite)
Protein Binding >99%[3][6]Not explicitly statedNot explicitly statedNot explicitly stated
Primary Metabolizing Enzyme CYP3A4[8][9]CYP3A4[8]CYP2D6[2]CYP3A4[2]

Metabolic Pathway of Nefazodone

Nefazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[8][9] The metabolic process involves N-dealkylation and both aliphatic and aromatic hydroxylation.[6] This leads to the formation of three principal active metabolites: hydroxynefazodone (OH-NEF), meta-chlorophenylpiperazine (m-CPP), and triazoledione.[1] OH-NEF has a pharmacological profile similar to the parent compound.[2] The formation of m-CPP is primarily catalyzed by another cytochrome P450 isoenzyme, CYP2D6.[2]

Nefazodone Metabolism Metabolic Pathway of Nefazodone Nefazodone Nefazodone OH_NEF Hydroxynefazodone (OH-NEF) Nefazodone->OH_NEF CYP3A4 m_CPP meta-Chlorophenylpiperazine (m-CPP) Nefazodone->m_CPP CYP2D6 Triazoledione Triazoledione Nefazodone->Triazoledione CYP3A4

Caption: Metabolic conversion of nefazodone to its major active metabolites.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental workflow for a pharmacokinetic study of nefazodone is outlined below.

Subject Population and Dosing

Studies typically involve healthy adult volunteers or patient populations diagnosed with depression.[4][10] Dosing regimens can vary, with single or multiple oral doses administered.[10][11] For instance, subjects might receive single oral doses of 50 mg, 100 mg, or 200 mg of nefazodone.[4][5]

Sample Collection and Analysis

Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile of nefazodone and its metabolites.[2] A common schedule for blood draws includes pre-dose, and then at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[2] Plasma samples are then analyzed using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or coulometric detection to quantify the concentrations of nefazodone and its metabolites.[2][12]

Pharmacokinetic Study Workflow Typical Experimental Workflow for a Nefazodone PK Study cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject_Screening Subject Screening & Enrollment Dosing Nefazodone Administration Subject_Screening->Dosing Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Extraction Solid-Phase Extraction Plasma_Separation->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Caption: A generalized workflow for a clinical pharmacokinetic study of nefazodone.

Conclusion

Nefazodone exhibits complex, nonlinear pharmacokinetics and is extensively metabolized into several active compounds.[1][2] The triazoledione metabolite is the most abundant in circulation, with a significantly longer half-life than the parent drug, while hydroxynefazodone has a pharmacokinetic profile similar to nefazodone.[2][3] The formation of m-CPP is dependent on the CYP2D6 enzyme, which can be subject to genetic polymorphism.[2] A thorough understanding of these distinct pharmacokinetic profiles is essential for predicting drug-drug interactions, optimizing dosing strategies, and ensuring patient safety in the clinical application of nefazodone.

References

A Comparative Guide to the Bioanalytical Method Validation of Hydroxynefazodone: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nefazodone's metabolites, establishing a robust and reliable calibration curve is a foundational requirement for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the linearity and dynamic range of analytical methods for Hydroxynefazodone, the primary active metabolite of nefazodone. Due to the limited availability of public data specifically for the (S)-enantiomer, this guide focuses on the validation of methods for the racemic mixture of Hydroxynefazodone. It is critical to note that for stereoselective pharmacokinetic studies, a chiral separation method would need to be developed and validated independently.

Quantitative Data Summary

The performance of an analytical method is critically defined by its linearity and dynamic range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response, while the range establishes the upper and lower concentration limits for reliable quantification. The following table summarizes the calibration curve characteristics for Hydroxynefazodone using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, as referenced in regulatory filings. For comparative purposes, typical performance characteristics of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are also presented. LC-MS/MS is a common alternative offering higher sensitivity and selectivity.

ParameterHPLC-UV for HydroxynefazodoneTypical LC-MS/MS Method
Analyte Hydroxynefazodone (racemic)(S)-Hydroxynefazodone
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL100 - 1000 ng/mL
Dynamic Range 10 - 2000 ng/mL0.1 - 1000 ng/mL
Regression Model LinearLinear (often with 1/x² weighting)

Data for the HPLC-UV method is based on information for Hydroxynefazodone (OH-NEF) from FDA documentation.[1] Typical LC-MS/MS performance characteristics are derived from general knowledge of bioanalytical method validation principles.

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for the successful validation of a bioanalytical method. The following protocol outlines the key steps for assessing the linearity and range of a Hydroxynefazodone calibration curve.

Objective: To establish the linearity and dynamic range of an analytical method for the quantification of Hydroxynefazodone in a biological matrix (e.g., human plasma).

Materials and Reagents:

  • (S)-Hydroxynefazodone reference standard

  • Internal standard (IS), e.g., a deuterated analog of Hydroxynefazodone

  • Blank human plasma (screened for interferences)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Analytical column suitable for the separation (e.g., C18 for reversed-phase chromatography). For chiral analysis, a chiral stationary phase column would be required.

Procedure:

  • Stock and Working Solution Preparation:

    • Prepare a primary stock solution of (S)-Hydroxynefazodone and the internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards at a minimum of six to eight different concentration levels.

  • Calibration Standard Preparation in Matrix:

    • Spike the blank biological matrix with the working standard solutions to create calibration standards covering the expected in-study concentration range. A typical calibration curve might include concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

  • Sample Extraction:

    • To an aliquot of each calibration standard, add the internal standard solution.

    • Perform sample extraction using a validated SPE or LLE protocol to isolate the analyte and IS from the biological matrix.

    • Evaporate the extracted solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Analysis:

    • Inject the reconstituted samples onto the HPLC or LC-MS/MS system.

    • Separate the analyte and IS using an appropriate chromatographic method.

    • Detect the analyte and IS using the selected detector (UV or MS/MS).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis on the calibration curve. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20%).

    • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 15%).

    • The range of the method is defined by the LLOQ and ULOQ.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the logical steps involved in assessing the calibration curve for (S)-Hydroxynefazodone.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solutions ((S)-Hydroxynefazodone & IS) working Prepare Working Standards (Serial Dilutions) stock->working cal_standards Spike Blank Matrix (Create Calibration Standards) working->cal_standards add_is Add Internal Standard cal_standards->add_is extract Sample Extraction (SPE or LLE) add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute inject Inject onto LC System reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve regress Linear Regression Analysis (Determine r², LLOQ, ULOQ) curve->regress

Caption: Workflow for Calibration Curve Assessment.

References

A Guide to Accuracy and Precision Testing for a (S)-Hydroxynefazodone Bioanalytical Method

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the accuracy and precision testing required for the validation of a bioanalytical method for (S)-Hydroxynefazodone, a metabolite of the antidepressant nefazodone.[1][2][3][4] The principles and protocols outlined here are applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and clinical trial sample analysis. The methodologies are based on established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

Data Presentation: Accuracy and Precision Acceptance Criteria

The validation of a bioanalytical method hinges on demonstrating its accuracy and precision.[9][10] Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[9][11] The tables below summarize the generally accepted criteria for these parameters in bioanalytical method validation.[12][13]

Table 1: Within-Run Accuracy and Precision

Quality Control (QC) LevelNumber of Replicates (n)Acceptance Criteria for Mean Accuracy (% RE)Acceptance Criteria for Precision (% CV)
Lower Limit of Quantitation (LLOQ)≥ 5± 20%≤ 20%
Low QC≥ 5± 15%≤ 15%
Medium QC≥ 5± 15%≤ 15%
High QC≥ 5± 15%≤ 15%

% RE = Percent Relative Error, % CV = Percent Coefficient of Variation

Table 2: Between-Run Accuracy and Precision

Quality Control (QC) LevelNumber of RunsAcceptance Criteria for Mean Accuracy (% RE)Acceptance Criteria for Precision (% CV)
Lower Limit of Quantitation (LLOQ)≥ 3± 20%≤ 20%
Low QC≥ 3± 15%≤ 15%
Medium QC≥ 3± 15%≤ 15%
High QC≥ 3± 15%≤ 15%

Experimental Protocols

The following protocols are fundamental for establishing the accuracy and precision of a bioanalytical method, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, for (S)-Hydroxynefazodone.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare separate stock solutions of (S)-Hydroxynefazodone and its stable isotope-labeled internal standard (IS) in a suitable organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a biological matrix (e.g., human plasma) with known concentrations of the (S)-Hydroxynefazodone stock solution. The concentration range should cover the expected therapeutic or toxicological levels and include a lower limit of quantitation (LLOQ) and an upper limit of quantitation (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high. These should be prepared from a stock solution independent of that used for the calibration standards.

2. Within-Run (Intra-Assay) Accuracy and Precision Assessment

  • Analyze a set of calibration standards and at least five replicates of each QC level (LLOQ, low, medium, high) in a single analytical run.

  • Determine the concentrations of the QC samples using the calibration curve generated from the same run.

  • Calculate the percent relative error (% RE) to assess accuracy and the percent coefficient of variation (% CV) to assess precision for each QC level.

  • The results should meet the acceptance criteria outlined in Table 1.

3. Between-Run (Inter-Assay) Accuracy and Precision Assessment

  • Repeat the within-run assessment on at least two additional, separate days.

  • Combine the data from all runs to calculate the overall between-run accuracy and precision for each QC level.

  • The results should meet the acceptance criteria outlined in Table 2.

4. Dilutional Integrity

  • For samples with expected concentrations above the ULOQ, a dilution integrity experiment is necessary.

  • Prepare a QC sample at a concentration above the ULOQ.

  • Dilute this sample with the blank biological matrix to bring the concentration within the calibration range.

  • Analyze at least five replicates of the diluted sample.

  • The accuracy and precision of the diluted samples should be within ±15%.[14]

Mandatory Visualizations

G prep Prepare Stock Solutions, Calibration Standards & QCs within_run Within-Run Analysis (n>=5 replicates per QC level) prep->within_run within_calc Calculate Within-Run Accuracy (%RE) & Precision (%CV) within_run->within_calc within_eval Evaluate Against Acceptance Criteria within_calc->within_eval between_run Between-Run Analysis (>=3 separate runs) within_eval->between_run Pass fail Method Fails Validation (Re-evaluate & Optimize) within_eval->fail Fail between_calc Calculate Between-Run Accuracy (%RE) & Precision (%CV) between_run->between_calc between_eval Evaluate Against Acceptance Criteria between_calc->between_eval pass Method is Accurate & Precise between_eval->pass Pass between_eval->fail Fail

Caption: Workflow for Accuracy and Precision Testing.

G start Start Method Validation accuracy Accuracy within ±15%? (±20% for LLOQ) start->accuracy precision Precision ≤15%? (≤20% for LLOQ) accuracy->precision Yes optimize Optimize Method accuracy->optimize No specificity Is the Method Specific? precision->specificity Yes precision->optimize No linearity Is the Calibration Curve Linear? specificity->linearity Yes specificity->optimize No validated Method Validated linearity->validated Yes linearity->optimize No optimize->accuracy

Caption: Logical Flow of Bioanalytical Method Validation.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Hydroxynefazodone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Regulatory Context

(S)-Hydroxynefazodone is a metabolite of Nefazodone, a compound that has been associated with hepatotoxicity (liver damage)[1][2]. Safety Data Sheets (SDS) for the parent compound, Nefazodone hydrochloride, classify it as a skin, eye, and respiratory irritant[3]. Furthermore, some data suggests that Nefazodone is very toxic to aquatic organisms, and that the material and its container must be disposed of as hazardous waste[4].

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Without specific data on (S)-Hydroxynefazodone, it is prudent to handle it as a potentially hazardous waste to ensure compliance and safety.

Quantitative Data for Hazard Assessment (Based on Nefazodone)

The following table summarizes available toxicological and physical data for the parent compound, Nefazodone. This information should be used as a conservative guide for handling and disposing of (S)-Hydroxynefazodone.

PropertyValueSource
GHS Classification Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation[3]
Oral TDLo (woman) 1.33 mg/kg[4]
Aquatic Toxicity Very toxic to aquatic organisms[4]
Physical State Solid[5]
Water Solubility Poorly soluble[4]

Note: This data is for the parent compound Nefazodone or its hydrochloride salt. TDLo (Lowest Published Toxic Dose) is not a direct measure of acute toxicity like an LD50.

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of (S)-Hydroxynefazodone from a laboratory setting. This protocol is designed to minimize exposure and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[6][7]

  • If there is a risk of generating dust or aerosols, a respiratory protection may be necessary.[8]

2. Waste Segregation and Collection:

  • Do not mix (S)-Hydroxynefazodone waste with non-hazardous laboratory trash.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[6]

  • For liquid waste containing (S)-Hydroxynefazodone (e.g., solutions in organic solvents), use a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[6]

3. Waste Labeling:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-Hydroxynefazodone"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the first waste was added to the container.

    • The name and contact information of the generating laboratory.

4. Storage of Waste:

  • Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal for pharmaceutical waste of this nature is high-temperature incineration by a licensed facility.[6]

  • Do not attempt to dispose of (S)-Hydroxynefazodone in the regular trash or by flushing it down the sewer system.[6]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the operational workflow for the proper disposal of (S)-Hydroxynefazodone.

cluster_0 Decision Pathway A Is (S)-Hydroxynefazodone waste generated? B Assume Hazardous due to parent compound data and lack of specific information A->B Yes C Segregate as Hazardous Pharmaceutical Waste B->C D Follow Institutional Hazardous Waste Disposal Protocol C->D

Caption: Decision pathway for classifying (S)-Hydroxynefazodone waste.

cluster_1 Operational Workflow step1 Step 1 Wear appropriate PPE step2 Step 2 Collect waste in a labeled hazardous waste container step1->step2 step3 Step 3 Store container in a designated, secure area step2->step3 step4 Step 4 Contact EHS for pickup and disposal step3->step4 step5 Step 5 Waste is transported to a licensed disposal facility for incineration step4->step5

Caption: Step-by-step operational workflow for disposal.

References

Essential Safety and Logistical Information for Handling Hydroxynefazodone, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial procedural information for the safe handling and disposal of Hydroxynefazodone, (S)-, an active pharmaceutical ingredient (API). Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety practices for handling potent pharmaceutical compounds and related trazodone derivatives.

Quantitative Data Summary

While specific occupational exposure limits for Hydroxynefazodone, (S)- have not been established, data for the related compound, Trazodone Hydrochloride, provides a reference for its physical properties.

PropertyValueSource
Physical State Solid, Powder[1][2]
Appearance White to Yellow[1][2]
Melting Point 186 - 187 °C[2]
225 - 228 °C[1]

Operational Plan: Handling and Exposure Controls

A systematic approach to handling, from receipt to use, is critical to minimize exposure risk.

Engineering Controls

Proper engineering controls are the primary line of defense in protecting laboratory personnel.

  • Ventilation: All handling of Hydroxynefazodone, (S)- powder must be conducted in a well-ventilated area.[1][3] A laboratory fume hood or a biological safety cabinet (BSC) is required for tasks involving open powders, such as weighing, reconstitution, or crushing.[4][5][6] This containment is crucial for preventing the inhalation of aerosolized particles.[6]

  • Weighing Stations: For weighing potent APIs, a dedicated secure weighing station with an anti-vibration base can ensure precision and safety.[5]

  • Safety Equipment: Accessible safety showers and eyewash stations are mandatory in any area where the compound is handled.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[9][10]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][3] Gloves must be inspected for integrity before use and changed immediately if contaminated or torn.[4][11] Always wash hands thoroughly after removing gloves.[4]

  • Body Protection: A lab coat or impervious clothing that closes at the front is required to protect the skin.[4][8][11] Do not wear short sleeves.[11]

  • Respiratory Protection: For open handling or when engineering controls cannot guarantee exposure prevention, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[1][4] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[4]

Procedural Guidance for Handling

Follow these steps to ensure safe handling throughout your workflow.

  • Receiving and Storage:

    • Upon receipt, ensure the container is clearly labeled and sealed.

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][3] Keep the container in a designated, locked-up area.[8][12]

  • Preparation and Weighing:

    • Before handling, review all safety precautions.[12]

    • Perform all manipulations that may generate dust, such as weighing or transferring powder, within a chemical fume hood or a suitable containment enclosure like a BSC.[4][6]

    • Use a tray when moving the compound to contain any potential spills.[11]

  • Dissolving and Use:

    • When dissolving the compound, add solvents slowly.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[7][13]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly after completing work.[13]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials contaminated with Hydroxynefazodone, (S)-, including gloves, gowns, syringes, and vials, should be managed as hazardous waste.[14]

  • Trace Contaminated Waste: Items with trace amounts of the compound should be disposed of in properly labeled, sealed, and covered hazardous waste containers.[14][15]

  • Bulk and Overtly Contaminated Waste: Any discarded bulk compound or materials from a spill cleanup must be disposed of in accordance with federal, state, and local hazardous waste regulations (e.g., EPA 40 CFR part 261).[14]

  • Disposal Containers: Use dedicated, clearly labeled containers for hazardous drug waste.[15] These containers should be sent to a regulated medical waste incinerator.[14]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][16] Seek immediate medical attention.[16]

  • Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][16] Get medical attention if irritation occurs or you feel unwell.[2][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[2][8] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[16] Clean the mouth with water and drink plenty of water afterward.[2] Call a physician or poison control center immediately.[16]

Experimental Workflow and Safety Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.